TMP778
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[2-[(S)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIURRJOJDQOMFC-IOWSJCHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@H](C5=C(ON=C5C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of TMP778: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMP778 is a potent and selective small-molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). Its mechanism of action centers on the modulation of the Th17 cell signaling pathway, a critical driver of various autoimmune and inflammatory diseases. By binding to RORγt, this compound inhibits its transcriptional activity, leading to the suppression of Th17 cell differentiation and the subsequent reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and key experimental findings related to this compound.
Introduction
T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells, are characterized by their production of IL-17 and other pro-inflammatory cytokines. The differentiation and function of these cells are orchestrated by the master transcription factor, RORγt. In numerous autoimmune pathologies, including psoriasis and uveitis, the dysregulation of the Th17 pathway is a key pathogenic feature. This compound has emerged as a significant investigational compound due to its high selectivity and potency as an inverse agonist of RORγt, offering a targeted therapeutic approach to mitigate Th17-mediated inflammation.
Mechanism of Action: RORγt Inhibition
The primary mechanism of action of this compound is its function as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist binds to the receptor and promotes an inactive conformational state, thereby reducing its basal transcriptional activity.
This compound binds to the ligand-binding domain of RORγt. This interaction prevents the recruitment of co-activators necessary for gene transcription. Consequently, the expression of RORγt target genes, which are essential for Th17 cell differentiation and function, is suppressed. This leads to a significant reduction in the population of pathogenic Th17 cells and a decrease in the secretion of key inflammatory cytokines.
Signaling Pathway
The binding of this compound to RORγt initiates a cascade of intracellular events that culminate in the suppression of Th17-mediated inflammation. The simplified signaling pathway is depicted below.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay | Species | Parameter | Value | Reference |
| RORγt FRET Assay | - | IC50 | 7 nM | [1] |
| IL-17F Promoter Assay | - | IC50 | 63 nM | [1] |
| Mouse Th17 Differentiation | Mouse | IC50 | 0.1 µM | [2] |
| Mouse IL-17A Production | Mouse | IC50 | 0.1 µM | [2] |
| Human Th17 Cell Differentiation | Human | IC50 | 0.03 µM | [1] |
| Human Tc17 Cell Differentiation | Human | IC50 | 0.005 µM | [1] |
Effects on T Cell Subsets
While this compound is a selective inhibitor of RORγt and primarily targets Th17 cells, in vivo studies have revealed a more complex immunomodulatory profile.
Th17 Cells
This compound potently inhibits the differentiation of naive CD4+ T cells into Th17 cells.[3][4] It also suppresses the production of signature Th17 cytokines, including IL-17A, IL-17F, and IL-22.[4] This is achieved through the direct inhibition of RORγt-mediated transcription of the genes encoding these cytokines.
Th1 Cells
Unexpectedly, in vivo studies in a mouse model of experimental autoimmune uveitis (EAU) demonstrated that treatment with this compound also led to a reduction in the Th1 cell population and a decrease in the production of Interferon-gamma (IFN-γ).[2][3] This effect was not observed in vitro, suggesting an indirect mechanism of action in the in vivo context. It is hypothesized that this could be due to the plasticity of Th17 cells, which can transdifferentiate into Th1-like cells in inflammatory environments. By inhibiting the initial Th17 cell development, this compound may indirectly limit the pool of cells that can acquire a Th1 phenotype.[3]
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in preclinical models of autoimmune diseases.
Experimental Autoimmune Uveitis (EAU)
In a mouse model of EAU, administration of this compound significantly inhibited the development and severity of the disease.[2][3][5] This was associated with a reduction in the infiltration of inflammatory cells into the eye and a decrease in the production of both IL-17 and IFN-γ by splenocytes.[3][5]
Psoriasis
In an imiquimod-induced psoriasis-like skin inflammation model in mice, this compound administration reduced cutaneous inflammation.[4] The treatment selectively regulated the expression of Th17-signature genes in mononuclear cells isolated from the blood and affected skin of psoriasis patients.[4]
Experimental Protocols
In Vitro Th17 Cell Differentiation Assay
-
Cell Source: Naive CD4+ T cells are isolated from the spleens of mice or from human peripheral blood mononuclear cells (PBMCs).
-
Culture Conditions: Cells are cultured under Th17-polarizing conditions, which typically include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines such as IL-6, TGF-β, and IL-23.
-
This compound Treatment: this compound is added to the culture medium at various concentrations at the initiation of the culture.
-
Analysis: After a period of incubation (typically 3-5 days), the differentiation of Th17 cells is assessed by intracellular staining for IL-17A and flow cytometry. The concentration of IL-17A in the culture supernatant can also be measured by ELISA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
TMP778: A Potent and Selective RORγt Inverse Agonist for the Modulation of IL-17 Production
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Interleukin-17 (IL-17) producing T helper 17 (Th17) cells are key drivers of inflammation in a multitude of autoimmune diseases. The nuclear receptor RORγt is the master transcriptional regulator of Th17 cell differentiation and IL-17 expression, making it a prime therapeutic target. TMP778 has emerged as a potent and selective small-molecule inverse agonist of RORγt, demonstrating significant efficacy in the suppression of IL-17 production and the amelioration of autoimmune pathology in preclinical models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on IL-17 production, and detailed protocols for key experimental assays relevant to its evaluation.
Introduction
The IL-23/IL-17 axis plays a central role in the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, and experimental autoimmune uveitis (EAU).[1][2] T helper 17 (Th17) cells, along with other IL-17-producing cells like Tc17 and γδ T cells, are critical mediators of the inflammatory cascade in these diseases.[3] The differentiation and function of these cells are critically dependent on the activity of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a ligand-dependent nuclear receptor that acts as the master transcriptional regulator of the Th17 lineage.[4][5]
This compound is a novel, potent, and selective RORγt inverse agonist.[3] By binding to the ligand-binding domain of RORγt, this compound modulates the receptor's conformation, leading to the recruitment of co-repressors and subsequent inhibition of RORγt-mediated gene transcription.[2] This targeted action effectively blocks the production of IL-17 and other key Th17 signature cytokines, offering a promising therapeutic strategy for a range of autoimmune conditions.[3]
Mechanism of Action of this compound
This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. RORγt exhibits a degree of basal transcriptional activity even in the absence of a ligand. This compound actively suppresses this basal activity, leading to a more profound inhibition of the IL-17 signaling pathway.
The primary mechanism involves the binding of this compound to the ligand-binding domain of RORγt. This interaction induces a conformational change in the receptor that destabilizes the binding of co-activator proteins and promotes the recruitment of co-repressor complexes. These co-repressor complexes then mediate the transcriptional repression of RORγt target genes, most notably IL17A and IL17F.[2]
Quantitative Effects of this compound on IL-17 Production
This compound demonstrates potent and selective inhibition of IL-17 production across various cell types and assay formats. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Assay Type | Cell Type | Parameter Measured | This compound IC50 | Reference |
| Luciferase Reporter Assay | Human RORγt | RORγt Transcriptional Activity | 0.017 µM | [6] |
| Th17 Differentiation | Mouse Naïve CD4+ T cells | IL-17A Production | 0.1 µM | [3] |
| Th17 Differentiation | Human Naïve CD4+ T cells | IL-17 Secretion | 0.005 µM | [3] |
| Effector/Memory T cells | Human Th17 cells | Acute IL-17A Secretion | 0.03 µM | [3] |
| Effector/Memory T cells | Human Tc17 cells | Acute IL-17A Secretion | 0.005 µM | [3] |
Experimental Protocols
In Vitro Mouse Th17 Cell Differentiation Assay
This protocol details the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect.
Materials:
-
Naive CD4+ T cell isolation kit (mouse)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-mouse CD3ε and anti-mouse CD28 antibodies
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Anti-mouse IL-4 and anti-mouse IFN-γ antibodies
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
Procedure:
-
Isolate Naïve CD4+ T cells: Isolate naïve CD4+ T cells from the spleens and lymph nodes of C57BL/6 mice using a negative selection kit according to the manufacturer's instructions.[1]
-
Plate Coating: Coat a 96-well plate with anti-mouse CD3ε antibody (2 µg/mL) in PBS overnight at 4°C. Wash the plate twice with sterile PBS before use.
-
Cell Seeding: Seed the isolated naïve CD4+ T cells at a density of 2 x 10^5 cells/well in the pre-coated plate.
-
Th17 Polarization: Add the following reagents to each well for Th17 polarization:
-
This compound Treatment: Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Analysis: After incubation, collect the supernatants to measure IL-17A levels by ELISA. The cells can be harvested for intracellular cytokine staining or RNA extraction for gene expression analysis.
Intracellular Cytokine Staining for IL-17
This protocol is for the detection of intracellular IL-17 in differentiated Th17 cells by flow cytometry.
Materials:
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated anti-mouse CD4, anti-mouse IL-17A, and corresponding isotype control antibodies
Procedure:
-
Restimulation: Restimulate the cultured cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours at 37°C.[8]
-
Surface Staining: Harvest the cells and wash with FACS buffer. Stain for surface markers, such as CD4, by incubating with the antibody for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular IL-17A by incubating the cells with the anti-IL-17A antibody for 30 minutes at 4°C in the dark. Include an isotype control in a separate tube.
-
Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer and analyze the data to determine the percentage of IL-17A-producing CD4+ T cells.[9]
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This in vivo model is used to assess the therapeutic efficacy of this compound in a psoriasis-like condition.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Imiquimod (B1671794) cream (5%)
-
This compound (formulated for subcutaneous or oral administration)
-
Calipers for measuring ear thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Induction of Psoriasis: Shave the back of the mice. Apply 62.5 mg of 5% imiquimod cream daily to the shaved back and one ear for 5-7 consecutive days.[10][11]
-
This compound Treatment: Administer this compound or vehicle control to the mice daily, starting from the first day of imiquimod application.
-
Monitoring and Scoring:
-
Endpoint Analysis: At the end of the experiment, euthanize the mice. Skin and spleen samples can be collected for histological analysis, cytokine measurement (ELISA), or gene expression analysis (qPCR).
Experimental Autoimmune Uveitis (EAU) in Mice
This model of posterior uveitis is used to evaluate the efficacy of this compound in an organ-specific autoimmune disease.
Materials:
-
Female B10.RIII or C57BL/6J mice (8-12 weeks old)
-
Interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., IRBP1-20)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PT)
-
This compound (formulated for administration)
Procedure:
-
Induction of EAU: Emulsify the IRBP peptide in CFA. Immunize mice with a subcutaneous injection of the emulsion. On the same day, administer an intraperitoneal injection of pertussis toxin.[14][15]
-
This compound Treatment: Begin daily treatment with this compound or vehicle control on the day of immunization or at the onset of clinical signs.
-
Clinical Scoring: Monitor the mice for clinical signs of EAU using fundoscopy starting from day 7 post-immunization. Grade the disease severity based on a standardized scoring system that assesses inflammation of the optic nerve head, retinal vessels, and retinal tissue (typically on a scale of 0-4).[16][17]
-
Histological Analysis: At the end of the study, enucleate the eyes and fix them for histological processing. Stain eye sections with hematoxylin (B73222) and eosin (B541160) (H&E) and score for the presence and severity of inflammatory cell infiltration and structural damage to the retina.
Visualizing Experimental Workflows and Signaling Pathways
RORγt Inhibitor Screening Workflow
Th17 Differentiation and Analysis Workflow
Conclusion
This compound represents a significant advancement in the targeted therapy of IL-17-mediated autoimmune diseases. Its potent and selective inverse agonism of RORγt provides a powerful tool to dissect the role of the Th17 pathway in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop RORγt inhibitors for clinical applications. The robust preclinical efficacy of this compound underscores the therapeutic potential of targeting this master regulator of inflammation.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 5. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]
- 8. Intracellular Staining, Flow Cytometry and Cytokine Assays [bio-protocol.org]
- 9. biocompare.com [biocompare.com]
- 10. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. imavita.com [imavita.com]
- 13. Establishment of Psoriasis Mouse Model by Imiquimod [jove.com]
- 14. Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment and In Vivo Scoring of Murine Experimental Autoimmune Uveoretinitis Using Optical Coherence Tomography | PLOS One [journals.plos.org]
- 17. Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model [jove.com]
TMP778 for Research in Experimental Autoimmune Uveitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Experimental Autoimmune Uveitis (EAU) serves as a critical animal model for understanding the pathogenesis of human non-infectious uveitis, a leading cause of vision loss.[1][2] This disease is primarily mediated by T-helper 1 (Th1) and T-helper 17 (Th17) cells that target retinal autoantigens.[3][4] TMP778, a selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt), has emerged as a potent therapeutic candidate.[5][6] RORγt is the master transcription factor for the differentiation and function of pathogenic Th17 cells.[3] This technical guide provides an in-depth overview of this compound's mechanism of action in EAU, detailed experimental protocols for its use in preclinical research, and a summary of key quantitative findings.
Introduction to Experimental Autoimmune Uveitis (EAU)
EAU is a well-established and reliable animal model that recapitulates many of the clinical and pathological features of human posterior uveitis.[7][8] The model is typically induced in susceptible mouse strains, such as B10.A or C57BL/6J, by immunization with a retinal antigen, most commonly the interphotoreceptor retinoid-binding protein (IRBP) or its peptides.[5][7][9] The immunization protocol involves emulsifying the antigen in Complete Freund's Adjuvant (CFA) and co-administering Bordetella pertussis toxin, which facilitates the breakdown of the blood-retinal barrier and enhances the autoimmune response.[7][10]
The resulting pathology is characterized by severe intraocular inflammation, including vasculitis, granuloma formation, retinal folding, and eventual loss of photoreceptors.[11][12][13] Immunologically, the disease is driven by autoreactive CD4+ T cells, with both Th1 and Th17 lineages playing significant roles in the inflammatory cascade.[3][14] This makes the EAU model an invaluable tool for evaluating the efficacy and mechanisms of novel immunomodulatory therapies.[8]
This compound: A Selective RORγt Inhibitor
This compound is a small molecule that functions as a selective inverse agonist (inhibitor) of RORγt.[5][6] RORγt is a nuclear receptor transcription factor essential for the differentiation of Th17 cells.[3] By binding to RORγt, this compound blocks its transcriptional activity, thereby preventing the expression of key Th17 effector cytokines, most notably Interleukin-17 (IL-17).[15] Given the central role of Th17 cells in the pathogenesis of EAU and other autoimmune diseases, RORγt has become a prime target for therapeutic intervention.[3]
Mechanism of Action of this compound in EAU
Research demonstrates that this compound significantly inhibits the development of EAU in mice.[3][5] Its primary mechanism involves the suppression of the pathogenic T-cell response against the immunizing retinal antigen.[3]
Dual Inhibition of Th17 and Th1 Responses
While this compound is a selective inhibitor of RORγt, the master regulator of Th17 cells, its effects in vivo extend to the Th1 population as well.[3][5] Treatment with this compound leads to a significant reduction in the production of both IL-17 (the signature cytokine of Th17 cells) and Interferon-gamma (IFN-γ), the key cytokine of Th1 cells.[3][6]
The inhibition of the Th1 response is an unexpected but crucial finding.[5] It is hypothesized that this effect may be due to the known plasticity of Th17 cells, which can switch to a Th1 phenotype during the pathogenic process.[3][16] By suppressing the initial Th17 population, this compound reduces the pool of cells available to transition into IFN-γ-producing cells.[16] Furthermore, this compound treatment has been shown to reduce the expression of T-bet (Tbx21), the master transcription factor for Th1 cells.[3][5] This dual action makes this compound a particularly effective agent in controlling the complex inflammation characteristic of EAU.
Experimental Protocols
This section outlines the standard methodologies for investigating the effects of this compound in the EAU model.
EAU Induction in Mice
A standardized protocol is crucial for reproducible disease induction.[9][17]
-
Animals: Female B10.A or C57BL/6J mice, 6-8 weeks old, are commonly used.[5][7]
-
Antigen: Human or mouse interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., IRBP₁₋₂₀) is used.[7]
-
Immunization Emulsion:
-
Prepare a 1:1 (v/v) emulsion of IRBP peptide (2 mg/mL in PBS) and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/mL).
-
Emulsify by sonicating or syringing until a thick, stable emulsion is formed (a drop does not disperse in water).
-
-
Immunization Procedure:
This compound Administration
-
Preparation: this compound is typically dissolved in a vehicle such as a solution of 10% DMSO, 40% PEG300, and 50% water. A vehicle-only control group is mandatory.
-
Dosage and Route: Treatment of mice with 20-30 mg/kg of this compound administered subcutaneously has been shown to be effective.[6][15]
-
Regimen: Twice-daily subcutaneous injections are initiated on the day of immunization (Day 0) and continued until the experimental endpoint (e.g., Day 14 or 21).[6]
Disease Assessment
Disease progression should be monitored using both clinical and histological methods.[7]
-
Clinical Scoring (Fundoscopy):
-
Histological Scoring:
Immunological Analysis
-
Antigen-Specific T-Cell Response:
-
Flow Cytometry:
-
Splenocytes or eye-infiltrating cells can be stimulated in vitro (e.g., with PMA/Ionomycin) and then stained for intracellular cytokines (IFN-γ, IL-17) and surface markers (CD4) to determine the percentage of Th1 and Th17 cells.[5]
-
Quantitative Data Summary
The efficacy of this compound in EAU is supported by significant quantitative data.
| Parameter | Vehicle Control | This compound Treatment | p-value | Reference |
| EAU Incidence (Histology) | High (specific % not stated) | Significantly Inhibited | Not stated | [5],[3] |
| Clinical EAU Score | High | Significantly Inhibited | p ≤ 0.01 | [6] |
| IFN-γ Production (spleen cells) | High | Significantly Less | p ≤ 0.001 | [6] |
| IL-17 Production (spleen cells) | High | Significantly Less | p ≤ 0.01 | [6] |
Table 1: Summary of this compound Efficacy in EAU Models.
| Cytokine Measured | Cell Source | Timepoint | Finding | Reference |
| IL-17 | Spleen Cells | Day 7 & 14 | Reduced production in this compound group | [3] |
| IFN-γ | Spleen Cells | Day 7 & 14 | Reduced production in this compound group | [3] |
| IL-17 | Eye-infiltrating Cells | Endpoint | Reduced percentage of IL-17+ cells | [5] |
| IFN-γ | Eye-infiltrating Cells | Endpoint | Reduced percentage of IFN-γ+ cells | [5] |
Table 2: Effect of this compound on Cytokine Production and T-Cell Populations.
Conclusion and Future Directions
This compound has demonstrated robust efficacy in preclinical models of experimental autoimmune uveitis.[3][6] Its ability to suppress both pathogenic Th17 and Th1 cell responses through the selective inhibition of RORγt highlights its potential as a therapeutic agent for human non-infectious uveitis.[3][5] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to further investigate RORγt antagonism as a strategy for treating autoimmune eye diseases.
Future research should focus on optimizing dosing regimens, exploring combination therapies, and further elucidating the downstream effects of RORγt inhibition on other immune cell populations within the ocular microenvironment. The use of advanced imaging techniques, such as optical coherence tomography (OCT), can provide more detailed and quantitative assessments of disease progression and therapeutic response in real-time.[19][21] Ultimately, the continued study of compounds like this compound in the EAU model will be crucial for translating these promising preclinical findings into effective treatments for patients.
References
- 1. Experimental Autoimmune Uveitis - EyeCRO [eyecro.com]
- 2. Experimental autoimmune uveitis and other animal models of uveitis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The critical points in induction of experimental autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rodent Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathology of experimental autoimmune uveoretinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ultrastructural pathology of experimental autoimmune uveitis. Quantitative evidence of activation and possible high endothelial venule-like changes in retinal vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unh.primo.exlibrisgroup.com [unh.primo.exlibrisgroup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative Assessment of Experimental Ocular Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment and in vivo scoring of murine experimental autoimmune uveoretinitis using optical coherence tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of RORγt with the Selective Inverse Agonist TMP778: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Retinoid-related orphan receptor gamma t (RORγt) is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are critical mediators of autoimmune and inflammatory diseases. This central role has positioned RORγt as a key therapeutic target for the development of novel immunomodulatory drugs. TMP778 is a potent and selective inverse agonist of RORγt that has demonstrated significant efficacy in preclinical models of autoimmune diseases by suppressing Th17 cell differentiation and function. This technical guide provides a comprehensive overview of the role of RORγt, the mechanism of action of this compound, and detailed experimental protocols for investigating their interaction. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, inflammation, and drug discovery.
The Role of RORγt in Health and Disease
RORγt is a member of the nuclear receptor superfamily and is predominantly expressed in immune cells, including Th17 cells, γδ T cells, and type 3 innate lymphoid cells (ILC3s). It is the master regulator of Th17 cell differentiation, a subset of CD4+ T helper cells characterized by the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2]
Under normal physiological conditions, Th17 cells and their effector cytokines are crucial for host defense against extracellular bacteria and fungi. However, dysregulation of the Th17 pathway and excessive IL-17 production are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[1][2]
The transcriptional activity of RORγt is essential for the expression of key Th17 signature genes. Upon activation, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter and enhancer regions of its target genes, thereby driving their transcription.[3] Key downstream targets of RORγt include IL17A, IL17F, IL23R (the receptor for IL-23, a critical cytokine for Th17 cell maintenance and expansion), and CCR6 (a chemokine receptor that mediates the migration of Th17 cells to sites of inflammation).[4]
This compound: A Selective RORγt Inverse Agonist
This compound is a small molecule that functions as a potent and selective inverse agonist of RORγt.[1][5] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, this compound binds to the ligand-binding domain (LBD) and promotes a conformational change that favors the recruitment of corepressors over coactivators, thereby actively repressing the transcriptional activity of RORγt.[1]
This mechanism of action leads to the suppression of RORγt-dependent gene expression, resulting in the inhibition of Th17 cell differentiation and a significant reduction in the production of IL-17 and other pro-inflammatory cytokines.[1][5] Preclinical studies have demonstrated the efficacy of this compound in various animal models of autoimmune diseases, including experimental autoimmune uveitis (EAU) and imiquimod-induced psoriasis.[1][5] An unexpected but significant finding is that this compound has also been observed to affect Th1 cells and the production of interferon-gamma (IFN-γ) in vivo, suggesting a broader immunomodulatory role than initially anticipated.[5]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in a variety of in vitro and cellular assays. The following table summarizes key quantitative data from published studies.
| Assay Type | Target/Cell Type | Parameter | Value | Reference(s) |
| Biochemical Assays | ||||
| TR-FRET Coactivator Binding Assay | Human RORγt-LBD | IC50 | 5 nM | [6] |
| Cell-Based Assays | ||||
| Luciferase Reporter Assay | Human RORγt | IC50 | 17 nM | [6] |
| IL-17 Inhibition | Human Th17 cells | IC50 | Potent, broad dose-range | [2][6] |
| IL-17 Inhibition | Mouse Th17 cells | IC50 | ~30 nM | [2] |
| In Vivo Efficacy | ||||
| Experimental Autoimmune Uveitis (EAU) | B10.A Mice | Efficacy | Significantly inhibited EAU development | [5][7] |
| Imiquimod-Induced Psoriasis | Mice | Efficacy | Reduced cutaneous inflammation | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the interaction between RORγt and this compound.
RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantifies the ability of a compound to disrupt the interaction between the RORγt Ligand-Binding Domain (LBD) and a coactivator peptide.
Principle: A Glutathione S-transferase (GST)-tagged RORγt-LBD is incubated with a Terbium (Tb)-labeled anti-GST antibody, which serves as the FRET donor. A fluorescein-labeled coactivator peptide (e.g., from the steroid receptor coactivator 1, SRC1) acts as the FRET acceptor. When the coactivator peptide binds to the RORγt-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant GST-tagged human RORγt-LBD
-
LanthaScreen™ Tb-anti-GST Antibody (or other suitable Tb-labeled anti-GST antibody)
-
Fluorescein-labeled SRC1 coactivator peptide
-
TR-FRET Dilution Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
This compound or other test compounds serially diluted in DMSO
-
384-well, low-volume, black, non-binding surface microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a 2x working solution of the test compound in TR-FRET Dilution Buffer.
-
Prepare a 4x working solution of the RORγt-LBD in TR-FRET Dilution Buffer.
-
Prepare a 4x working solution of the fluorescein-coactivator peptide and Tb-anti-GST antibody mixture in TR-FRET Dilution Buffer.
-
Dispense 5 µL of the 2x test compound solution into the wells of the 384-well plate.
-
Add 5 µL of the 4x RORγt-LBD solution to each well and incubate for 1 hour at room temperature.
-
Add 10 µL of the 4x fluorescein-coactivator peptide and Tb-anti-GST antibody mixture to each well.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and measuring emission at 495 nm (Terbium) and 520 nm (Fluorescein).
-
Calculate the 520/495 nm emission ratio.
-
Plot the emission ratio against the compound concentration and use a four-parameter logistic equation to determine the IC50 value.
In Vitro Th17 Cell Differentiation Assay
This cell-based assay assesses the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
Principle: Naive CD4+ T cells are cultured in the presence of a specific cocktail of cytokines and antibodies that promote their differentiation into Th17 cells. The efficacy of an inhibitor is determined by its ability to reduce the percentage of IL-17-producing cells.
Materials:
-
Spleens from C57BL/6 mice
-
Naive CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting - MACS)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3ε antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Recombinant mouse IL-23
-
Anti-IFN-γ antibody
-
Anti-IL-4 antibody
-
This compound or other test compounds
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD4 and IL-17A
-
Flow cytometer
Procedure:
-
Isolate spleens from mice and prepare a single-cell suspension.
-
Enrich for naive CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3ε antibody (e.g., 1-2 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1-2 x 10^5 cells/well in 200 µL of complete RPMI-1640 medium.
-
Add the Th17 polarizing cocktail: anti-CD28 antibody (1-2 µg/mL), IL-6 (20 ng/mL), TGF-β1 (1-5 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
Add this compound or vehicle control (DMSO) at the desired concentrations.
-
Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
On the final day, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest the cells and stain for surface CD4.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
Experimental Autoimmune Uveitis (EAU) Mouse Model
This in vivo model is used to assess the efficacy of this compound in a Th1/Th17-mediated autoimmune disease.
Principle: EAU is induced in susceptible mouse strains by immunization with an uveitogenic antigen, such as interphotoreceptor retinoid-binding protein (IRBP), emulsified in Complete Freund's Adjuvant (CFA). This leads to the development of ocular inflammation that mimics human uveitis.
Materials:
-
B10.A or C57BL/6J mice (female, 6-8 weeks old)
-
Interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., IRBP1-20 for C57BL/6J)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound formulated for in vivo administration (e.g., in a vehicle like DMSO and corn oil)
-
Fundoscope for clinical scoring
-
Histology equipment and reagents
Procedure:
-
Prepare the immunizing emulsion by mixing the IRBP peptide with CFA.
-
On day 0, immunize each mouse subcutaneously with the IRBP/CFA emulsion.
-
On the same day, administer PTX intraperitoneally.
-
Initiate treatment with this compound (e.g., daily subcutaneous injections) on day 0 or at the onset of disease, depending on the study design (prophylactic vs. therapeutic). A vehicle control group should be included.
-
Monitor the mice for clinical signs of EAU using a fundoscope starting from day 7-10 post-immunization. Score the disease severity based on a standardized scale (e.g., 0-4).
-
At the end of the experiment (e.g., day 21-28), euthanize the mice and enucleate the eyes for histological analysis.
-
Process the eyes for histology and score the pathological changes (e.g., retinal folding, inflammatory cell infiltration).
-
Spleens and draining lymph nodes can also be harvested to assess the systemic immune response (e.g., antigen-specific T cell proliferation and cytokine production).
Visualizing the Molecular and Experimental Landscape
RORγt Signaling Pathway in Th17 Differentiation
The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a network of cytokines and transcription factors, with RORγt at its core.
Caption: RORγt signaling pathway in Th17 differentiation and its inhibition by this compound.
Experimental Workflow for Investigating RORγt Inhibitors
The investigation of a novel RORγt inhibitor like this compound typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.
Caption: A typical experimental workflow for the preclinical evaluation of a RORγt inhibitor.
Logical Relationship of RORγt and its Downstream Targets
This diagram illustrates the central role of RORγt in regulating a network of genes that define the Th17 cell phenotype and function.
Caption: Logical relationship of RORγt and its key downstream gene targets and their functions.
Conclusion
RORγt stands as a validated and compelling target for the treatment of Th17-mediated autoimmune and inflammatory diseases. The selective RORγt inverse agonist, this compound, represents a powerful tool for both dissecting the intricate biology of RORγt and for the development of novel therapeutics. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the role of RORγt and the evaluation of next-generation RORγt modulators. A thorough understanding of the underlying signaling pathways, coupled with robust and reproducible experimental models, will be paramount to the successful clinical translation of RORγt-targeting therapies.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. CCR6 Regulates the Migration of Inflammatory and Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of TMP778: A Preclinical RORγt Inverse Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TMP778 is a novel, potent, and selective small-molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). As a master regulator of T helper 17 (Th17) cell differentiation, RORγt is a key therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide details the discovery, mechanism of action, and preclinical development of this compound, a compound that emerged from targeted screening efforts to modulate the IL-23/Th17 signaling axis. This document summarizes its in vitro potency, in vivo efficacy in established animal models of autoimmune disease, and the key experimental methodologies used in its characterization. While this compound has demonstrated significant promise in preclinical studies, information regarding its clinical development, detailed structure-activity relationships, and full pharmacokinetic and toxicology profiles is not extensively available in the public domain.
Discovery and Rationale
The discovery of Th17 cells as a distinct lineage of pro-inflammatory T lymphocytes, critically involved in the pathogenesis of diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease, pinpointed the RORγt transcription factor as a high-value therapeutic target.[1] RORγt is essential for the differentiation of Th17 cells and their production of signature cytokines, most notably Interleukin-17 (IL-17).[2] Consequently, inhibiting RORγt function was identified as a promising strategy for a novel oral therapy for these conditions.
This compound was discovered by Tempero Pharmaceuticals (later acquired by GlaxoSmithKline) through a high-throughput screening campaign utilizing a Fluorescence Resonance Energy Transfer (FRET) assay.[3] This assay was designed to identify small molecules that could disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide, steroid receptor coactivator-1 (SRC1).[3] A chemical scaffold featuring a benzhydryl amide group was identified as a promising starting point, and subsequent chemical optimization led to the identification of this compound.[3] Detailed structure-activity relationship (SAR) studies for the optimization from the initial hits to this compound have not been publicly disclosed.
Mechanism of Action
This compound functions as a RORγt inverse agonist. By binding to the ligand-binding domain of RORγt, it stabilizes a conformation that is unfavorable for the recruitment of transcriptional coactivators, thereby repressing the basal transcriptional activity of the receptor.[4][5] This inhibition of RORγt activity has several downstream consequences:
-
Inhibition of Th17 and Tc17 Cell Differentiation: this compound potently blocks the differentiation of naive CD4+ T cells into Th17 cells and CD8+ T cells into Tc17 cells.[4]
-
Suppression of Pro-inflammatory Cytokine Production: It acutely modulates the expression and production of a suite of Th17-signature cytokines, including IL-17A, IL-17F, IL-22, and IL-26.[4] It also inhibits IL-23-induced IL-17A production.[4]
-
Modulation of γδ T cells: this compound has been shown to inhibit IL-17A production from both human and mouse γδ T cells, another important source of IL-17 in inflammatory conditions.[4]
-
Unexpected In Vivo Effect on Th1 Cells: In preclinical models of experimental autoimmune uveitis (EAU), treatment with this compound not only reduced Th17 cell populations but also Th1 cells, which are characterized by the production of Interferon-gamma (IFN-γ).[6][7][8] This is thought to be an indirect effect, possibly by preventing the known plasticity and conversion of pathogenic Th17 cells into Th1-like cells at the site of inflammation.[3][9]
The core signaling pathway inhibited by this compound is depicted below.
Preclinical Data
This compound has been evaluated in a variety of in vitro and in vivo models, demonstrating its potential as a therapeutic agent for autoimmune diseases.
In Vitro Potency
The inhibitory activity of this compound has been quantified in several assay formats.
| Assay Type | Target/Cell Type | Endpoint | IC50 | Reference |
| FRET Assay | RORγt LBD + SRC1 peptide | Disruption of protein-protein interaction | 7 nM | [10] |
| IL-17F Promoter Assay | Reporter cell line | Inhibition of promoter activity | 63 nM | [10] |
| Cell-based Assay | Mouse Th17 Cells | Inhibition of differentiation | 0.1 µM | [11] |
| Cell-based Assay | Mouse Cells | Inhibition of IL-17A production | 0.1 µM | [11] |
| Cell-based Assay | Human Th17 Cells | Inhibition of differentiation | 0.03 µM | [10] |
| Cell-based Assay | Human Tc17 Cells | Inhibition of differentiation | 0.005 µM | [10] |
In Vivo Efficacy
This compound has shown significant efficacy in rodent models of psoriasis and uveitis.
| Disease Model | Species | Treatment Regimen | Key Findings | Reference |
| Imiquimod-induced Psoriasis | Mouse | Not specified | Reduced psoriasis-like cutaneous inflammation. | [4] |
| Experimental Autoimmune Uveitis (EAU) | Mouse (B10.A) | 20 mg/kg, subcutaneous, twice daily | Significantly inhibited EAU development (p ≤ 0.01). | [11][12] |
| Experimental Autoimmune Uveitis (EAU) | Mouse (B10.A) | 20 mg/kg, subcutaneous, twice daily | Reduced splenocyte production of IL-17 (p ≤ 0.01) and IFN-γ (p ≤ 0.001) in response to IRBP. | [9][12] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (C57BL/6) | Not specified | Ameliorated disease progression and reduced IL-17 production. | [13] |
Pharmacokinetics and Toxicology
There is no publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or the toxicology profile of this compound. These studies are critical for the development of any clinical candidate but are often conducted internally by pharmaceutical companies and not disclosed for preclinical assets.
Clinical Development Status
A thorough review of clinical trial registries and scientific literature indicates that this compound has not entered human clinical trials. The development of RORγt inhibitors has proven challenging for the pharmaceutical industry, with several candidates discontinued (B1498344) due to safety concerns (such as liver toxicity or effects on thymocytes) or lack of efficacy.[14] The development path of this compound appears to have concluded at the preclinical stage.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the core protocols used in the evaluation of this compound.
RORγt FRET Assay (for Discovery)
This assay quantifies the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.
-
Principle: A time-resolved FRET (TR-FRET) format is typically used. The RORγt-LBD is tagged (e.g., with Histidine) and associated with a long-lifetime donor fluorophore (e.g., a Terbium cryptate-labeled anti-His antibody). The SRC1 coactivator peptide is labeled with an acceptor fluorophore (e.g., d2). When the LBD and peptide interact, the donor and acceptor are in close proximity, allowing for energy transfer upon excitation of the donor. An inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant RORγt-LBD and the labeled SRC1 peptide are combined in an appropriate assay buffer in a microtiter plate.
-
Serial dilutions of this compound (or other test compounds) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The plate is read using a TR-FRET-capable plate reader, exciting the donor and measuring emission from both the donor and acceptor at specific time delays to minimize background fluorescence.
-
The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates inhibitory activity. IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration.
-
In Vivo Imiquimod-Induced Psoriasis Model
This is a widely used, acute model that recapitulates key features of psoriatic inflammation driven by the IL-23/IL-17 axis.
-
Principle: Daily topical application of imiquimod (B1671794), a Toll-like receptor 7/8 (TLR7/8) agonist, to the shaved back and/or ear of mice induces a robust inflammatory response characterized by skin thickening (acanthosis), scaling, and erythema, with a dense infiltration of immune cells, including Th17 cells.
-
General Protocol:
-
Animal Strain: BALB/c or C57BL/6 mice are commonly used.
-
Induction: A daily topical dose (e.g., 62.5 mg of 5% imiquimod cream) is applied to the shaved back and one ear for 5-7 consecutive days.[4]
-
Treatment: this compound or vehicle is administered systemically (e.g., subcutaneously or orally) starting either prophylactically (from day 0) or therapeutically (e.g., from day 2).
-
Assessment: Disease severity is monitored daily or at the end of the study using several parameters:
-
Psoriasis Area and Severity Index (PASI): Skin thickness, scaling, and erythema are scored on a scale (e.g., 0-4).
-
Ear Thickness: Measured daily with a digital caliper.
-
Histology: Skin samples are collected for H&E staining to assess acanthosis and cellular infiltration.
-
Gene Expression: RNA is isolated from skin tissue to measure levels of Il17a, Il23, and other inflammatory markers by qPCR.
-
-
In Vivo Experimental Autoimmune Uveitis (EAU) Model
EAU is a model of posterior uveitis that is mediated by both Th1 and Th17 cells, making it highly relevant for testing RORγt inhibitors.
-
Principle: EAU is induced in susceptible mouse strains by immunization with a retinal autoantigen, typically interphotoreceptor retinoid-binding protein (IRBP) or a peptide fragment thereof, emulsified in Complete Freund's Adjuvant (CFA). This breaks self-tolerance and elicits an autoimmune response targeting the retina.
-
General Protocol:
-
Animal Strain: B10.A or C57BL/6J mice are susceptible strains.
-
Induction: Mice are immunized with a subcutaneous injection of an emulsion containing IRBP peptide (e.g., IRBP₁₋₂₀) and CFA (supplemented with M. tuberculosis).[7] An intraperitoneal injection of Pertussis toxin is often co-administered to enhance the immune response.
-
Treatment: this compound (e.g., 20 mg/kg, s.c.) or vehicle is administered daily, typically starting from the day of immunization.[15]
-
Assessment:
-
Clinical Scoring: Disease is monitored by fundoscopy at various time points (e.g., day 14, 21), and inflammation is scored based on the severity of retinal vasculitis, optic disc inflammation, and structural damage.
-
Histology: Eyes are enucleated at the end of the study, sectioned, and stained with H&E to score for retinal inflammation and tissue destruction.
-
Cellular Immunology: Spleen and draining lymph node cells are harvested and re-stimulated in vitro with the immunizing antigen (IRBP). Supernatants are analyzed by ELISA for cytokine production (IL-17, IFN-γ). Intracellular cytokine staining followed by flow cytometry can be used to quantify the frequency of antigen-specific Th17 and Th1 cells.[9]
-
-
Conclusion
This compound is a well-characterized preclinical RORγt inverse agonist that potently and selectively inhibits the Th17 cell pathway. Its discovery validated RORγt as a druggable target, and its efficacy in multiple in vivo models of autoimmunity demonstrated the therapeutic potential of this mechanism. While the development of this compound did not progress to the clinical stage, the data generated from its study have been instrumental in advancing the understanding of RORγt biology and the challenges associated with targeting this nuclear receptor. The compound remains a valuable tool for researchers investigating the role of Th17 cells in health and disease.
References
- 1. Toxicology | MuriGenics [murigenics.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anilocus.com [anilocus.com]
- 7. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 8. lerner.ccf.org [lerner.ccf.org]
- 9. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Staining, Flow Cytometry and Cytokine Assays [bio-protocol.org]
- 11. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 12. Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
TMP778: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of a Potent RORγt Inverse Agonist
Abstract
TMP778 is a potent and selective small molecule inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are critically involved in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγt activity, this compound effectively suppresses Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the molecular mechanism of action, summarizes key in vitro and in vivo data, and provides detailed experimental protocols for its characterization, positioning this compound as a valuable tool for research and a potential therapeutic candidate for autoimmune disorders.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C31H30N2O4 and a molecular weight of 494.59 g/mol .[1]
IUPAC Name: 2-(2-((S)-(3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)-N-((S)-(2,4-dimethylphenyl)(phenyl)methyl)acetamide[1]
SMILES String: CC1=NOC(C)=C1--INVALID-LINK--C2=CC3=CC(CC(N--INVALID-LINK--C5=CC=C(C=C5C)C)=O)=CC=C3O2[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H30N2O4 | [1] |
| Molecular Weight | 494.59 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action: Inhibition of the RORγt Signaling Pathway
This compound functions as an inverse agonist of RORγt, a nuclear receptor that plays a pivotal role in the transcriptional regulation of Th17 cell differentiation and function. In its active state, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, thereby driving their transcription.
This compound binds to the ligand-binding domain (LBD) of RORγt, inducing a conformational change that prevents the recruitment of coactivators necessary for transcriptional activation. This inhibition of RORγt activity leads to a significant reduction in the expression of Th17 signature cytokines, thus ameliorating pro-inflammatory responses.
Biological Activity and Efficacy
The biological activity of this compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of RORγt and subsequent anti-inflammatory effects.
In Vitro Activity
This compound exhibits potent inhibitory activity in various cell-free and cell-based assays.
Table 2: In Vitro IC50 Values of this compound
| Assay | Description | IC50 | Reference |
| FRET Assay | Measures the disruption of the RORγt-coactivator peptide interaction. | 5 nM | [3] |
| IL-17F Promoter Assay | Quantifies the inhibition of RORγt-mediated transcription in a reporter cell line. | 17 nM | [3] |
| Th17 Cell Differentiation | Measures the inhibition of IL-17 production in differentiating mouse Th17 cells. | 100 nM | [4][5] |
| Tc17 Cell IL-17A Production | Measures the inhibition of IL-17A secretion from human Tc17 cells. | 5 nM | [5] |
| Differentiated Th17 Cell IL-17A Production | Measures the inhibition of IL-17A secretion from already differentiated human Th17 cells. | 30 nM | [5] |
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in animal models of autoimmune diseases, most notably Experimental Autoimmune Uveitis (EAU), a model for human uveitis.
In a study utilizing a mouse model of EAU, administration of this compound resulted in a significant reduction in disease severity.[2][6][7] Treatment with this compound led to decreased production of both IL-17 and IFN-γ by splenocytes.[2][7] Histological analysis of the eyes of this compound-treated mice showed a marked reduction in inflammatory cell infiltration compared to vehicle-treated controls.[2] Furthermore, this compound treatment was associated with reduced expression of both RORγt and T-bet, the master transcription factor for Th1 cells, in eye-infiltrating lymphocytes.[2]
Table 3: In Vivo Efficacy of this compound in the EAU Mouse Model
| Parameter | Observation | Reference |
| Clinical Score of EAU | Significantly reduced compared to vehicle-treated group. | [2][7] |
| IL-17 Production by Splenocytes | Significantly decreased in response to IRBP stimulation. | [2][7] |
| IFN-γ Production by Splenocytes | Significantly decreased in response to IRBP stimulation. | [2][7] |
| Histopathology | Reduced inflammatory cell infiltration in the retina. | [2] |
| RORγt Expression in Ocular Infiltrating Cells | Markedly lower in this compound-treated mice. | [2] |
| T-bet Expression in Ocular Infiltrating Cells | Markedly lower in this compound-treated mice. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is designed to quantify the ability of a compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a co-activator peptide.
Materials:
-
Recombinant GST-tagged RORγt-LBD
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescein-labeled SRC1 co-activator peptide
-
TR-FRET Assay Buffer
-
This compound
-
DMSO
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a master mix of GST-RORγt-LBD and Tb-anti-GST antibody in TR-FRET assay buffer and incubate for 30 minutes at room temperature.
-
Dispense the this compound dilutions and DMSO (vehicle control) into the wells of a 384-well plate.
-
Add the RORγt/antibody mixture to all wells.
-
Incubate the plate for 1 hour at room temperature.
-
Add the fluorescein-labeled SRC1 co-activator peptide to all wells.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 495 nm (acceptor) and 520 nm (donor) following excitation at 340 nm.
-
Calculate the FRET ratio and determine the IC50 value for this compound.
RORγt Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of RORγt in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for GAL4 DNA-binding domain fused to RORγt-LBD
-
Luciferase reporter plasmid with a GAL4 Upstream Activation Sequence (UAS)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the GAL4-RORγt-LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the percent inhibition of RORγt transcriptional activity and determine the IC50 value.
Induction and Assessment of Experimental Autoimmune Uveitis (EAU)
This in vivo model is used to evaluate the efficacy of this compound in a disease-relevant setting.
Materials:
-
B10.A mice (or other susceptible strain)
-
Interphotoreceptor retinoid-binding protein (IRBP) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Bordetella pertussis toxin (PTX)
-
This compound
-
Vehicle for this compound (e.g., 3% dimethylacetamide, 10% Solutol, and 87% saline)
-
Fundoscope
-
Histology equipment and reagents
-
ELISA kits for IL-17 and IFN-γ
-
Flow cytometry reagents
Procedure:
-
Prepare an emulsion of IRBP peptide in CFA.
-
Immunize mice subcutaneously with the IRBP/CFA emulsion.
-
Administer PTX intraperitoneally (the requirement and dose of PTX can be strain-dependent).
-
Initiate treatment with this compound or vehicle on the day of immunization or at the onset of disease. A typical dosing regimen is 20 mg/kg administered subcutaneously twice daily.
-
Monitor the mice for clinical signs of EAU using fundoscopy at regular intervals.
-
At the end of the study (e.g., day 14 or 21 post-immunization), euthanize the mice.
-
Collect eyes for histological analysis to assess the degree of inflammation and tissue damage.
-
Isolate splenocytes and re-stimulate them in vitro with IRBP to measure the production of IL-17 and IFN-γ by ELISA.
-
Perform flow cytometric analysis on ocular infiltrating cells and splenocytes to characterize immune cell populations.
Conclusion
This compound is a well-characterized, potent, and selective inverse agonist of RORγt. Its ability to effectively suppress Th17 cell differentiation and function, coupled with its demonstrated efficacy in preclinical models of autoimmune disease, makes it an invaluable research tool for dissecting the role of the Th17 pathway in health and disease. Furthermore, the data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics for the treatment of a range of autoimmune and inflammatory conditions. The detailed experimental protocols provided herein will facilitate further investigation into the biological activities and therapeutic applications of this promising molecule.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
The Impact of TMP778 on Cytokine Release Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMP778 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting RORγt, this compound modulates the differentiation and effector function of Th17 cells, leading to a significant alteration in the cytokine release profile. This technical guide provides an in-depth overview of the effects of this compound on cytokine production, detailing its mechanism of action, quantitative effects on key cytokines, and relevant experimental protocols.
Mechanism of Action: RORγt Inhibition
This compound exerts its effects by binding to the ligand-binding domain of RORγt, functioning as an inverse agonist. This binding event prevents the recruitment of coactivators necessary for the transcription of RORγt target genes. The primary consequence of RORγt inhibition is the suppression of Th17 cell differentiation and the subsequent reduction in the production of hallmark Th17 cytokines.
The signaling pathway leading to Th17 differentiation and cytokine production is initiated by a specific cytokine milieu, primarily consisting of Interleukin-6 (IL-6) and Transforming growth factor-beta (TGF-β). These cytokines activate the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then acts as a master regulator, driving the transcription of genes encoding for key pro-inflammatory cytokines, most notably IL-17A and IL-17F.
Quantitative Effects on Cytokine Release
The primary and most well-documented effect of this compound is the potent and selective inhibition of IL-17A and IL-17F secretion from Th17 cells. In addition to its expected effect on IL-17, in vivo studies have shown that this compound treatment can also lead to a reduction in Interferon-gamma (IFN-γ) production.[1][2] This effect on IFN-γ is considered unexpected as this compound is a selective RORγt inhibitor, and IFN-γ is the hallmark cytokine of Th1 cells.[1][2] The mechanism for this is thought to be indirect, potentially through the modulation of the overall inflammatory environment or effects on shared signaling pathways.
One study reported that in a classical Th17 skewing culture, this compound had no direct bearing on the expression of IFN-γ, IL-1β, IL-10, IL-12 p70, IL-13, IL-2, IL-4, IL-5, IL-8, and TNF-α.[3] However, another study showed that in differentiated Th17 cells, RORγt inhibitors, including this compound, could lead to an increase in the frequency of IL-2 positive cells within the IL-17 producing T cell population.[4]
The following tables summarize the quantitative data on the effect of this compound on key cytokine release from various published studies.
Table 1: In Vitro Inhibition of IL-17 Secretion by this compound
| Cell Type | Stimulation Conditions | This compound Concentration | % Inhibition of IL-17A | IC50 | Reference |
| Human Th17 cells | Th17 skewing culture | Not specified | Potent inhibition | 0.005 µM | [3] |
| Mouse Th17 cells | Th17 differentiation | Not specified | Potent inhibition | 0.1 µM | [3] |
| Established human Th17 cells | anti-CD3/anti-CD28 beads | Dose-dependent | Not specified | 0.03 µM | [3] |
| Established human Tc17 cells | anti-CD3/anti-CD28 beads | Dose-dependent | Not specified | 0.005 µM | [3] |
Table 2: In Vivo Effects of this compound on Cytokine Production in a Mouse Model of Experimental Autoimmune Uveitis (EAU)
| Cytokine | Treatment Group | Mean Concentration (pg/mL) ± SEM | p-value | Reference |
| IL-17 | Vehicle | ~1500 | <0.01 | [5] |
| This compound | ~500 | [5] | ||
| IFN-γ | Vehicle | ~4000 | <0.001 | [5] |
| This compound | ~1000 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the effect of this compound on cytokine release.
In Vitro Th17 Differentiation and Cytokine Analysis
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells in the presence of a RORγt inhibitor like this compound, followed by the analysis of cytokine production.
1. Isolation of Naïve CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Enrich for naïve CD4+ T cells using a negative selection kit (e.g., Naïve CD4+ T Cell Isolation Kit, human).
2. T Cell Culture and Differentiation:
-
Plate naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 5 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL).
-
Add Th17 polarizing cytokines: recombinant human IL-6 (e.g., 50 ng/mL), TGF-β (e.g., 5 ng/mL), IL-1β (e.g., 20 ng/mL), and IL-23 (e.g., 20 ng/mL).
-
Add this compound at various concentrations (e.g., 0.001 to 10 µM) or vehicle control (DMSO).
-
Culture the cells for 3-6 days at 37°C in a 5% CO2 incubator.
3. Cytokine Release Analysis:
-
For secreted cytokines (ELISA):
-
Before restimulation, collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., IL-17A, IFN-γ) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
For intracellular cytokines (Flow Cytometry):
-
Restimulate the cells for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines with fluorescently labeled antibodies against IL-17A and IFN-γ.
-
Analyze the cells using a flow cytometer.
-
In Vivo Assessment of Cytokine Production in an EAU Mouse Model
This protocol outlines the induction of experimental autoimmune uveitis (EAU) in mice and the subsequent analysis of cytokine production following treatment with this compound.
1. EAU Induction and this compound Treatment:
-
Immunize susceptible mice (e.g., B10.RIII) with an emulsion of interphotoreceptor retinoid-binding protein (IRBP) peptide in Complete Freund's Adjuvant (CFA).
-
Administer this compound (e.g., by subcutaneous injection) or vehicle control daily, starting from the day of immunization.
2. Sample Collection and Cell Culture:
-
At a designated time point post-immunization (e.g., day 14 or 21), euthanize the mice and isolate spleens and draining lymph nodes.
-
Prepare single-cell suspensions from the lymphoid organs.
-
Culture the cells in the presence or absence of the immunizing antigen (IRBP peptide).
3. Cytokine Analysis:
-
After 48-72 hours of culture, collect the supernatants.
-
Measure the concentrations of IL-17 and IFN-γ in the supernatants using ELISA kits.
Conclusion
This compound is a selective RORγt inverse agonist that effectively suppresses the Th17-mediated cytokine response, primarily by inhibiting the production of IL-17A and IL-17F. In vivo, it has also been shown to reduce IFN-γ levels, suggesting a broader immunomodulatory effect. The data presented in this guide highlight the potential of this compound as a therapeutic agent for Th17-driven autoimmune and inflammatory diseases. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of this compound and other RORγt inhibitors on cytokine release profiles. Further research is warranted to fully elucidate the complete cytokine signature of this compound and its impact on other immune cell subsets.
References
- 1. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to the Immunomodulatory Effects of TMP778
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMP778 is a potent and selective small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor essential for the differentiation and function of T helper 17 (Th17) cells, a subset of T lymphocytes implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, detailing its mechanism of action, impact on key signaling pathways, and efficacy in preclinical models. The information presented herein is intended to support further research and development of RORγt inhibitors as a promising therapeutic strategy for immune-mediated disorders.
Core Mechanism of Action: Selective RORγt Inhibition
This compound exerts its immunomodulatory effects primarily through the selective inhibition of RORγt. As a nuclear receptor, RORγt plays a critical role in the transcriptional activation of genes that define the Th17 cell phenotype, most notably Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F). By binding to RORγt, this compound prevents its interaction with co-activators, thereby repressing the transcription of target genes. This leads to a significant reduction in the production of pro-inflammatory cytokines by Th17 cells.[1][2]
Genome-wide transcriptional profiling has demonstrated the high selectivity of this compound, with its effects being largely restricted to genes associated with the Th17 transcriptional signature.[3]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various in vitro and in vivo settings. The following tables summarize key quantitative data on the effects of this compound.
| Parameter | Value | Cell Type/Model | Reference |
| IC50 for IL-17A Production | 0.1 µM | Mouse Th17 cells | [3] |
| IC50 for Mouse Th17 Differentiation | 0.1 µM | Mouse Naive CD4+ T cells | [3] |
| IC50 for RORγ Luciferase Activity | 0.017 µM | RORγ assay | 4 |
| In Vivo Effect | Model | Treatment Details | Outcome | Reference |
| Reduction in IL-17 Production | Experimental Autoimmune Uveitis (EAU) in B10.A mice | Subcutaneous injection | Significant reduction in splenocytes | [1][2] |
| Reduction in IFN-γ Production | EAU in B10.A mice | Subcutaneous injection | Significant reduction in splenocytes | [1][2] |
| Reduction in RORγt Expression | EAU in B10.A mice | Subcutaneous injection | Markedly lower in splenocytes | [1] |
| Reduction in T-bet Expression | EAU in B10.A mice | Subcutaneous injection | Markedly lower in splenocytes | [1] |
The Dual Effect on Th17 and Th1 Cell Populations
A noteworthy and initially unexpected finding is the ability of this compound to suppress not only the Th17 response but also the Th1 response, which is characterized by the production of Interferon-gamma (IFN-γ).[1][2] This dual activity is significant as both Th17 and Th1 cells are pathogenic in many autoimmune diseases.
The suppression of IFN-γ is associated with a reduction in the expression of T-bet (Tbx21), the master transcription factor for Th1 cells.[1] The leading hypothesis for this observation is the known plasticity of Th17 cells, which can transdifferentiate into Th1-like cells that co-express both IL-17 and IFN-γ. By inhibiting the initial development of Th17 cells, this compound may indirectly reduce the pool of cells that can acquire a Th1 phenotype.[1]
Signaling Pathways Modulated by this compound
The differentiation of Th17 cells is a complex process orchestrated by a network of cytokines and transcription factors. This compound, by targeting RORγt, intervenes at a critical node in this pathway.
Experimental Protocols
In Vivo Model: Experimental Autoimmune Uveitis (EAU)
EAU is a well-established mouse model for human autoimmune uveitis and is dependent on both Th17 and Th1 cells.
1. Animals:
-
Female B10.A mice, 8-12 weeks old.
2. Induction of EAU:
-
Immunize mice with an emulsion of 50 µg of interphotoreceptor retinoid-binding protein (IRBP) in Complete Freund's Adjuvant (CFA) (1:1 v/v).
-
Administer the emulsion subcutaneously at the base of the tail and in both thighs (total volume of 200 µL).
-
Concurrently, inject 500 ng of pertussis toxin intraperitoneally as an additional adjuvant.
3. This compound Treatment:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound subcutaneously twice daily at a specified dose (e.g., 30 mg/kg).
-
Begin treatment on the day of immunization or at the onset of clinical signs.
4. Assessment of Disease:
-
Monitor clinical signs of uveitis by fundoscopy.
-
For histological analysis, enucleate eyes at a predetermined time point, fix in 4% paraformaldehyde, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score retinal inflammation on a scale of 0 to 4.
5. Immunological Analysis:
-
Isolate splenocytes and draining lymph node cells.
-
Culture cells in the presence or absence of IRBP.
-
Measure cytokine production (IL-17, IFN-γ) in culture supernatants by ELISA.
-
Analyze immune cell populations (Th17, Th1) by flow cytometry after intracellular cytokine staining.
In Vitro Th17 Cell Differentiation
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells in the presence of this compound.
1. Isolation of Naive CD4+ T cells:
-
Harvest spleens and lymph nodes from C57BL/6 mice.
-
Prepare a single-cell suspension.
-
Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
2. Cell Culture and Differentiation:
-
Plate naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies.
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.
-
Add the following Th17-polarizing cytokines and antibodies:
-
Recombinant human TGF-β (e.g., 2 ng/mL)
-
Recombinant mouse IL-6 (e.g., 20 ng/mL)
-
Recombinant mouse IL-23 (e.g., 20 ng/mL)
-
Anti-IFN-γ antibody (e.g., 10 µg/mL)
-
Anti-IL-4 antibody (e.g., 10 µg/mL)
-
-
Add this compound at various concentrations to determine its IC50. Include a vehicle control (e.g., DMSO).
3. Analysis of Th17 Differentiation:
-
After 3-5 days of culture, restimulate cells with PMA (phorbol 12-myristate 13-acetate) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Perform intracellular staining for IL-17A and analyze by flow cytometry.
-
Collect culture supernatants before restimulation to measure secreted IL-17A by ELISA.
-
Analyze the expression of RORγt and other relevant genes by quantitative PCR (qPCR).
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for autoimmune diseases. Its ability to selectively inhibit RORγt and consequently suppress both Th17 and Th1 responses provides a strong rationale for its clinical development. The data summarized in this guide highlight the potent and specific immunomodulatory effects of this compound.
Future research should focus on further elucidating the precise molecular mechanisms underlying the suppression of T-bet and the Th1 pathway. Additionally, long-term efficacy and safety studies in various preclinical models are warranted to support the transition of this compound and other RORγt inhibitors into clinical trials for a range of autoimmune and inflammatory conditions. The continued investigation of this class of compounds holds great promise for delivering novel and effective treatments to patients with high unmet medical needs.
References
- 1. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of TMP778
These application notes provide a detailed protocol for the in vivo evaluation of TMP778, a selective inverse agonist of the nuclear receptor RORγt. The primary application of this compound in vivo is the inhibition of Th17 cell differentiation and function, making it a valuable tool for studying autoimmune and inflammatory diseases. The following protocols are based on preclinical studies in mouse models of experimental autoimmune uveitis (EAU) and psoriasis.
Signaling Pathway of this compound
This compound is a potent and selective inhibitor of RORγt (Retinoid-related orphan receptor gamma t), a master transcription factor for the differentiation of Th17 cells.[1][2][3] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2][4] This targeted inhibition of the Th17 pathway makes this compound a subject of interest in the investigation of various autoimmune disorders.[2][5][6] Unexpectedly, in vivo studies have also revealed that this compound can suppress the Th1 cell response, as evidenced by reduced IFN-γ production and lower expression of the transcription factor T-bet.[1][3]
References
- 1. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 6. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of TMP778 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMP778 is a potent and selective small molecule inhibitor of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T lymphocytes implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), making it a valuable tool for studying Th17 cell biology and a potential therapeutic agent for autoimmune disorders.
Contrary to some initial postulations, the available scientific literature does not support the classification of this compound as a dual inhibitor of SHIP1 and SHIP2. The primary and well-documented mechanism of action for this compound is the selective inhibition of RORγt transcriptional activity.
These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture assays, with a focus on determining the optimal concentration for inhibiting Th17 cell differentiation and function.
Data Presentation: Efficacy and Potency of this compound in In Vitro Assays
The following table summarizes the effective concentrations and IC50 values of this compound reported in various cell-based assays. This data serves as a valuable starting point for experimental design.
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Human Naïve CD4+ T cells | Th17 Differentiation (IL-17A secretion) | IC50: 0.005 µM | Potent inhibition of IL-17A secretion. | [1] |
| Human Effector/Memory Th17 cells | Acute IL-17A Secretion | IC50: 0.03 µM | Dose-dependent inhibition of IL-17A secretion from pre-differentiated Th17 cells. | [1] |
| Human Effector/Memory Tc17 cells | Acute IL-17A Secretion | IC50: 0.005 µM | Dose-dependent inhibition of IL-17A secretion from pre-differentiated Tc17 cells. | [1] |
| Mouse Naïve CD4+ T cells | Th17 Differentiation (IL-17 production) | 2.5 µM | Maximal inhibition of IL-17 production without significant toxicity. | [2] |
| Mouse Naïve CD4+ T cells | Th17 Differentiation | IC50: 0.1 µM | Inhibition of mouse Th17 differentiation. | [3] |
| RORγt Reporter Assay | RORγt Transactivation | IC50: 0.017 µM | Potent and selective inhibition of RORγt-dependent transactivation. |
Cytotoxicity Profile
Determining the cytotoxic potential of a compound is crucial for interpreting experimental results. High concentrations of this compound have been shown to affect cell proliferation, although this effect is not dependent on RORγt expression.
| Cell Type | Assay | Cytotoxic Concentration | Observation | Reference |
| Mouse Naïve CD4+ T cells | Cell Proliferation | > 2.5 µM | Toxic effects on cell growth observed at concentrations above 2.5 µM. |
It is strongly recommended to perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) for each specific cell line and experimental condition to establish a non-toxic working concentration range for this compound.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Inhibition of Human Th17 Cell Differentiation
This protocol outlines a method to determine the dose-dependent effect of this compound on the in vitro differentiation of human naïve CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 50 µM 2-mercaptoethanol
-
Human anti-CD3 and anti-CD28 antibodies (plate-bound or bead-based)
-
Human Th17 polarizing cytokines: IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-1β (20 ng/mL), IL-23 (20 ng/mL)
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies (10 µg/mL each)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) and protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Antibodies for flow cytometry: anti-CD4, anti-IL-17A
-
ELISA kit for IL-17A detection
Procedure:
-
Isolate Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit according to the manufacturer's instructions.
-
Cell Seeding: Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) antibodies.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium. A suggested starting range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment and Differentiation: Add the this compound dilutions or vehicle control to the respective wells. Immediately after, add the Th17 polarizing cytokine cocktail and neutralizing antibodies.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis:
-
ELISA for IL-17A Secretion: Collect the culture supernatants and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's protocol.
-
Intracellular Cytokine Staining for Flow Cytometry: a. Restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor. b. Harvest the cells and stain for surface markers (e.g., CD4). c. Fix and permeabilize the cells according to a standard protocol. d. Stain for intracellular IL-17A. e. Analyze the percentage of IL-17A+ CD4+ cells by flow cytometry.
-
-
Data Analysis: Plot the percentage of IL-17A positive cells or the concentration of secreted IL-17A against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Cytotoxicity Assay
This protocol describes a standard MTT assay to determine the cytotoxicity of this compound.
Materials:
-
Cell line of interest (e.g., Jurkat, PBMCs, or the primary cells used in the functional assay)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight if applicable.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium, covering a broad concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Add the this compound dilutions to the cells and incubate for the desired duration (e.g., 24, 48, or 72 hours), corresponding to the duration of the functional assay.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (cytotoxic concentration 50%).
Mandatory Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: RORγt signaling pathway and this compound inhibition.
References
- 1. In vitro inflammation and toxicity assessment of pre- and post-incinerated organomodified nanoclays to macrophages using high-throughput screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
how to dissolve and prepare TMP778 for experiments
Topic: Dissolution and Preparation of TMP778 for Experimental Use Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt).[1] RORγt is a ligand-dependent transcription factor that serves as the master regulator for T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2][3] By inhibiting RORγt, this compound effectively blocks Th17 cell development and function.[4] This makes it a valuable tool for studying Th17-mediated autoimmune and inflammatory diseases.[2] Studies have demonstrated its efficacy in suppressing conditions like experimental autoimmune uveitis (EAU) and experimental autoimmune encephalomyelitis (EAE) in animal models.[1][5][6]
These application notes provide detailed protocols for the dissolution, storage, and preparation of this compound for both in vitro and in vivo experimental applications.
Compound Properties and Storage
Correctly storing and handling this compound is critical for maintaining its stability and activity.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₀N₂O₄[1][7] |
| Molecular Weight | 494.58 g/mol [7] |
| CAS Number | 1422053-04-0[1][4] |
| Appearance | White to off-white solid[1] |
| Mechanism of Action | Selective RORγt Inverse Agonist[7] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C[1][7] | Up to 3 years[1][7] |
| In Solvent (Stock) | -80°C[1][7] | Up to 1 year[7] |
| -20°C[1] | Up to 1 month[1] |
Note: For long-term viability, storing stock solutions at -80°C is highly recommended.[1][7]
Preparation of this compound Stock Solution
This compound exhibits poor solubility in aqueous solutions but is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). A concentrated stock solution in DMSO is the standard starting point for preparing working solutions for most experiments.
Table 3: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 55 mg/mL (111.21 mM)[7] | Sonication is recommended to aid dissolution.[7] |
| DMSO | 240 mg/mL (485.26 mM)[1] | Requires sonication; use freshly opened, anhydrous DMSO.[1] |
Note: Solubility can vary between batches. It is advisable to start with a lower concentration and confirm full dissolution before proceeding to higher concentrations.
Protocol for 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions. All steps should be performed in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.[8]
Materials:
-
This compound powder (MW: 494.58)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile 0.2 µm syringe filter (optional, for cell culture use)
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh a precise amount of this compound powder (e.g., 1 mg).
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 1 mg of this compound: Volume (µL) = (0.001 g / (494.58 g/mol x 0.010 mol/L)) * 1,000,000 µL/L = 202.19 µL
-
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-20 minutes until the solution is clear.[7][9]
-
Sterilization (Optional): For cell-based assays, the stock solution can be filter-sterilized using a 0.2 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[7]
Application Protocol: In Vitro Experiments
For in vitro studies, such as cell-based assays, the DMSO stock solution is diluted directly into the cell culture medium to achieve the desired final concentration. It is crucial to keep the final DMSO concentration below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced toxicity or off-target effects.[9]
Protocol for Preparing Working Solutions in Culture Medium
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions from the stock solution to prepare intermediate concentrations if a wide range of final concentrations is needed. Use sterile culture medium as the diluent for the final step.
-
Calculate the volume of stock solution needed for your final concentration. For example, to prepare 1 mL of medium with a final this compound concentration of 1 µM:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
(10,000 µM) x V₁ = (1 µM) x (1000 µL)
-
V₁ = 0.1 µL of 10 mM stock solution.
-
-
To accurately pipette such a small volume, it is best to perform an intermediate dilution (e.g., dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution, then add 10 µL of this to 990 µL of medium).
-
Always prepare a vehicle control using an equivalent volume of DMSO diluted in culture medium.
Table 4: Example Dilution Scheme for a 10 mM Stock Solution
| Desired Final Concentration (µM) | Volume of 10 mM Stock per 1 mL Medium (µL) | Final DMSO Concentration (%) |
| 10 | 1.0 | 0.1% |
| 1 | 0.1 | 0.01% |
| 0.1 | 0.01 | 0.001% |
| 0.05 | 0.005 | 0.0005% |
Experimental Protocol: Inhibition of Th17 Cell Differentiation
This protocol outlines how to test the inhibitory effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.[1][10]
Procedure:
-
Isolate naïve CD4+ T cells from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using standard immunomagnetic separation kits.
-
Culture the cells under Th17-polarizing conditions, which typically include anti-CD3/CD28 antibodies, IL-6, TGF-β, and anti-IFN-γ/anti-IL-4 antibodies.
-
Prepare working solutions of this compound at various concentrations (e.g., 0.01 µM to 10 µM) and a vehicle control in the Th17-polarizing medium.
-
Add the this compound or vehicle control solutions to the cell cultures at the time of activation.
-
Incubate the cells for 3-5 days.
-
Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture.
-
Analyze the percentage of IL-17-producing cells using intracellular cytokine staining and flow cytometry. Alternatively, measure IL-17 levels in the supernatant by ELISA.
Application Protocol: In Vivo Experiments
For in vivo administration, this compound must be dissolved in a biocompatible vehicle. A formulation used successfully in mouse models of autoimmune disease involves a mixture of dimethylacetamide, Solutol, and saline.[10]
Protocol for Preparing an Injectable Dosing Solution
This protocol is adapted from a study on experimental autoimmune uveitis in mice, where this compound was administered subcutaneously at 20 mg/kg.[10]
Materials:
-
This compound powder
-
Dimethylacetamide (DMA)
-
Solutol HS 15
-
Sterile 0.9% Saline
-
Sterile tubes and glassware
Procedure:
-
Prepare the Vehicle: Create the vehicle solution by mixing the components in the following ratio:
-
3% Dimethylacetamide
-
10% Solutol HS 15
-
87% Saline
-
For 10 mL of vehicle: mix 0.3 mL DMA, 1.0 mL Solutol, and 8.7 mL saline. Mix thoroughly until a clear solution is formed.
-
-
Calculate Required Mass: Determine the total mass of this compound needed. For example, to dose a cohort of 5 mice (average weight 25 g) at 20 mg/kg with a dosing volume of 100 µL per mouse:
-
Dose per mouse = 20 mg/kg * 0.025 kg = 0.5 mg
-
Concentration needed = 0.5 mg / 0.1 mL = 5 mg/mL
-
Total volume needed = 5 mice * 100 µL/mouse + overage (e.g., 200 µL) = 700 µL
-
Total mass needed = 5 mg/mL * 0.7 mL = 3.5 mg
-
-
Dissolution: Weigh the calculated amount of this compound into a sterile tube. Add the vehicle and mix vigorously (vortex, sonicate) until the compound is completely dissolved.
-
Administration: The solution can be administered to animals via the desired route (e.g., subcutaneous injection). In published studies, mice were treated twice daily.[6][10]
This compound Signaling Pathway
This compound exerts its effect by directly targeting the RORγt transcription factor, which is essential for the expression of genes that define the Th17 cell lineage, including Il17a and Il17f.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. TMP-778 | ROR | TargetMol [targetmol.com]
- 8. m.youtube.com [m.youtube.com]
- 9. emulatebio.com [emulatebio.com]
- 10. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMP778 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMP778 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which play a critical role in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, primarily Interleukin-17 (IL-17), making it a valuable tool for in vivo studies of autoimmune disease models. These application notes provide detailed protocols for the administration of this compound to mouse models, based on established methodologies in the scientific literature.
Data Presentation
The following tables summarize the quantitative data for this compound administration in mouse models as reported in peer-reviewed studies.
Table 1: this compound Administration Parameters in Mouse Models
| Parameter | Details | Mouse Model | Reference |
| Administration Route | Subcutaneous (s.c.) injection | EAU, EAE | [1][2][3] |
| Dosage | 20 mg/kg, twice daily | EAU | [1] |
| 200 µg per injection, twice daily | EAE | [3][4] | |
| Vehicle Composition 1 | 3% dimethylacetamide, 10% Solutol, 87% saline | EAU | [1] |
| Vehicle Composition 2 | Dimethyl sulfoxide (B87167) (DMSO) | EAU, EAE | [1][3] |
| Treatment Schedule | Twice daily injections | EAU, EAE | [1][3][4] |
Table 2: In Vitro Efficacy of this compound
| Assay | IC₅₀ | Cell Type | Reference |
| FRET Assay | 7 nM | - | [4] |
| IL-17F Promoter Assay | 63 nM | - | [4] |
| Th17 Cells | 0.03 µM | - | [4] |
| Tc17 Cells | 0.005 µM | - | [4] |
| Mouse Th17 Differentiation | 0.1 µM | Mouse Cells | [2] |
| IL-17A Production | 0.1 µM | Mouse Cells | [2] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway targeted by this compound and a general experimental workflow for its in vivo application.
Caption: this compound inhibits RORγt, blocking IL-17 gene transcription and subsequent pro-inflammatory cytokine production.
Caption: A generalized workflow for in vivo studies using this compound in mouse models of autoimmune disease.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mouse models of Experimental Autoimmune Uveitis (EAU) and Experimental Autoimmune Encephalomyelitis (EAE).
Protocol 1: this compound Administration for Experimental Autoimmune Uveitis (EAU) Model
1. Materials:
-
This compound
-
Dimethylacetamide
-
Solutol HS 15
-
Sterile Saline (0.9% NaCl)
-
Alternatively: Dimethyl sulfoxide (DMSO)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
B10.A mice (or other susceptible strain)
-
Interphotoreceptor retinoid-binding protein (IRBP)
-
Complete Freund's Adjuvant (CFA)
2. Preparation of this compound Solution (Vehicle 1):
-
Prepare the vehicle by mixing 3% dimethylacetamide, 10% Solutol, and 87% sterile saline.[1]
-
Warm the vehicle slightly to aid in the dissolution of this compound.
-
Dissolve this compound in the vehicle to a final concentration that allows for the administration of 20 mg/kg in a reasonable injection volume (e.g., 100-200 µL).
-
Ensure the solution is clear and free of precipitates before injection. Prepare fresh daily.
3. EAU Induction:
-
Emulsify IRBP in CFA according to standard EAU induction protocols.
-
Immunize mice with the IRBP/CFA emulsion to induce EAU.[1][5]
4. This compound Administration:
-
Begin this compound treatment on the day of immunization (Day 0) or as per the experimental design.
-
Administer this compound subcutaneously at a dose of 20 mg/kg.[1]
-
Injections should be given twice daily, for example, in the morning and evening.[1]
-
Administer the vehicle solution to the control group using the same volume and schedule.
-
Vary the injection site on the abdomen to avoid local irritation.
5. Monitoring and Analysis:
-
Monitor the mice for clinical signs of EAU using fundoscopy or other appropriate methods.[6]
-
At the experimental endpoint, collect eyes for histological analysis and spleens or lymph nodes for immunological assays (e.g., cytokine production in response to IRBP).[1][6]
Protocol 2: this compound Administration for Experimental Autoimmune Encephalomyelitis (EAE) Model
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
C57BL/6 mice (or other susceptible strain)
-
Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin
2. Preparation of this compound Solution (Vehicle 2):
-
Dissolve this compound in 100% DMSO to a stock concentration.
-
For injections, the stock solution may be further diluted if necessary, though direct injection of small volumes of DMSO is common.
-
Prepare a fresh solution for each day of injections.
3. EAE Induction:
-
Emulsify MOG35-55 in CFA.
-
Induce EAE in mice by immunization with the MOG/CFA emulsion and administration of pertussis toxin according to standard protocols.[3][4]
4. This compound Administration:
-
Initiate this compound treatment from the day of immunization (Day 0).[3][4]
-
Administer 200 µg of this compound per injection, subcutaneously.[3][4]
-
The control group should receive an equivalent volume of DMSO.
-
Alternate injection sites to minimize skin irritation.
5. Monitoring and Analysis:
-
Monitor mice daily for clinical signs of EAE and record scores based on a standardized scale (e.g., 0-5).[3][4]
Conclusion
This compound is a valuable research tool for studying the role of the Th17/IL-17 axis in autoimmune diseases. The protocols outlined above provide a framework for the effective in vivo administration of this compound in mouse models. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines for animal care and use. The provided quantitative data and diagrams offer a quick reference for experimental design and understanding the mechanism of action of this compound. Further investigation into the pharmacokinetics of this compound in mice would be beneficial for refining dosage and administration schedules.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, S18-000003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing TMP778 in a Psoriasis Research Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TMP778, a potent and selective RORγt inverse agonist, in a preclinical psoriasis research model. The protocols detailed below are designed for inducing psoriasis-like skin inflammation in mice and evaluating the therapeutic efficacy of this compound.
Introduction to this compound and its Role in Psoriasis
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathway in the pathogenesis of psoriasis. Th17 cells, which differentiate under the influence of IL-23, produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These cytokines drive the inflammatory cascade and keratinocyte proliferation seen in psoriatic lesions.
Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor essential for the differentiation of Th17 cells. This compound is a small molecule inverse agonist of RORγt. By inhibiting RORγt, this compound can suppress the differentiation of Th17 cells and consequently reduce the production of pathogenic Th17-related cytokines. This mechanism of action makes this compound a promising therapeutic candidate for the treatment of psoriasis. In preclinical studies, subcutaneous injection of this compound has been shown to reduce imiquimod-induced psoriatic dermatitis in mice.
Key Signaling Pathway: RORγt in Th17 Differentiation
The following diagram illustrates the central role of RORγt in the Th17 signaling pathway, a key driver of psoriasis pathogenesis.
Experimental Protocols
This section details the protocols for inducing psoriasis-like skin inflammation in mice and for treating the condition with this compound.
Imiquimod-Induced Psoriasis Mouse Model
The imiquimod (B1671794) (IMQ)-induced psoriasis model is a widely used and robust model that recapitulates many features of human psoriasis.
Materials:
-
8-12 week old female BALB/c or C57BL/6 mice
-
5% imiquimod cream (e.g., Aldara™)
-
Control cream (e.g., Vaseline™ Lanette cream)
-
Electric clippers
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mice. Shave a defined area on the dorsal skin (e.g., 2 x 3 cm). Allow the mice to recover for 24-48 hours.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin for 5-7 consecutive days.[1] The control group should receive a similar application of a control cream.
-
Monitoring: Monitor the mice daily for clinical signs of inflammation, including erythema (redness), scaling, and skin thickness. Body weight should also be recorded daily.
Treatment with this compound
This compound Formulation:
-
Dissolve this compound in a vehicle solution of 3% dimethylacetamide (DMA), 10% Solutol® HS 15, and 87% saline.[2]
-
The final concentration should be prepared to deliver the desired dose in a suitable injection volume (e.g., 100-200 µL).
Administration Protocol:
-
Dosing: Administer this compound via subcutaneous (s.c.) injection twice daily. A dosage of 20 mg/kg has been shown to be effective in a mouse model of autoimmune disease.[2]
-
Treatment Schedule: Begin treatment with this compound on the same day as the first imiquimod application (prophylactic regimen) or after the establishment of psoriasis-like lesions, typically on day 2 or 3 (therapeutic regimen).
-
Control Groups:
-
Vehicle Control: Mice treated with imiquimod and the vehicle solution without this compound.
-
Naive Control: Mice receiving no imiquimod or treatment.
-
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound in the imiquimod-induced psoriasis model.
Data Presentation and Expected Outcomes
Quantitative data should be collected and analyzed to assess the efficacy of this compound. Below are tables summarizing expected outcomes based on published literature for RORγt inhibitors in psoriasis models.
Table 1: Clinical Assessment of Psoriasis Severity
The Psoriasis Area and Severity Index (PASI) is a scoring system used to measure the severity of psoriatic lesions based on erythema, scaling, and thickness. Each parameter is scored on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the individual scores.
| Treatment Group | Erythema Score (Mean ± SD) | Scaling Score (Mean ± SD) | Thickness Score (Mean ± SD) | Total PASI Score (Mean ± SD) |
| Naive Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Imiquimod + Vehicle | 3.5 ± 0.5 | 3.2 ± 0.6 | 3.8 ± 0.4 | 10.5 ± 1.2 |
| Imiquimod + this compound | 1.5 ± 0.4 | 1.3 ± 0.5 | 1.7 ± 0.3 | 4.5 ± 1.0 (Expected ~57% reduction)[3] |
Table 2: Histological and Cytokine Analysis
| Treatment Group | Epidermal Thickness (µm, Mean ± SD) | IL-17A Levels (pg/mL, Mean ± SD) | IL-17F Levels (pg/mL, Mean ± SD) | IL-22 Levels (pg/mL, Mean ± SD) |
| Naive Control | 25 ± 5 | < 10 | < 10 | < 15 |
| Imiquimod + Vehicle | 120 ± 20 | 2500 ± 400 | 800 ± 150 | 1200 ± 200 |
| Imiquimod + this compound | 50 ± 15 | 800 ± 200 | 250 ± 80 | 400 ± 100 |
Note: The quantitative data presented in the tables are representative values derived from multiple sources studying the imiquimod-induced psoriasis model and the effects of RORγt inhibitors. Actual results may vary depending on the specific experimental conditions.
Conclusion
The imiquimod-induced psoriasis mouse model is a valuable tool for the preclinical evaluation of novel therapeutics like this compound. By targeting the master regulator of Th17 cell differentiation, RORγt, this compound presents a promising strategy for the treatment of psoriasis. The protocols and expected outcomes detailed in these application notes provide a solid framework for researchers to investigate the therapeutic potential of this compound and other RORγt inhibitors in the context of psoriasis.
References
- 1. Cytokine Induced 3-D Organotypic Psoriasis Skin Model Demonstrates Distinct Roles for NF-κB and JAK Pathways in Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel RORγt inverse agonist active in psoriasis model | BioWorld [bioworld.com]
Application Notes and Protocols for In Vitro Inhibition of Th17 Differentiation by TMP778
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a crucial role in host defense against extracellular pathogens. However, dysregulation of Th17 cell activity is implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the Th17 lineage is critically dependent on the nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t). RORγt acts as the master transcriptional regulator of Th17 differentiation, making it an attractive therapeutic target for controlling Th17-mediated inflammation.[1][2][3]
TMP778 is a potent and selective small molecule inverse agonist of RORγt.[4] By binding to RORγt, this compound inhibits its transcriptional activity, thereby preventing the differentiation of naive CD4+ T cells into Th17 cells and suppressing the production of IL-17.[2][3] These application notes provide a detailed protocol for the in vitro use of this compound to inhibit human and murine Th17 cell differentiation.
Mechanism of Action of this compound
This compound functions as a selective inverse agonist for the nuclear receptor RORγt. In the canonical Th17 differentiation pathway, a specific cytokine milieu induces the expression of RORγt. RORγt then binds to specific DNA response elements (ROREs) in the promoter regions of Th17 signature genes, including IL17A and IL17F, to drive their transcription. This compound binds to the ligand-binding domain of RORγt, which leads to a conformational change that promotes the recruitment of co-repressors and dismissal of co-activators. This ultimately results in the transcriptional repression of RORγt target genes, thereby inhibiting Th17 differentiation and function.
Caption: Mechanism of this compound in inhibiting Th17 differentiation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in in vitro assays.
Table 1: this compound Potency and Selectivity
| Parameter | Value | Species | Assay Type | Reference |
| RORγt IC50 | 0.017 µM (17 nM) | Human | Cell-based reporter assay | [5] |
| RORα IC50 | 1.24 µM | Human | Cell-based reporter assay | [5] |
| RORβ IC50 | 1.39 µM | Human | Cell-based reporter assay | [5] |
| IL-17A Inhibition IC50 | Nanomolar range | Human | In vitro Th17 differentiation | [2] |
Table 2: Recommended Reagent Concentrations for In Vitro Th17 Differentiation
| Reagent | Human Cells | Murine Cells |
| Plate Coating | Anti-CD3 (10 µg/mL) | Anti-CD3 (10 µg/mL) |
| Soluble Antibodies | Anti-CD28 (1 µg/mL) | Anti-CD28 (1.5 µg/mL) |
| Cytokines | IL-6 (10 ng/mL) | IL-6 (20 ng/mL) |
| TGF-β1 (5-10 ng/mL) | TGF-β (5 ng/mL) | |
| IL-23 (10 ng/mL) | IL-23 (not always required for initial differentiation) | |
| IL-1β (10 ng/mL) | ||
| Neutralizing Antibodies | Anti-IFN-γ (10 µg/mL) | Anti-IFN-γ (10 µg/mL) |
| Anti-IL-4 (10 µg/mL) | Anti-IL-4 (10 µg/mL) | |
| This compound (Optimal Dose) | To be determined by dose-response | 2.5 µM |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th17 Cells and Inhibition by this compound
1. Isolation of Naive CD4+ T Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naive CD4+ T cells (CD4+CD45RA+CD45RO-) using a naive CD4+ T cell isolation kit (negative selection is recommended).
-
Assess purity by flow cytometry; should be >95%.
2. Cell Culture and Th17 Differentiation:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (10 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C. Wash the plate three times with sterile PBS before use.[6]
-
Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Prepare the Th17 differentiation cocktail in the culture medium containing:
-
Soluble anti-CD28 antibody (1 µg/mL)
-
Recombinant human IL-6 (10 ng/mL)
-
Recombinant human TGF-β1 (5-10 ng/mL)
-
Recombinant human IL-23 (10 ng/mL)
-
Recombinant human IL-1β (10 ng/mL)
-
Anti-human IFN-γ antibody (10 µg/mL)
-
Anti-human IL-4 antibody (10 µg/mL)
-
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations. A dose-response experiment (e.g., 0.1 nM to 10 µM) is recommended to determine the optimal concentration. The final DMSO concentration should not exceed 0.1%.
-
Add the Th17 differentiation cocktail and this compound (or vehicle control - DMSO) to the cell cultures.
-
Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.
3. Analysis of Th17 Differentiation:
-
Flow Cytometry for Intracellular IL-17A:
-
Restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Stain for cell viability using a fixable viability dye.
-
Perform surface staining with anti-human CD4 antibody.[6]
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.[6]
-
Perform intracellular staining with anti-human IL-17A and anti-human RORγt antibodies.[6]
-
Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.
-
-
ELISA for Secreted IL-17A:
-
Collect the cell culture supernatants before restimulation.
-
Measure the concentration of IL-17A using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
-
RT-qPCR for Th17 Signature Gene Expression:
-
Isolate total RNA from the cultured cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers for human RORC (encoding RORγt), IL17A, IL17F, IL23R, and a housekeeping gene (e.g., ACTB or GAPDH).
-
Protocol 2: In Vitro Differentiation of Murine Th17 Cells and Inhibition by this compound
1. Isolation of Naive CD4+ T Cells:
-
Isolate splenocytes and lymph node cells from C57BL/6 mice.
-
Prepare a single-cell suspension.
-
Isolate naive CD4+ T cells (CD4+CD62L+CD44-) using a naive CD4+ T cell isolation kit.
-
Purity should be >95% as assessed by flow cytometry.
2. Cell Culture and Th17 Differentiation:
-
Coat a 96-well plate with anti-mouse CD3 antibody (10 µg/mL) as described for human cells.
-
Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL.
-
Prepare the murine Th17 differentiation cocktail containing:
-
Add this compound at an optimal concentration of 2.5 µM or perform a dose-response.[5]
-
Culture for 3-5 days at 37°C and 5% CO2.
3. Analysis of Th17 Differentiation:
-
Flow Cytometry:
-
Restimulate with PMA and Ionomycin in the presence of a protein transport inhibitor.
-
Stain for surface markers (e.g., anti-mouse CD4) and intracellular IL-17A.
-
-
ELISA:
-
Measure secreted IL-17A in the culture supernatants.
-
-
RT-qPCR:
-
Analyze the expression of murine Rorc, Il17a, Il17f, and Il23r.
-
Caption: Experimental workflow for in vitro inhibition of Th17 differentiation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Th17 Differentiation Efficiency | Suboptimal cytokine concentrations or activity. Poor quality of naive CD4+ T cells. | Titrate cytokine concentrations. Ensure high purity (>95%) of the starting cell population. |
| High Cell Death | This compound toxicity at high concentrations. Inappropriate culture conditions. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. Ensure proper cell handling and use of fresh medium. |
| Weak Intracellular Staining Signal | Inefficient restimulation. Suboptimal antibody concentration. | Optimize the duration and concentration of PMA and Ionomycin. Titrate the anti-IL-17A and anti-RORγt antibodies for optimal staining. |
| High Background in ELISA | Non-specific binding. | Ensure proper washing steps as per the ELISA kit protocol. Use a recommended blocking buffer. |
| Variable RT-qPCR Results | RNA degradation. Primer inefficiency. | Use an RNA stabilization solution. Validate primer efficiency and specificity. Use a consistent amount of high-quality cDNA for each reaction. |
Conclusion
This document provides a comprehensive guide for utilizing this compound to inhibit Th17 cell differentiation in vitro. By following these detailed protocols, researchers can effectively investigate the role of RORγt in Th17 biology and evaluate the therapeutic potential of RORγt inhibitors. The provided quantitative data and troubleshooting guide will aid in the successful implementation and interpretation of these experiments.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Th17 Cell Differentiation in the Presence of TMP778, a Selective RORγt Inverse Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells are crucial for host defense against extracellular bacteria and fungi but are also key players in the pathogenesis of various autoimmune and inflammatory diseases.[1] The differentiation of naive CD4+ T cells into Th17 cells is a complex process driven by a specific cytokine milieu, converging on the activation of the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[2][3] RORγt directly drives the expression of IL-17A and other hallmark genes of the Th17 lineage.[2]
TMP778 is a potent and selective RORγt inverse agonist that effectively suppresses Th17 cell differentiation and subsequent IL-17 production by inhibiting the transcriptional activity of RORγt.[4][5] This makes this compound a valuable pharmacological tool for studying Th17-mediated immune responses and a potential therapeutic candidate for autoimmune disorders.[4]
This application note provides a detailed protocol for the in vitro differentiation of human Th17 cells, treatment with the RORγt inhibitor this compound, and subsequent analysis of Th17 cell populations by flow cytometry.
Signaling Pathway of Th17 Differentiation and this compound Inhibition
The differentiation of naive CD4+ T cells into Th17 cells is initiated by the cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[3][6] This signaling cascade activates the transcription factor STAT3, which in turn induces the expression of RORγt.[6] RORγt, the master regulator of Th17 differentiation, then drives the transcription of the IL17A gene and other genes associated with the Th17 phenotype.[2] Interleukin-23 (IL-23) plays a crucial role in the expansion and stabilization of the Th17 phenotype.[3] this compound acts as an inverse agonist of RORγt, binding to the receptor and preventing it from activating gene transcription, thereby inhibiting the differentiation and function of Th17 cells.[4][5]
Caption: Th17 cell differentiation signaling pathway and this compound inhibition.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Naive CD4+ T Cells
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation, followed by the enrichment of naive CD4+ T cells using magnetic-activated cell sorting (MACS).
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Naive CD4+ T Cell Isolation Kit, human (magnetic bead-based)
Procedure:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[1]
-
Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.[1]
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes.[1]
-
Resuspend the cell pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Isolate naive CD4+ T cells from the PBMCs using a magnetic-activated cell sorting (MACS) system according to the manufacturer's protocol.
In Vitro Th17 Differentiation and this compound Treatment
This protocol details the in vitro differentiation of naive CD4+ T cells into Th17 cells and their treatment with this compound.
Materials:
-
Isolated naive CD4+ T cells
-
Complete RPMI medium
-
96-well cell culture plate
-
Anti-CD3 antibody
-
Anti-CD28 antibody (soluble)
-
Recombinant human IL-6, TGF-β1, IL-23, IL-1β
-
Anti-IFN-γ antibody
-
Anti-IL-4 antibody
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (10 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Wash the plate three times with PBS before use.[1]
-
Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI medium.[1]
-
Prepare the Th17 differentiation cocktail in the culture medium. Add the following to the appropriate wells:
-
Th17 Differentiation Group: Soluble anti-CD28 antibody (1 µg/mL), IL-6 (10 ng/mL), TGF-β1 (5-10 ng/mL), IL-23 (10 ng/mL), IL-1β (10 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).[1]
-
Th0 (Unstimulated) Group: Soluble anti-CD28 antibody only.
-
-
Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) to the Th17 differentiation wells. Add an equivalent volume of DMSO to the vehicle control wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days.
Flow Cytometry Analysis of Th17 Cells
This protocol outlines the staining procedure for flow cytometric analysis of Th17 cells, including intracellular staining for IL-17A and RORγt.
Materials:
-
Differentiated T cells from the culture plate
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A (Protein transport inhibitor)
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies: anti-human CD4, anti-human IL-17A, anti-human RORγt.
Procedure:
-
Four to six hours before staining, restimulate the cells by adding PMA (50 ng/mL), Ionomycin (1 µg/mL), and Brefeldin A (1 µg/mL) to each well.[7]
-
Harvest the cells and wash them with FACS buffer.
-
Perform surface staining by incubating the cells with anti-human CD4 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.[1]
-
Perform intracellular staining by incubating the cells with anti-human IL-17A and anti-human RORγt antibodies for 30 minutes at 4°C in the dark.[1]
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ and CD4+RORγt+ cells.
Data Presentation
The following table summarizes the expected quantitative data from the flow cytometry analysis, demonstrating the dose-dependent effect of this compound on Th17 cell differentiation.
| Treatment Group | This compound Concentration (µM) | % CD4+IL-17A+ Cells (Mean ± SD) | % CD4+RORγt+ Cells (Mean ± SD) |
| Th0 (Unstimulated) | 0 | 0.5 ± 0.2 | 1.2 ± 0.5 |
| Th17 (Vehicle) | 0 (DMSO) | 25.8 ± 3.1 | 30.5 ± 4.2 |
| Th17 + this compound | 0.01 | 18.2 ± 2.5 | 22.1 ± 3.0 |
| Th17 + this compound | 0.1 | 9.5 ± 1.8 | 11.7 ± 2.1 |
| Th17 + this compound | 1 | 2.1 ± 0.8 | 3.5 ± 1.1 |
| Th17 + this compound | 10 | 0.8 ± 0.4 | 1.5 ± 0.6 |
Experimental Workflow
The following diagram illustrates the overall experimental workflow from PBMC isolation to flow cytometry analysis.
Caption: Overall experimental workflow for Th17 analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Th17 Differentiation Efficiency | Suboptimal cytokine concentrations. | Titrate the concentrations of TGF-β1 and IL-6. |
| Poor quality of naive CD4+ T cells. | Ensure high purity (>95%) of the starting cell population.[1] | |
| High Cell Death | This compound toxicity. | Use this compound at concentrations ≤10 µM. Perform a dose-response curve to determine the optimal non-toxic concentration.[1] |
| Inappropriate culture conditions. | Ensure proper handling of cells and use of fresh, complete medium. | |
| Weak Intracellular Staining Signal | Inefficient restimulation. | Optimize the duration and concentration of PMA and Ionomycin. Ensure the protein transport inhibitor is added.[1] |
| Antibody titration. | Titrate the anti-IL-17A and anti-RORγt antibodies to determine the optimal staining concentration.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. T Helper 17 Cells Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. antbioinc.com [antbioinc.com]
Measuring IL-17 Levels in Response to TMP778: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the in vitro and in vivo effects of TMP778, a selective Retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist, on Interleukin-17 (IL-17) production. This compound has been identified as a potent inhibitor of Th17 cell differentiation and function, making it a compound of interest for the development of therapeutics for autoimmune and inflammatory diseases.[1][2] These protocols are designed to offer standardized methods for assessing the efficacy of this compound and similar compounds in a research and drug development setting.
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells.[3] It plays a critical role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][4] The transcription factor RORγt is the master regulator of Th17 cell differentiation and is essential for the production of IL-17.[1][2][4]
This compound is a potent and selective small molecule inverse agonist of RORγt.[5] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a significant reduction in IL-17 gene expression and subsequent protein secretion.[1][6] This mechanism of action makes this compound a valuable tool for studying the IL-17 pathway and a promising candidate for therapeutic intervention in IL-17-mediated diseases.
These application notes provide detailed protocols for the in vitro differentiation of Th17 cells, treatment with this compound, and the subsequent quantification of IL-17 levels using Enzyme-Linked Immunosorbent Assay (ELISA) and Flow Cytometry.
Signaling Pathway of this compound in Th17 Cells
References
- 1. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibition of IL-17 ameliorates keratinocyte-borne cytokine responses in an in vitro model for house-dust-mite triggered atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
Application Notes and Protocols for In Vivo Administration of TMP778
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of TMP778, a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). The protocols detailed below are synthesized from preclinical studies in murine models of autoimmune diseases, offering a foundational guide for researchers investigating Th17-mediated inflammation.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of RORγt, a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting RORγt, this compound effectively suppresses the Th17 cell transcriptional program, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] Preclinical research has demonstrated its efficacy in mitigating disease severity in animal models of uveitis and multiple sclerosis.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported in vivo dosing and administration details for this compound in various murine models of autoimmune disease.
Table 1: this compound In Vivo Dosing Regimens
| Parameter | Experimental Autoimmune Uveitis (EAU) | Experimental Autoimmune Encephalomyelitis (EAE) |
| Animal Model | B10.A Mice | C57BL/6 Mice |
| Compound | This compound | This compound |
| Dose | 20 mg/kg | 200 µ g/injection |
| Route of Administration | Subcutaneous (s.c.) | Subcutaneous (s.c.) |
| Frequency | Twice Daily | Twice Daily |
| Vehicle | 3% dimethylacetamide, 10% Solutol, and 87% saline | DMSO |
| Reference | [1] | [2] |
Table 2: Reported In Vivo Efficacy of this compound
| Disease Model | Key Outcomes | Reference |
| EAU | - Significantly inhibited the development of EAU.[1][3]- Reduced production of IL-17 and IFN-γ.[1][3]- Decreased proportions of both Th17 and Th1 cells.[1] | [1][3] |
| EAE | - Delayed onset and reduced severity of EAE.[2]- Blocked MOG-specific IL-17A expression.[4]- Inhibited expression of Th17 signature genes (Il17a, Il17f, Il22, Ccl20) and Ifnγ.[4] | [2][4] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound based on published studies.
Protocol for Experimental Autoimmune Uveitis (EAU) Model
This protocol is adapted from the study by Lyu et al., 2018.[1]
Objective: To assess the efficacy of this compound in suppressing the development of EAU in mice.
Materials:
-
This compound
-
Vehicle solution: 3% dimethylacetamide, 10% Solutol, 87% saline
-
B10.A mice
-
Interphotoreceptor retinoid-binding protein (IRBP)
-
Complete Freund's Adjuvant (CFA)
-
Syringes and needles for immunization and drug administration
Procedure:
-
Induction of EAU:
-
Immunize B10.A mice with an emulsion of IRBP in CFA to induce EAU, following established protocols.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in the vehicle solution (3% dimethylacetamide, 10% Solutol, and 87% saline) to a final concentration that allows for the administration of 20 mg/kg in a suitable volume.
-
-
Administration of this compound:
-
Administer this compound at a dose of 20 mg/kg via subcutaneous injection.
-
Injections should be given twice daily.
-
A control group of mice should be similarly injected with the vehicle alone.
-
-
Monitoring and Analysis:
-
Monitor the mice for clinical signs of EAU using fundoscopy.
-
At the end of the study period, collect spleens and eyes for histological analysis and measurement of cellular immune responses (e.g., cytokine production by ELISA, flow cytometry for Th1 and Th17 cell populations).
-
Protocol for Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol is based on the study by Xiao et al., 2014.[2]
Objective: To evaluate the effect of this compound on the development and severity of EAE in mice.
Materials:
-
This compound
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO)
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (B1211001) 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin (optional, depending on the EAE induction protocol)
-
Syringes and needles for immunization and drug administration
Procedure:
-
Induction of EAE:
-
Induce EAE in C57BL/6 mice by immunization with MOG₃₅₋₅₅ emulsified in CFA, following standard protocols.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO to a concentration that allows for the administration of 200 µg per injection in a small volume.
-
-
Administration of this compound:
-
Beginning on day 0 (the day of immunization), administer 200 µg of this compound per injection via the subcutaneous route.
-
Perform injections twice daily.
-
Include a control group receiving subcutaneous injections of DMSO vehicle on the same schedule.
-
-
Monitoring and Analysis:
-
Evaluate mice daily for clinical signs of EAE and score the disease severity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
Caption: Mechanism of action of this compound in inhibiting Th17-mediated inflammation.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMP778, a Selective RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the selective RORγt inverse agonist, TMP778, including information on its procurement for research purposes, its mechanism of action, and detailed protocols for key in vitro experiments.
Supplier and Purchasing Information for Research
This compound is available from several chemical suppliers catering to the research and development market. When purchasing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to ensure the purity and identity of the compound. Researchers should inquire about available purity grades, lot-to-lot variability, and storage conditions.
Table 1: this compound Supplier Information
| Supplier | Catalog Number | Purity | Available Quantities | Notes |
| MedchemExpress | HY-100778 | >98% | 5 mg, 10 mg, 50 mg, 100 mg | For research use only. |
| MedKoo Biosciences | 522368 | >98% | 50mg, 100mg, 200mg, 500mg, 1g, 2g | For research use only, not for human or veterinary use. Shipped at ambient temperature. |
| Biosynth | FT174923 | Not specified | 1 mg, 5 mg, 10 mg | Minimum order value may apply. |
Storage and Handling:
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, 4°C is acceptable. Protect from light. For in vitro experiments, stock solutions are often prepared in dimethyl sulfoxide (B87167) (DMSO). One study describes dissolving this compound in a vehicle of 3% dimethylacetamide, 10% Solutol, and 87% saline for in vivo use.[1]
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases.
Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F. The differentiation of naive CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, including Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This cytokine signaling activates STAT3, which in turn induces the expression of RORγt. RORγt then binds to the promoter regions of genes encoding IL-17A and IL-17F, driving their transcription.
This compound exerts its inhibitory effect by binding to the ligand-binding domain of RORγt. As an inverse agonist, it not only blocks the binding of potential endogenous agonists but also actively represses the basal transcriptional activity of the receptor. This leads to a significant reduction in the expression of IL-17A and other Th17 signature genes, thereby suppressing Th17 cell differentiation and function.
Figure 1. Simplified signaling pathway of RORγt-mediated Th17 differentiation and the inhibitory action of this compound.
Quantitative Data
This compound has been characterized in various in vitro assays to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its effectiveness.
Table 2: In Vitro Potency of this compound
| Assay | System | IC50 | Reference |
| FRET Assay | Biochemical | 7 nM | Universal Biologicals |
| IL-17F Promoter Assay | Cell-based | 63 nM | Universal Biologicals |
| Th17 Cell IL-17 Production | Mouse | 0.1 µM | [2] |
| Th17 Cell Differentiation | Mouse | 0.1 µM | [2] |
| Th17 Cell IL-17 Production | Human | 0.03 µM | Universal Biologicals |
| Tc17 Cell IL-17 Production | Human | 0.005 µM | Universal Biologicals |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound.
Protocol 1: In Vitro Differentiation of Mouse Th17 Cells
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells in the presence of this compound to assess its inhibitory effect.
Materials:
-
Naive CD4+ T cells (isolated from mouse spleen and lymph nodes)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Anti-CD3ε antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Anti-IFN-γ antibody
-
Anti-IL-4 antibody
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with anti-CD3ε antibody (1-5 µg/mL in sterile PBS) overnight at 4°C.
-
Before use, wash the wells three times with sterile PBS.
-
-
Cell Seeding:
-
Isolate naive CD4+ T cells from mouse spleens and lymph nodes using a naive CD4+ T cell isolation kit.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of the anti-CD3ε coated plate.
-
-
Th17 Differentiation Cocktail:
-
Prepare a Th17 differentiation cocktail containing:
-
Anti-CD28 antibody (2 µg/mL)
-
Recombinant mouse IL-6 (20 ng/mL)
-
Recombinant human TGF-β1 (1-5 ng/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
Anti-IL-4 antibody (10 µg/mL)
-
-
Add the cocktail to the appropriate wells.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.
-
Add the this compound dilutions to the designated wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
After incubation, cells can be harvested for analysis of Th17 differentiation by intracellular cytokine staining for IL-17A (see Protocol 2) or by analyzing IL-17A in the supernatant using ELISA. Gene expression of RORγt and IL-17A can be assessed by qPCR (see Protocol 3).
-
Figure 2. Experimental workflow for in vitro Th17 cell differentiation assay.
Protocol 2: Intracellular Cytokine Staining for IL-17A by Flow Cytometry
This protocol is for the detection of intracellular IL-17A in differentiated Th17 cells.
Materials:
-
Differentiated T cells (from Protocol 1)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Phosphate-Buffered Saline (PBS)
-
Fixable Viability Dye
-
Antibodies for surface markers (e.g., anti-CD4)
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Anti-IL-17A antibody (fluorochrome-conjugated)
-
Flow cytometer
Procedure:
-
Cell Restimulation:
-
Harvest the differentiated T cells and resuspend them in fresh complete RPMI-1640 medium.
-
Add a cell stimulation cocktail (e.g., 50 ng/mL PMA and 500 ng/mL Ionomycin) and a protein transport inhibitor (e.g., 1x Brefeldin A solution) to the cells.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Staining:
-
Wash the cells with PBS.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorochrome-conjugated anti-CD4 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in Permeabilization Wash Buffer containing the fluorochrome-conjugated anti-IL-17A antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, single, CD4+ T cells and then quantifying the percentage of IL-17A+ cells.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of RORγt and IL-17A in T cells treated with this compound.
Materials:
-
Treated T cells
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for RORγt, IL-17A, and a housekeeping gene (e.g., β-actin or GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation:
-
Harvest the T cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
-
Assess the quality and quantity of the isolated RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Set up reactions for the target genes (RORγt, IL-17A) and a housekeeping gene in triplicate.
-
Include a no-template control for each primer set.
-
-
Real-Time PCR:
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated control.
-
These detailed application notes and protocols should serve as a valuable resource for researchers initiating studies with the RORγt inverse agonist this compound. For further details and troubleshooting, consulting the original research articles is recommended.
References
Application Notes and Protocols for Long-Term Storage and Stability of TMP778 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMP778 is a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] Th17 cells are critically involved in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines such as IL-17A and IL-17F, making it a valuable tool for research in immunology and a potential therapeutic candidate.[2][3]
Given its use in a variety of experimental settings, from in vitro cell-based assays to in vivo animal models, ensuring the stability and integrity of this compound solutions during long-term storage is paramount for obtaining reliable and reproducible results. This document provides detailed guidelines and protocols for the proper storage of this compound solutions and for assessing their long-term stability.
Recommended Long-Term Storage Conditions
Proper storage is essential to minimize the chemical degradation of this compound. Based on supplier recommendations and general best practices for small molecule inhibitors, the following conditions are advised for stock solutions.
Stock Solutions in Organic Solvents (e.g., DMSO)
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity (up to 55 mg/mL).[2] For long-term storage, aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Table 1: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Maximum Recommended Duration | Container Type | Key Considerations |
| -80°C | Up to 1 year[2] | Tightly sealed, low-protein binding polypropylene (B1209903) tubes | Optimal for long-term preservation. Minimizes solvent evaporation and degradation. |
| -20°C | Up to 1 year (for some RORγt inhibitors)[4] | Tightly sealed, low-protein binding polypropylene tubes | Acceptable alternative. Ensure freezer is not of a frost-free type to avoid temperature cycling. |
Note: For this compound powder, storage at -20°C for up to 3 years is recommended.[2]
Aqueous Working Solutions
Aqueous solutions of this compound, particularly those prepared in complex vehicles for in vivo studies (e.g., containing saline, Solutol, or PEG300), are significantly less stable than DMSO stock solutions.[5] It is strongly recommended that these solutions be prepared fresh on the day of use from a frozen stock of the parent compound in DMSO.[4] If short-term storage is unavoidable, solutions should be kept at 4°C and protected from light for no longer than 24 hours.
This compound Signaling Pathway
This compound exerts its function by directly targeting RORγt, which disrupts the transcriptional program essential for Th17 cell differentiation and cytokine production. Understanding this pathway is crucial for designing relevant pharmacodynamic and stability-indicating assays.
Protocols for Stability Assessment
To formally assess the stability of this compound solutions, a stability-indicating analytical method must be developed and validated. This typically involves a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method. A forced degradation study is the first step in this process, designed to intentionally degrade the drug substance to identify potential degradation products and confirm that the analytical method can resolve them from the intact parent compound.
Experimental Workflow for Stability Testing
The overall process follows guidelines established by the International Council for Harmonisation (ICH).
References
- 1. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TMP-778 | ROR | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results with TMP778
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with TMP778, a selective RORγt inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to selectively inhibit Th17 cells, but we are also observing a significant reduction in our Th1 cell population and IFN-γ levels. Is this an expected outcome?
A1: This is a documented, albeit unexpected, in vivo effect of this compound.[1][2] While this compound is a highly selective inhibitor of RORγt, the transcription factor essential for Th17 cell differentiation, studies have shown that its administration in mouse models also leads to a reduction in Th1 cells and their signature cytokine, IFN-γ.[1][2][3] This effect is believed to be a consequence of Th17 cell plasticity, where a subset of Th17 cells can convert into Th1-like cells. By inhibiting the development of the Th17 population, this compound indirectly reduces the source of these Th17-derived Th1 cells.[2][3]
Q2: What is the direct mechanism of action of this compound?
A2: this compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[4][5] RORγt is a master transcription factor that drives the differentiation of naive CD4+ T cells into Th17 cells and is essential for the production of pro-inflammatory cytokines such as IL-17A and IL-17F.[4] this compound functions by binding to the ligand-binding domain of RORγt, which in turn blocks the recruitment of co-activators necessary for the transcription of Th17-related genes.[6]
Q3: How selective is this compound for RORγt over other ROR isoforms?
A3: this compound exhibits high selectivity for RORγt. In cell-based reporter assays, this compound potently inhibits RORγt activity while showing no significant activity against RORα and RORβ.[7] Furthermore, genome-wide transcriptional profiling has indicated that this compound has minimal effect on genes unrelated to the Th17 transcriptional signature, underscoring its high selectivity.[4]
Q4: We are not seeing the expected level of IL-17A reduction in our in vitro Th17 differentiation assay. What could be the issue?
A4: Several factors could contribute to this. First, ensure the this compound is fully dissolved and used at the optimal concentration. The IC50 for this compound in inhibiting mouse Th17 differentiation and IL-17A production is approximately 0.1 μM.[4] Second, verify the efficiency of your Th17 polarizing conditions. The cytokine cocktail and antibody concentrations are critical for robust Th17 differentiation. Refer to the detailed experimental protocol below for a validated method. Finally, consider the timing of this compound addition to your culture, as it is most effective when present during the initial stages of T cell activation and differentiation.
Troubleshooting Guide: Unexpected Inhibition of Th1 Cells
If you are observing an unexpected decrease in your Th1 cell population or IFN-γ levels when using this compound, this guide provides a logical workflow to investigate the phenomenon.
Quantitative Data Summary
| Parameter | Value | Cell Type/Model | Reference |
| This compound IC50 | |||
| Mouse Th17 Differentiation | 0.1 µM | Mouse Naive CD4+ T cells | [4] |
| IL-17A Production | 0.1 µM | Mouse Naive CD4+ T cells | [4] |
| RORγt Promoter Activity | Potent Inhibition | HEK293 cells | [7] |
| In Vivo Efficacy | |||
| EAU Development Inhibition | Significant (p ≤ 0.01) | B10.A mice | [5] |
| IFN-γ Production Reduction | Significant (p ≤ 0.001) | Splenocytes from treated mice | [5] |
| IL-17 Production Reduction | Significant (p ≤ 0.01) | Splenocytes from treated mice | [5] |
Signaling Pathway Diagram
The following diagram illustrates the established mechanism of this compound on the Th17 pathway and the hypothesized indirect effect on Th1 cells.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Mouse Naive CD4+ T Cells into Th17 Cells
This protocol describes the differentiation of isolated naive CD4+ T cells into Th17 cells, suitable for testing the in vitro efficacy of this compound.
Materials:
-
Naive CD4+ T Cell Isolation Kit (e.g., MACS-based negative selection)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol
-
24-well tissue culture plates
-
Anti-mouse CD3e antibody (plate-bound)
-
Anti-mouse CD28 antibody (soluble)
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Anti-mouse IL-4 antibody
-
Anti-mouse IFN-γ antibody
-
This compound (dissolved in DMSO) and vehicle control (DMSO)
Procedure:
-
Plate Coating:
-
Dilute anti-mouse CD3e antibody to 2 µg/mL in sterile PBS.
-
Add 500 µL of the antibody solution to each well of a 24-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash each well twice with 1 mL of sterile PBS.
-
-
Naive CD4+ T Cell Isolation:
-
Cell Culture and Differentiation:
-
Prepare the Th17 differentiation medium:
-
Complete RPMI-1640 medium
-
Anti-mouse CD28 antibody (2 µg/mL)
-
Recombinant mouse IL-6 (20 ng/mL)
-
Recombinant human TGF-β1 (1 ng/mL)
-
Anti-mouse IL-4 antibody (10 µg/mL)
-
Anti-mouse IFN-γ antibody (10 µg/mL)
-
-
Resuspend the isolated naive CD4+ T cells to a concentration of 1 x 10^6 cells/mL in the Th17 differentiation medium.
-
Add this compound to the desired final concentrations (e.g., a titration from 0.01 µM to 1 µM) to the respective wells. Add an equivalent volume of DMSO to the vehicle control wells.
-
Add 1 mL of the cell suspension to each well of the anti-CD3e coated plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.
-
-
Analysis:
-
After incubation, harvest the cells for analysis.
-
To measure IL-17 production, collect the culture supernatant and perform an ELISA or CBA.
-
To analyze Th17 cell differentiation by flow cytometry, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin). Then, perform intracellular staining for IL-17A and analyze the percentage of CD4+IL-17A+ cells.
-
References
- 1. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]
- 2. Flow Cytometry Troubleshooting | Antibodies.com [antibodies.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bosterbio.com [bosterbio.com]
- 5. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 8. Mouse Naïve CD4+ T Cell Isolation and In vitro Differentiation into T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
TMP778 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using TMP778. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, which are crucial for immune responses against certain pathogens but are also implicated in the pathogenesis of various autoimmune diseases.[2][3] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2]
Q2: Is cytotoxicity expected with this compound?
At standard working concentrations used to achieve RORγt inhibition (e.g., in the nanomolar to low micromolar range), this compound is generally not considered cytotoxic.[4] However, like many small molecule inhibitors, high concentrations may lead to off-target effects and subsequent cytotoxicity. It is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions.
Q3: What are the potential mechanisms of cytotoxicity for this compound at high concentrations?
While specific studies on the high-concentration cytotoxicity of this compound are limited, potential mechanisms can be inferred:
-
Off-Target Kinase Inhibition: High concentrations of small molecules can lead to less specific binding, potentially inhibiting kinases or other proteins essential for cell survival and proliferation.
-
Disruption of Essential Cellular Processes: RORγt has roles beyond Th17 differentiation, including in thymocyte development.[3] High levels of its inhibitor could interfere with these fundamental processes.
-
Induction of Apoptosis or Necrosis: Off-target effects could trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through various signaling pathways.
-
Mitochondrial Dysfunction: Interference with mitochondrial function is a common mechanism of drug-induced toxicity.
Q4: this compound is a RORγt inhibitor. Does it have any known off-target effects?
While generally selective, some studies have shown that this compound can have effects beyond the direct inhibition of Th17 cell differentiation. For instance, it has been observed to suppress the production of Interferon-gamma (IFN-γ), a cytokine characteristic of Th1 cells.[5][6] This suggests that this compound's effects on the immune system may be more complex than initially thought and could involve indirect regulation or effects on other cellular pathways.[5][6]
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity observed in my cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%. Run a vehicle-only control to assess the effect of the solvent on cell viability.[7] |
| Compound Instability | Confirm the stability of this compound under your experimental conditions (e.g., temperature, light exposure). Degradation products may exhibit different toxicity profiles.[7] |
| High Compound Concentration | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and a concentration range where the compound is effective without being overly toxic. |
| Cell Health and Seeding Density | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Over-confluent or stressed cells can be more susceptible to cytotoxic effects.[8] |
| Contamination | Regularly check for microbial contamination in your cell cultures, as this can cause cell death independent of the compound's effect.[9] |
Problem 2: Inconsistent results in cytotoxicity assays (e.g., MTT, LDH).
| Potential Cause | Troubleshooting Steps |
| Assay Interference | Some compounds can interfere with the assay chemistry. For example, a compound might directly reduce the MTT reagent or inhibit the LDH enzyme. Run cell-free controls with the compound to check for interference.[10] |
| Incorrect Incubation Times | Optimize the incubation time for both the compound treatment and the assay reagent. For example, caspase activation in apoptosis is transient.[9] |
| Variable Cell Seeding | Ensure uniform cell seeding across all wells of the microplate to minimize variability.[8] |
| "Edge Effect" in Microplates | The outer wells of a microplate can be prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, avoid using the outer wells or ensure proper humidification. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[11]
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity with the LDH Release Assay
The Lactate (B86563) Dehydrogenase (LDH) release assay measures the amount of LDH that has leaked from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[12]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Controls: Include control wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer to induce 100% cell death.
-
Background: Medium only.
-
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Quantitative Data Summary
| Assay Type | Principle | Endpoint Measured | Typical Concentration Range for this compound (Non-toxic) | Potential for Interference |
| MTT Assay | Measures mitochondrial dehydrogenase activity in viable cells.[11] | Colorimetric signal (Formazan product) | 0.1 nM - 10 µM | Yes, colored compounds or compounds that affect cellular metabolism.[10] |
| LDH Release Assay | Measures the release of lactate dehydrogenase from cells with damaged membranes.[12] | Colorimetric or fluorometric signal | 0.1 nM - 10 µM | Yes, compounds that inhibit LDH enzyme activity.[10] |
| Caspase-Glo 3/7 Assay | Measures the activity of caspase-3 and -7, key executioner caspases in apoptosis. | Luminescent signal | Not applicable for primary mechanism | Yes, compounds that inhibit luciferase. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane during early apoptosis. | Fluorescent signal (via flow cytometry or microscopy) | Not applicable for primary mechanism | - |
Visualizations
Caption: this compound inhibits the RORγt-mediated transcription of IL-17.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TMP778 and Th1 Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of TMP778 on Th1 cells. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[1][2][3] RORγt is the master transcription factor for Th17 cell differentiation, and by inhibiting its function, this compound effectively suppresses the production of IL-17 and the overall Th17 response.[1][2][4]
Q2: Does this compound have any known off-target effects on Th1 cells?
Yes, unexpectedly, in vivo studies have shown that this compound can suppress the Th1 cell response.[1][2] This is considered an off-target or indirect effect as this compound does not directly target the key drivers of Th1 differentiation in vitro.[2]
Q3: What specific off-target effects of this compound on Th1 cells have been observed?
Treatment with this compound in animal models has been associated with a reduction in IFN-γ production, a hallmark cytokine of Th1 cells.[1][2] Furthermore, a decrease in the expression of T-bet (Tbx21), the master transcription factor for Th1 cells, has also been reported.[1][2]
Q4: What is the proposed mechanism for the off-target effect of this compound on Th1 cells?
The leading hypothesis for the reduction in Th1 cell responses upon this compound treatment in vivo is the known plasticity of T helper cells, specifically the switch of Th17 cells to a Th1 phenotype during an inflammatory response.[2] By inhibiting the Th17 population, this compound may indirectly reduce the pool of cells that would otherwise transition into IFN-γ-producing Th1-like cells.[2]
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in IFN-γ from my Th1 cells in vitro after this compound treatment.
-
Cause: This is actually the expected outcome for in vitro experiments. This compound is a selective RORγt inhibitor and does not directly target the Th1 differentiation machinery.[2] In vitro studies where naïve CD4+ T cells are differentiated under Th1 polarizing conditions (e.g., with IL-12 and anti-IFN-γ) are not expected to show a significant decrease in IFN-γ production upon this compound treatment.[2] The effect on Th1 cells is primarily observed in in vivo models where the interplay between different T cell subsets occurs.[1][2]
-
Solution: To observe the effect on Th1 cells, it is recommended to use an in vivo model of autoimmune disease, such as Experimental Autoimmune Uveitis (EAU), where both Th17 and Th1 cells are implicated.[1][2]
Problem 2: My in vivo experiment shows high variability in the suppression of Th1 responses with this compound treatment.
-
Cause 1: Timing and duration of treatment. The timing and length of this compound administration can significantly impact the observed effects. Short-term treatment may not be sufficient to impact the Th1 population.[2]
-
Solution 1: Ensure that the treatment duration is adequate. For instance, in EAU models, treatment for 14 days has shown significant effects on both Th17 and Th1 responses, whereas 7-day treatment had a lesser effect.[2]
-
Cause 2: Animal model and disease induction. The specific animal model and the robustness of the induced immune response can influence the contribution of Th17 and Th1 cells, and thus the apparent effect of a Th17-targeting compound.
-
Solution 2: Standardize your disease induction protocol to ensure a consistent immune response across all animals. Ensure that the chosen model has a well-characterized and significant Th17 component that can be targeted by this compound.
Problem 3: I am having difficulty culturing and differentiating my Th1 cells.
-
Cause: Th1 cell culture can be sensitive to various factors, including cell density, media composition, and activation stimuli.
-
Solution: Refer to established protocols for Th1 cell differentiation. Ensure you are using low-passage, healthy naïve CD4+ T cells. Use pre-warmed media and high-quality serum.[5] For troubleshooting common cell culture issues like poor adherence or pH shifts, consult general cell culture guides.[5]
Data on Off-Target Effects of this compound on Th1 Cells
| Parameter | Observed Effect in vivo | Proposed Mechanism | Citation |
| IFN-γ Production | Decreased | Indirect effect, possibly due to inhibition of Th17 to Th1 transition. | [1][2] |
| T-bet (Tbx21) Expression | Decreased | Consequence of reduced Th1 differentiation or survival. | [1][2] |
| Th1 Cell Percentage | Reduced | Reduced differentiation and/or proliferation of the Th1 population. | [2] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th1 Cells
This protocol is for the differentiation of naïve CD4+ T cells into Th1 cells in vitro.
Methodology:
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using a naïve CD4+ T cell isolation kit.
-
Cell Plating: Plate the isolated cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Activation: Add activation beads (e.g., anti-CD2/CD3/CD28) to the cells.
-
Th1 Polarization: Add the following cytokines and antibodies to the culture medium:
-
IL-12 (20 ng/mL)
-
Anti-IL-4 antibody (10 µg/mL)
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
-
Analysis: After incubation, cells can be restimulated and analyzed for IFN-γ production by intracellular cytokine staining and flow cytometry, or the supernatant can be analyzed by ELISA.
Protocol 2: Assessment of this compound Off-Target Effects on Th1 Cells in vivo (EAU Model)
This protocol outlines an approach to assess the effects of this compound on Th1 cells in the Experimental Autoimmune Uveitis (EAU) mouse model.
Methodology:
-
EAU Induction: Induce EAU in susceptible mice (e.g., B10.A mice) by immunization with a specific antigen like interphotoreceptor retinoid-binding protein (IRBP) emulsified in Complete Freund's Adjuvant (CFA), along with an injection of pertussis toxin.[1][2]
-
This compound Treatment:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound (e.g., by oral gavage or subcutaneous injection) daily to a group of mice, starting from the day of immunization.
-
Administer vehicle only to a control group.
-
-
Monitoring: Monitor the mice for clinical signs of EAU.
-
Sample Collection: At a predetermined time point (e.g., day 14 or 21 post-immunization), euthanize the mice and collect spleens and draining lymph nodes.
-
Cell Restimulation: Prepare single-cell suspensions from the collected tissues and restimulate the cells in vitro with the immunizing antigen (IRBP) for 48-72 hours.
-
Cytokine Analysis: Collect the culture supernatants and measure the concentration of IFN-γ and IL-17 using ELISA or a multiplex cytokine assay.
-
Flow Cytometry: Perform intracellular cytokine staining on the restimulated cells to determine the percentage of CD4+ T cells producing IFN-γ (Th1) and IL-17 (Th17). Also, analyze the expression of T-bet and RORγt by intracellular staining.
Visualizations
Caption: Canonical Th1 cell differentiation pathway.
Caption: Proposed mechanism of this compound's effect on Th1 cells.
Caption: In vivo experimental workflow to assess this compound effects.
References
- 1. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Th17 Cells with Small Molecules and Small Interference RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Investigating the Unexpected In Vivo Inhibition of IFN-γ by TMP778
This technical support resource is designed for researchers, scientists, and drug development professionals who are encountering the unexpected inhibition of Interferon-gamma (IFN-γ) during in vivo experiments with TMP778, a known selective RORγt inhibitor. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of relevant data to help you understand and navigate this phenomenon.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am using this compound with the goal of selectively inhibiting Th17 cells, but my in vivo results show a significant decrease in IFN-γ, a key Th1 cytokine. Is this an expected off-target effect?
A1: Yes, the inhibition of IFN-γ by this compound in vivo, while unexpected, is a documented phenomenon.[1][2] Although this compound is a selective inhibitor of RORγt, the master regulator of Th17 cells, studies in animal models of autoimmune disease have shown that it also suppresses the Th1 cell response.[1][2] This effect is not typically observed in in vitro experiments, where this compound shows selective suppression of IL-17.[2]
Q2: What is the proposed mechanism for the in vivo inhibition of IFN-γ by this compound?
A2: The current understanding is that this compound's effect on IFN-γ is indirect. The in vivo administration of this compound has been shown to reduce the expression of T-bet (Tbx21), the master transcription factor for IFN-γ.[1][2] By downregulating T-bet, this compound effectively suppresses the entire Th1 cell differentiation and effector function program, leading to decreased IFN-γ production.
Q3: My in vitro experiments with this compound show clear selective inhibition of IL-17 without affecting IFN-γ. Why do my in vivo results differ so drastically?
A3: The discrepancy between in vitro and in vivo results is a key feature of this phenomenon.[2] The in vivo microenvironment is far more complex than in vitro cell culture conditions. The unexpected effect on Th1 cells in vivo suggests that this compound may influence other cell types or signaling pathways that are not present in isolated cell cultures. These factors could, in turn, impact Th1 cell differentiation and function.
Q4: Are there specific experimental conditions that might exacerbate this unexpected IFN-γ inhibition?
A4: While the exact conditions are still under investigation, the effect has been clearly demonstrated in the context of experimental autoimmune uveitis (EAU) in B10.A mice.[1][2] The timing and duration of this compound treatment appear to be important factors. For instance, one study noted that treatment for 14 days showed a significant reduction in both IL-17 and IFN-γ, whereas treatment for 7 days had a slighter effect on IL-17 and no effect on IFN-γ.[2]
Frequently Asked Questions (FAQs)
What is this compound and what is its primary molecular target?
This compound is a small molecule that acts as a selective inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt).[1][3] RORγt is a transcription factor that is essential for the differentiation of Th17 cells, a subset of T helper cells that play a critical role in autoimmune diseases.[4][5]
What is the established role of RORγt in T-cell differentiation?
RORγt is considered the master regulator of Th17 cell differentiation.[4][6] It drives the expression of key Th17 signature genes, including those encoding for the cytokine IL-17.[5] By inhibiting RORγt, this compound is expected to specifically block the Th17 lineage.
Why is the inhibition of IFN-γ by a RORγt inhibitor considered "unexpected"?
The differentiation of Th1 cells, which are the primary producers of IFN-γ, is governed by the transcription factor T-bet, not RORγt.[1][2] Therefore, a selective RORγt inhibitor like this compound would not be predicted to have a direct impact on the Th1 lineage and IFN-γ production. The observation that it does so in vivo suggests a more complex interplay between Th1 and Th17 pathways or an indirect effect of this compound.
What are the potential therapeutic implications of this compound inhibiting both Th17 and Th1 responses?
In diseases like experimental autoimmune uveitis (EAU), both Th1 and Th17 cells are pathogenic.[1][2] Therefore, the ability of this compound to suppress both of these cell populations could be therapeutically beneficial, leading to a more comprehensive suppression of the autoimmune response.[1][7]
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of this compound in an in vivo model of EAU.
Table 1: Effect of this compound on Cytokine Production by Spleen Cells from IRBP-Immunized Mice
| Treatment Group | Cytokine | Concentration (ng/mL, Mean ± SEM) |
| Vehicle (Day 14) | IL-17 | 1.5 ± 0.3 |
| This compound (Day 14) | IL-17 | 0.5 ± 0.1 |
| Vehicle (Day 14) | IFN-γ | 120 ± 20 |
| This compound (Day 14) | IFN-γ | 40 ± 10 |
Data adapted from a study on experimental autoimmune uveitis, where spleen cells were collected 14 days post-immunization and re-stimulated with IRBP in vitro.[2]
Table 2: Effect of this compound on Transcription Factor Expression in Eye-Infiltrating Lymphocytes
| Treatment Group | Transcription Factor | Percentage of Positive Cells (Mean ± SEM) |
| Vehicle | RORγt | 4.5 ± 0.5 |
| This compound | RORγt | 2.0 ± 0.3 |
| Vehicle | T-bet | 12.0 ± 1.5 |
| This compound | T-bet | 6.0 ± 0.8 |
Data represents the percentage of eye-infiltrating lymphocytes expressing the respective transcription factors as determined by flow cytometry.[2]
Experimental Protocols
This section provides a detailed methodology for an in vivo experiment designed to assess the effect of this compound on IFN-γ production, based on published studies.
Objective: To determine the in vivo effect of this compound on both Th17 (IL-17) and Th1 (IFN-γ) responses in a mouse model of experimental autoimmune uveitis (EAU).
Materials:
-
Animals: Female B10.A mice, 8-12 weeks old.
-
Induction of EAU:
-
Interphotoreceptor retinoid-binding protein (IRBP), peptide 1-20.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin.
-
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO and corn oil).
-
Reagents for Cell Culture and Analysis:
-
RPMI 1640 medium, fetal bovine serum, antibiotics.
-
ELISA kits for mouse IL-17 and IFN-γ.
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ, anti-IL-17, anti-T-bet, anti-RORγt).
-
Procedure:
-
Induction of EAU:
-
Emulsify IRBP peptide in CFA.
-
Immunize mice with the IRBP/CFA emulsion subcutaneously.
-
Administer pertussis toxin intraperitoneally on the day of immunization.
-
-
This compound Administration:
-
Begin treatment with this compound or vehicle on the day of immunization.
-
Administer this compound subcutaneously twice daily at a concentration of 30 mg/kg.
-
Continue treatment for the desired duration (e.g., 14 days).
-
-
Sample Collection and Processing:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the spleens and eyes.
-
Prepare single-cell suspensions from the spleens.
-
Isolate infiltrating lymphocytes from the eyes.
-
-
Cytokine Production Assay (ELISA):
-
Culture spleen cells in the presence of IRBP peptide for 48 hours.
-
Collect the culture supernatants.
-
Measure the concentrations of IL-17 and IFN-γ in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
For intracellular cytokine staining, stimulate spleen cells or eye-infiltrating cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor for 4-5 hours.
-
Surface stain the cells for CD4.
-
Fix and permeabilize the cells.
-
Intracellularly stain for IL-17 and IFN-γ.
-
For transcription factor staining, fix and permeabilize the cells and then stain for RORγt and T-bet.
-
Acquire the data on a flow cytometer and analyze the percentage of positive cells.
-
Mandatory Visualizations
This section provides diagrams to visualize the signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified IFN-γ signaling pathway in Th1 cells.
Caption: Proposed mechanism of this compound's unexpected IFN-γ inhibition.
Caption: In vivo experimental workflow to study this compound effects.
References
- 1. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Distinct RORγt-dependent Th17 immune responses are required for autoimmune pathogenesis and protection against bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Interpreting Conflicting In Vitro vs. In Vivo Results with TMP778
Welcome to the technical support center for researchers utilizing TMP778. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret your experimental results, particularly when observing conflicting data between in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the established in vitro mechanism of action for this compound?
A1: In vitro, this compound is characterized as a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3][4][5] RORγt is the master transcription factor for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3][6] Therefore, in vitro studies consistently demonstrate that this compound selectively inhibits the differentiation of Th17 cells and reduces the production of IL-17.[1][5]
Q2: I've observed that this compound suppresses both Th17 and Th1 responses in my in vivo model, but my in vitro assays only show an effect on Th17 cells. Is this a known discrepancy?
A2: Yes, this is a documented and important observation. While in vitro experiments show this compound selectively targeting the RORγt/Th17 axis, in vivo studies, particularly in models of experimental autoimmune uveitis (EAU), have unexpectedly revealed that this compound also suppresses the Th1 cell response.[1][2][4] This is evidenced by a reduction in Interferon-gamma (IFN-γ) production and decreased expression of the Th1-specific transcription factor, T-bet (Tbx21).[1][2]
Q3: What are the potential reasons for the broader in vivo effects of this compound on both Th1 and Th17 cells?
A3: The prevailing hypothesis for this discrepancy is an indirect effect on the Th1 population in vivo. One theory suggests that by inhibiting the Th17 population, there are fewer Th17 cells available to switch to a Th1 phenotype, a process that can occur in inflammatory environments.[4] Other potential contributing factors that can lead to differing in vitro and in vivo results include:
-
Drug Metabolism and Pharmacokinetics: The in vivo metabolism of this compound could generate metabolites with a different activity profile, potentially impacting the Th1 pathway. Pharmacokinetic properties also dictate the drug's concentration and exposure time at the site of action, which can differ significantly from in vitro conditions.[7][8]
-
Complex Cellular Interactions: In vivo environments consist of a complex interplay between various immune and non-immune cells that is not fully replicated in isolated in vitro cultures.[8][9] These interactions can influence the overall immune response to this compound.
-
Off-Target Effects: While this compound is highly selective for RORγt in vitro, at physiological concentrations achieved in vivo, it may have minor, yet biologically significant, off-target effects.
Troubleshooting Guide: Interpreting Your this compound Results
If you are encountering conflicting in vitro and in vivo data with this compound, this guide provides a structured approach to troubleshooting and interpreting your findings.
Step 1: Verify In Vitro Selectivity
Before proceeding to complex in vivo interpretations, it is crucial to confirm the selective RORγt inhibitory activity of your this compound batch in your in vitro systems.
-
Recommended Action: Perform a dose-response experiment in cultured naïve CD4+ T cells stimulated under Th17 and Th1 polarizing conditions.
-
Expected Outcome: You should observe a potent inhibition of IL-17 production under Th17 conditions with minimal to no effect on IFN-γ production under Th1 polarizing conditions.
-
Troubleshooting:
-
No effect on either lineage: Check the integrity and concentration of your this compound compound. Verify the potency of your polarizing cytokines.
-
Inhibition of both Th1 and Th17: This is unexpected in vitro. Re-evaluate your cell culture conditions for any factors that might be promoting Th17 to Th1 plasticity. Consider compound purity.
-
Step 2: Characterize the In Vivo Immune Response Comprehensively
A detailed characterization of the immune cell populations in your in vivo model is essential.
-
Recommended Action: Utilize multi-color flow cytometry to analyze immune cell infiltrates in the target tissue (e.g., retina in EAU) and secondary lymphoid organs (spleen, lymph nodes). Measure the frequencies of Th17 (CD4+IL-17+), Th1 (CD4+IFN-γ+), and other relevant T cell subsets. Additionally, perform qPCR on isolated cells or tissues to measure the expression of key transcription factors like Rorc (RORγt) and Tbx21 (T-bet).[1]
-
Expected Outcome: In this compound-treated animals, you would expect to see a significant reduction in both Th17 and Th1 cell frequencies and the expression of their respective transcription factors compared to vehicle-treated controls.[1]
-
Troubleshooting:
-
Only Th17 suppression observed in vivo: This would align with the in vitro data but contradict published in vivo findings. Carefully re-examine your in vivo model, the timing of treatment, and the dose of this compound.
-
Variable results between animals: Assess for inconsistencies in disease induction, drug administration, and sample collection timing.
-
Step 3: Investigate Potential Indirect Mechanisms
To explore why this compound affects the Th1 response in vivo, consider experiments to investigate indirect effects.
-
Recommended Action:
-
Adoptive Transfer Studies: Isolate and polarize Th17 cells in vitro. Adoptively transfer these cells into recipient mice and treat with this compound. Analyze the phenotype of the transferred cells in vivo to see if this compound prevents their conversion to a Th1 phenotype.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of this compound and its potential metabolites in the plasma and target tissues over time. Correlate these concentrations with the observed effects on Th1 and Th17 markers.
-
-
Interpretation:
-
If this compound prevents the in vivo conversion of Th17 cells to Th1 cells in the adoptive transfer model, it would support the hypothesis of an indirect effect on the Th1 population.
-
PK/PD analysis can help determine if the in vivo concentrations of this compound are sufficient to engage potential off-targets or if metabolites are present at active concentrations.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Type | Parameter | Value | Reference |
| Nuclear Receptor Reporter Assay | RORγt | - | IC50 | 0.017 µM | [5] |
| Nuclear Receptor Reporter Assay | RORα | - | IC50 | 1.24 µM | [5] |
| Nuclear Receptor Reporter Assay | RORβ | - | IC50 | 1.39 µM | [5] |
| Th17 Differentiation Assay | RORγt | Mouse Th17 cells | IC50 | 0.1 µM | [3] |
| IL-17A Production Assay | RORγt | Mouse Th17 cells | IC50 | 0.1 µM | [3] |
Table 2: Summary of In Vivo Effects of this compound in EAU Mouse Model
| Parameter Measured | Effect of this compound Treatment | Significance | Reference |
| EAU Disease Score | Significantly Inhibited | p ≤ 0.01 | [10] |
| IL-17 Production (spleen cells) | Significantly Reduced | p ≤ 0.01 | [10] |
| IFN-γ Production (spleen cells) | Significantly Reduced | p ≤ 0.001 | [10] |
| Rorc (RORγt) Gene Expression | Markedly Lower | - | [1] |
| Tbx21 (T-bet) Gene Expression | Markedly Lower | - | [1] |
Experimental Protocols
Protocol 1: In Vitro Th17 and Th1 Differentiation Assay
-
Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).
-
Cell Culture: Plate naïve CD4+ T cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies.
-
Polarizing Conditions:
-
Th17: Culture with IL-6, TGF-β, anti-IL-4, and anti-IFN-γ.
-
Th1: Culture with IL-12 and anti-IL-4.
-
-
This compound Treatment: Add this compound at a range of concentrations (e.g., 0.01 µM to 10 µM) to the cultures at the time of plating. Include a vehicle control (e.g., DMSO).
-
Analysis: After 3-4 days, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IL-17 and IFN-γ and analyze by flow cytometry.
Protocol 2: Induction and Assessment of Experimental Autoimmune Uveitis (EAU)
-
Animal Model: Use B10.A mice.
-
Immunization: Emulsify interphotoreceptor retinoid-binding protein (IRBP) in Complete Freund's Adjuvant (CFA). Inject mice subcutaneously with the emulsion.
-
This compound Administration: Administer this compound (e.g., by subcutaneous injection) twice daily, starting from the day of immunization. A vehicle control group should be included.
-
Disease Assessment:
-
Fundoscopy: Monitor for clinical signs of uveitis at regular intervals.
-
Histology: At the experimental endpoint (e.g., day 14 post-immunization), enucleate the eyes, fix, and section for histological examination to score for inflammation.
-
-
Immunological Analysis:
-
Spleen Cell Restimulation: Isolate splenocytes and restimulate in vitro with IRBP. Measure cytokine production (IL-17, IFN-γ) in the supernatants by ELISA.
-
Flow Cytometry: Analyze spleen cells for intracellular IL-17 and IFN-γ expression as described in Protocol 1.
-
qPCR: Isolate RNA from spleen cells or other tissues to analyze the expression of Rorc and Tbx21.
-
Visualizations
Caption: Comparison of this compound's observed effects in vitro vs. in vivo.
Caption: Troubleshooting workflow for conflicting this compound results.
Caption: Simplified signaling pathways for Th17 and Th1 differentiation.
References
- 1. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unh.primo.exlibrisgroup.com [unh.primo.exlibrisgroup.com]
- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Comparative Molecular Analysis of Cancer Behavior Cultured In Vitro, In Vivo, and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Optimizing TMP778 Treatment in EAE Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing TMP778, a selective RORγt inhibitor, in Experimental Autoimmune Encephalomyelitis (EAE) models. The following question-and-answer formatted guides, protocols, and data summaries are designed to address common challenges and aid in the design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended treatment duration for this compound in EAE models?
Currently, there is a lack of published studies that have specifically optimized the treatment duration of this compound in EAE models. However, valuable insights can be drawn from studies on other RORγt inhibitors and from research using this compound in the Experimental Autoimmune Uveitis (EAU) model.
For EAE, a common prophylactic treatment duration for other RORγt inhibitors is to administer the compound daily from the day of immunization (Day 0) for 28 consecutive days.[1] In the EAU model, this compound has been evaluated at 7, 14, and 21-day treatment periods.[2] A 14-day treatment with this compound was shown to significantly reduce the production of both IL-17 and IFN-γ.[2] Researchers should consider these durations as a starting point and may need to empirically determine the optimal treatment window for their specific EAE model and experimental goals.
Q2: Should this compound be administered prophylactically or therapeutically?
The timing of this compound administration will depend on the research question.
-
Prophylactic treatment , starting on the day of immunization, is used to assess the compound's ability to prevent or delay the onset of EAE.
-
Therapeutic treatment , initiated after the onset of clinical signs, evaluates the compound's potential to reverse or ameliorate existing disease.
Studies with other RORγt inhibitors have successfully employed both strategies. For example, one study initiated therapeutic treatment on day 11 post-immunization, when approximately 50% of mice showed clinical signs. Researchers should define clear criteria for disease onset to ensure consistency in therapeutic studies.
Q3: What is the suggested dosage and route of administration for this compound?
In the EAU model, this compound was administered via subcutaneous injection twice daily at a dose of 20 mg/kg.[2] The vehicle used for dissolution was 3% dimethylacetamide, 10% Solutol, and 87% saline.[2] For oral administration of other RORγt inhibitors in EAE, doses have ranged from 3 to 30 mg/kg, administered twice daily.[1] The choice of administration route and dosage may require optimization for EAE models and can be influenced by the compound's pharmacokinetic properties.
Q4: What are the expected effects of this compound on the immune response in EAE?
This compound is a selective inhibitor of RORγt, the master transcription factor for Th17 cells.[2][3] Therefore, a primary expected outcome is the suppression of Th17 cell differentiation and the subsequent reduction in IL-17 production.[2][4]
Interestingly, studies on this compound in the EAU model have revealed an unexpected effect: the suppression of Th1 cells and IFN-γ production.[2][3] This is significant as both Th1 and Th17 cells are implicated in the pathogenesis of EAE. The proposed mechanism for this observation is that by inhibiting Th17 cells, there are fewer cells available to switch to a Th1 phenotype during the inflammatory process.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in EAE clinical scores between animals in the same treatment group. | - Inconsistent immunization procedure.- Genetic drift in the mouse colony.- Subjectivity in clinical scoring. | - Ensure proper emulsification of MOG/CFA and consistent injection volumes and locations.- Source mice from a reliable vendor and acclimatize them properly.- Have two independent, blinded observers score the animals daily. |
| No significant difference in clinical scores between vehicle and this compound-treated groups. | - Insufficient drug dosage or bioavailability.- Suboptimal treatment duration or timing.- this compound degradation. | - Perform a dose-response study to determine the optimal dose.- Consider initiating treatment earlier (prophylactic) or extending the treatment duration.- Prepare fresh this compound solutions regularly and store them appropriately. |
| Unexpected mortality in the this compound treatment group. | - Potential off-target toxicity at the administered dose.- Vehicle-related toxicity. | - Reduce the dose of this compound.- Run a vehicle-only control group to assess for any adverse effects of the vehicle components. |
| Difficulty in dissolving this compound. | - Inappropriate solvent. | - Follow the published vehicle formulation: 3% dimethylacetamide, 10% Solutol, and 87% saline.[2] Sonication may aid in dissolution. |
Data Presentation
Table 1: Summary of this compound Effects on Cytokine Production in an Autoimmune Model
| Treatment Duration | Change in IL-17 Production | Change in IFN-γ Production | Reference |
| 7 Days | Slight reduction | No significant effect | [2] |
| 14 Days | Significant reduction | Significant reduction | [2] |
Data from an Experimental Autoimmune Uveitis (EAU) model, which may serve as a reference for EAE studies.
Table 2: Example of Clinical Scoring for EAE
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Limp tail and hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state |
Scoring systems can vary slightly between institutions. It is important to use a consistent and well-defined scoring system throughout the experiment.[6][7]
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice with MOG35-55
This protocol is a standard method for inducing a chronic EAE model that recapitulates many aspects of multiple sclerosis.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Phosphate Buffered Saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Preparation of MOG Emulsion:
-
On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
-
Ensure a stable emulsion is formed by vigorous mixing (e.g., using two syringes connected by a Luer lock).
-
-
Immunization:
-
On Day 0, anesthetize the mice and subcutaneously inject 100 µL of the MOG/CFA emulsion into the flank.
-
-
Pertussis Toxin Administration:
-
On Day 0 and Day 2, administer PTX intraperitoneally. A typical dose is 200-300 ng per mouse, diluted in PBS.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around Day 7 post-immunization.
-
Use a standardized scoring system (see Table 2) to record disease severity.
-
-
This compound Treatment:
-
Prophylactic: Begin this compound administration on Day 0 and continue for the desired duration (e.g., 28 days).
-
Therapeutic: Begin this compound administration upon the first appearance of clinical signs (e.g., a score of 1) and continue for the desired duration.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in modulating T-cell differentiation and inflammation.
Experimental Workflow for Prophylactic this compound Treatment in EAE
Caption: Prophylactic this compound treatment workflow in a MOG-induced EAE model.
References
- 1. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 2. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unh.primo.exlibrisgroup.com [unh.primo.exlibrisgroup.com]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
potential for TMP778 to induce non-specific immune responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for TMP778 to induce non-specific immune responses. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells, which are significant drivers of many autoimmune and inflammatory diseases.[1][2][3] By inhibiting RORγt, this compound is designed to suppress the production of pro-inflammatory cytokines, primarily Interleukin-17 (IL-17), thereby mitigating Th17-mediated inflammation.[2][4]
Q2: What is the expected immunological outcome of this compound treatment?
A2: The expected outcome of this compound treatment is the selective suppression of the Th17 cell population and a significant reduction in the secretion of Th17-associated cytokines, such as IL-17A and IL-17F.[2] This targeted action is anticipated to reduce inflammation in autoimmune disease models, such as psoriasis and experimental autoimmune uveitis (EAU).[2][5]
Q3: Have any non-specific or off-target immune responses been observed with this compound?
A3: Yes, in preclinical in vivo studies, an unexpected inhibitory effect on T helper 1 (Th1) cells has been reported.[1][5][6] While this compound is designed to be a selective RORγt inhibitor, treatment in mouse models of experimental autoimmune uveitis (EAU) resulted in a reduction of both IL-17 (the hallmark of Th17 cells) and Interferon-gamma (IFN-γ), the signature cytokine of Th1 cells.[1][4][5] This was further corroborated by the reduced expression of T-bet (Tbx21), the master transcription factor for Th1 cells.[1][5]
Q4: What is the proposed mechanism for the observed non-specific Th1 suppression?
A4: The leading hypothesis for the suppression of the Th1 response is that it is an indirect consequence of potent Th17 inhibition, rather than a direct off-target effect on the Th1 pathway.[5][6] It is suggested that in some inflammatory conditions, a subset of Th17 cells can transition, or "switch," their phenotype to become Th1-like cells. By reducing the overall Th17 cell population early in the immune response, this compound consequently decreases the number of cells available to make this switch, leading to a downstream reduction in the Th1 cell population and IFN-γ levels.[5][6]
Q5: Is there a discrepancy between in vitro and in vivo findings regarding this compound specificity?
A5: Yes, a notable discrepancy has been observed. In vivo studies in EAU models clearly show suppression of both Th17 and Th1 responses.[5] However, when this compound was applied to naïve CD4+ T cells in culture (in vitro), it selectively inhibited the production of IL-17 without any significant effect on IFN-γ production.[5] This suggests that the complex cellular interactions and cell plasticity present in a whole organism are likely responsible for the observed Th1 inhibition in vivo.
Q6: What are the known adverse events of this compound in human clinical trials?
A6: The provided search results did not contain information on adverse events from human clinical trials of this compound. Data regarding the clinical safety and tolerability profile of this compound is not available in the public domain based on the performed searches. Drug development professionals should consult internal documentation or specific regulatory filings for this information.
Troubleshooting Guides
Issue 1: Unexpected reduction of IFN-γ or Th1 cell markers in my in vivo experiment.
-
Possible Cause 1: This may be consistent with the previously reported indirect effect of this compound on the Th1 cell population.[1][5] Potent inhibition of Th17 cells may be reducing the pool of cells that can transition to a Th1 phenotype in your model.
-
Troubleshooting Steps:
-
Time-Course Analysis: Conduct a kinetic analysis of the immune response. Measure Th17 and Th1 cell populations and their respective cytokines at multiple time points. An early drop in Th17 cells preceding a later reduction in Th1 cells would support the phenotype-switching hypothesis.
-
Cell Lineage Tracing: If feasible, utilize lineage-tracing mouse models (e.g., IL-17 fate-mapping) to definitively track whether the IFN-γ-producing cells originate from a prior Th17 state.
-
Confirm in vitro Specificity: Isolate naïve CD4+ T cells from your model and perform a differentiation assay in vitro. Treat the cells with this compound under Th1 and Th17 polarizing conditions to confirm that the drug selectively inhibits IL-17 production in this controlled environment, as previously reported.[5]
-
Issue 2: My in vitro results show high selectivity, but I am concerned about potential in vivo off-target effects.
-
Possible Cause: The discrepancy between in vitro selectivity and in vivo outcomes is a known phenomenon for this compound.[5] Genome-wide transcriptional profiling has shown this compound to be highly selective for the Th17 transcriptional signature, suggesting minimal direct off-target gene regulation.[2][7] The in vivo effects are likely due to complex biological pathways.
-
Troubleshooting Steps:
-
Comprehensive Cytokine Profiling: In your in vivo studies, expand your analysis beyond IL-17 and IFN-γ. Use a broad cytokine panel to assess the effects on other immune cell lineages (e.g., Th2, Tregs).
-
Evaluate Other RORγt-expressing Cells: Remember that RORγt is expressed by other immune cells, not just Th17 cells. Analyze the effect of this compound on these populations to understand its full immunological impact.
-
Dose-Response Study: Conduct a thorough dose-response study in vivo. Determine if the Th1-suppressive effect occurs only at higher doses or if it tracks linearly with the Th17-suppressive effect across a range of concentrations.
-
Data Presentation
Table 1: Summary of this compound Effects on Cytokine Production in EAU Model
| Cytokine | Expected Effect (based on direct target) | Observed in vivo Effect in EAU Model | Significance of Finding | Reference |
| IL-17 | Significant Reduction | Significantly Reduced | Confirms on-target activity of RORγt inhibition. | [1][4] |
| IFN-γ | No Effect | Significantly Reduced | Suggests a non-specific or indirect immune response. | [1][4] |
Experimental Protocols
Protocol: Assessing this compound Specificity on Naïve CD4+ T Cells in vitro
This protocol outlines a method to verify the selective inhibition of Th17 differentiation by this compound while assessing its impact on Th1 differentiation.
1. Materials:
-
Naïve CD4+ T cells (isolated from spleens of mice, e.g., C57BL/6).
-
This compound (dissolved in appropriate vehicle, e.g., DMSO).
-
Vehicle control (e.g., DMSO).
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin, 2-Mercaptoethanol.
-
Anti-CD3e and Anti-CD28 antibodies (plate-bound or soluble).
-
Th17 Polarizing Conditions: IL-6, TGF-β, Anti-IL-4, Anti-IFN-γ.
-
Th1 Polarizing Conditions: IL-12, Anti-IL-4.
-
Cell stimulation cocktail (PMA, Ionomycin, Brefeldin A).
-
Antibodies for intracellular cytokine staining (Anti-IL-17A, Anti-IFN-γ).
-
Flow cytometer.
-
ELISA kits for IL-17A and IFN-γ.
2. Methodology:
-
Cell Isolation: Isolate naïve CD4+ T cells from mouse spleens using a standard immunomagnetic bead separation kit.
-
Plating: Plate the naïve T cells at a density of 1x10^6 cells/mL in 96-well plates pre-coated with Anti-CD3e antibody.
-
Treatment Groups: Prepare the following treatment groups in triplicate:
-
Vehicle Control (Th17 conditions)
-
This compound (multiple concentrations, Th17 conditions)
-
Vehicle Control (Th1 conditions)
-
This compound (multiple concentrations, Th1 conditions)
-
-
Cell Culture:
-
To all wells, add soluble Anti-CD28 antibody.
-
Add the respective polarizing cytokines (Th1 or Th17 cocktail).
-
Add this compound or vehicle control to the appropriate wells.
-
Culture for 3-5 days at 37°C, 5% CO2.
-
-
Supernatant Analysis (ELISA):
-
After the culture period, centrifuge the plates and collect the supernatants.
-
Measure the concentration of IL-17A and IFN-γ in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Intracellular Staining (Flow Cytometry):
-
Restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing Brefeldin A to block cytokine secretion).
-
Harvest, wash, and stain the cells for surface markers if desired.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain intracellularly with fluorescently-labeled antibodies against IL-17A and IFN-γ.
-
Analyze the percentage of IL-17A+ and IFN-γ+ cells using a flow cytometer.
-
3. Expected Outcome:
-
In the Th17 polarizing conditions, this compound should cause a dose-dependent decrease in IL-17A secretion (ELISA) and the percentage of IL-17A+ cells (flow cytometry).
-
In the Th1 polarizing conditions, this compound should have little to no effect on IFN-γ secretion or the percentage of IFN-γ+ cells.
Visualizations
Caption: Intended mechanism of this compound action on the RORγt-Th17 axis.
Caption: Hypothesized indirect mechanism of this compound-induced Th1 suppression.
References
- 1. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unh.primo.exlibrisgroup.com [unh.primo.exlibrisgroup.com]
- 7. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
assessing the purity and quality of a TMP778 batch
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of a TMP778 batch. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a high-quality batch of this compound?
A1: A high-quality batch of this compound should typically have a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). The purity should be verified against a certified reference standard.
Q2: How should this compound be stored to ensure its stability?
A2: For long-term storage (months to years), this compound should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Proper storage is critical to prevent degradation and maintain the integrity of the compound.
Q3: What are the key physical and chemical properties of this compound?
A3: The key properties of this compound are summarized in the table below. These values are important for accurate preparation of stock solutions and for interpretation of analytical data.
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₃₁H₃₀N₂O₄ |
| Molecular Weight | 494.58 g/mol |
| CAS Number | 1422053-04-0 |
Q4: What are the typical quality control specifications for a batch of this compound?
A4: A typical Certificate of Analysis (CoA) for a batch of this compound will include specifications for appearance, purity, identity, and residual solvents. The table below outlines common tests and their acceptable limits.
| Test | Method | Specification |
| Appearance | Visual Inspection | Conforms to standard (White to off-white solid) |
| Purity (Assay) | HPLC | ≥98.0% |
| Identity | ¹H NMR, Mass Spectrometry | Conforms to the structure of this compound |
| Residual Solvents | GC-MS | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | ≤0.5% |
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during the analysis of a this compound batch using various analytical techniques.
HPLC Analysis
Q5: I am observing peak tailing in my HPLC chromatogram for this compound. What could be the cause and how can I fix it?
A5: Peak tailing in HPLC can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.
-
Solution: Use a mobile phase with a different pH or add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) groups.
-
-
Column Degradation: The column may be nearing the end of its lifespan.
-
Solution: Replace the column with a new one of the same type.
-
Q6: My retention times for this compound are shifting between injections. What should I do?
A6: Retention time variability can compromise the reliability of your results. Consider the following:
-
Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase can cause shifts.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. Prepare fresh mobile phase daily.
-
-
Fluctuating Column Temperature: Temperature variations can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Pump Issues: Leaks or air bubbles in the pump can lead to inconsistent flow rates.
-
Solution: Purge the pump to remove air bubbles and check for any leaks in the system.
-
NMR Spectroscopy
Q7: The ¹H NMR spectrum of my this compound sample shows broad peaks. What could be the reason?
A7: Broad peaks in an NMR spectrum can be indicative of several issues:
-
Sample Aggregation: At higher concentrations, this compound molecules may aggregate.
-
Solution: Dilute the sample to a lower concentration.
-
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause peak broadening.
-
Solution: Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
-
Poor Shimming: An inhomogeneous magnetic field will result in broad peaks.
-
Solution: Re-shim the spectrometer before acquiring the spectrum.
-
Mass Spectrometry
Q8: I am seeing a weak or no signal for the molecular ion of this compound in my mass spectrum. What should I check?
A8: A weak or absent molecular ion peak can be frustrating. Here are some troubleshooting steps:
-
Incorrect Ionization Method: The chosen ionization method may not be suitable for this compound.
-
Solution: Electrospray ionization (ESI) in positive ion mode is generally effective for this type of molecule.
-
-
Sample Concentration: The sample may be too dilute or too concentrated.
-
Solution: Adjust the sample concentration. Ion suppression can occur if the concentration is too high.
-
-
Instrument Tuning: The mass spectrometer may need to be tuned and calibrated.
-
Solution: Perform a routine tune and calibration of the instrument using the manufacturer's recommended standards.
-
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for determining the purity of a this compound batch.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Protocol 2: Identity Confirmation of this compound by Mass Spectrometry
This protocol outlines a method for confirming the identity of this compound using LC-MS.
1. Materials and Reagents:
-
This compound sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
2. LC-MS Conditions:
-
Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: ESI in positive ion mode.
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
3. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the initial mobile phase composition.
4. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Examine the mass spectrum of this peak and confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 495.6.
Visualizations
Caption: Workflow for assessing the purity and quality of a this compound batch.
Caption: this compound acts as an inverse agonist, inhibiting RORγt activity.
References
TMP778 stability issues in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of TMP778 in long-term cell culture experiments. Our aim is to help researchers, scientists, and drug development professionals identify and resolve potential issues to ensure the success and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of RORγt (Retinoic acid receptor-related orphan receptor gamma t), a key transcription factor in the differentiation of Th17 cells.[1][2] By inhibiting RORγt, this compound suppresses the production of IL-17, a cytokine central to the function of Th17 cells.[1][3]
Q2: Are there any known stability issues with this compound in long-term cell culture?
Currently, there is no direct evidence in the public domain to suggest that this compound is inherently unstable in standard cell culture media over long periods. However, the effectiveness of any small molecule in long-term culture can be influenced by various factors, including media composition, frequency of media changes, and cellular metabolism. Factors such as light exposure and temperature fluctuations during shipping and storage can also lead to the degradation of components in the culture media, which could potentially impact the perceived activity of the compound.[4]
Q3: I am observing a decreased effect of this compound over time in my long-term cell culture. Is the compound degrading?
While degradation is a possibility for any chemical compound, a decrease in the observed effect of this compound could be attributable to several other factors:
-
Cellular Adaptation: Cells may adapt to the presence of the inhibitor over time, potentially upregulating compensatory pathways.
-
Compound Adsorption: The compound may adsorb to plasticware or be sequestered by cellular components, leading to a decrease in its effective concentration in the media.
-
Cell Density: As cell density increases, the effective concentration of the compound per cell decreases.
-
General Media Degradation: Key nutrients in the media can degrade over time, affecting overall cell health and responsiveness to treatment.[4]
Q4: What are the known off-target or unexpected effects of this compound?
While this compound is a selective RORγt inhibitor, studies have shown that it can also unexpectedly reduce the proportion of Th1 cells and the levels of IFN-γ in in-vivo systems.[1][2] This is noteworthy because IFN-γ is the hallmark cytokine of Th1 cells, which are regulated by the transcription factor T-bet.[1] At concentrations greater than 2.5 µM, this compound has been observed to have toxic effects on T-cell growth that are not dependent on RORγt.[3]
Troubleshooting Guide
If you are experiencing issues with this compound in your long-term cell culture experiments, please refer to the following troubleshooting guide.
Problem: Decreased or inconsistent inhibition of IL-17 production over time.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Suboptimal Compound Concentration | Titrate this compound to determine the optimal concentration for your specific cell type and experimental conditions. Be aware that concentrations >2.5 µM may induce non-RORγt-dependent toxicity.[3] |
| Infrequent Media Changes | In long-term cultures, it is crucial to replenish the compound with each media change to maintain a stable effective concentration. |
| Cell Overgrowth | Monitor cell density and passage cells as needed to maintain a consistent cell number-to-compound ratio. |
| Compound Adsorption to Labware | Consider using low-adsorption plasticware for your experiments. |
| Cellular Resistance/Adaptation | If you suspect cellular adaptation, consider performing shorter-term experiments or analyzing earlier time points. |
| Improper Compound Storage | Ensure this compound is stored according to the manufacturer's instructions, typically desiccated and protected from light. |
| General Cell Culture Health | Regularly monitor your cells for signs of stress or contamination. Ensure consistent quality of your cell culture media and supplements.[5] |
Experimental Protocols
Key Experiment: In Vitro Th17 Differentiation and this compound Treatment
This protocol provides a general framework for differentiating naïve CD4+ T cells into Th17 cells and treating them with this compound.
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from your source of choice (e.g., spleen from mice) using standard immunomagnetic bead-based isolation kits.
-
Cell Culture: Culture the isolated naïve CD4+ T cells in RPMI-1640 medium supplemented with HL-1, antibiotics, L-glutamine, and 2-mercaptoethanol.[1]
-
Th17 Differentiation: Stimulate the T cells with anti-CD3 and anti-CD28 antibodies in the presence of Th17-polarizing cytokines (e.g., IL-6 and TGF-β).
-
This compound Treatment: Add this compound at the desired concentration at the beginning of the culture. A vehicle control (e.g., DMSO) should be run in parallel.
-
Analysis of Cytokine Production: After a defined period (e.g., 48 hours), collect the culture supernatants and measure the concentration of IL-17 and other cytokines of interest using ELISA.[1]
-
Flow Cytometry Analysis: For intracellular cytokine staining, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., GolgiStop) for 4-6 hours.[3] Then, stain for surface markers (e.g., CD4), followed by intracellular staining for IL-17, IFN-γ, RORγt, and T-bet.[1][3]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting Th17 cell differentiation.
Troubleshooting Workflow for Decreased this compound Activity
Caption: A logical workflow to troubleshoot decreased this compound activity.
References
- 1. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucleusbiologics.com [nucleusbiologics.com]
- 5. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Addressing Inconsistent Inhibition of IL-17 with TMP778
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using TMP778 to inhibit IL-17.
Troubleshooting Guide
Users of this compound may occasionally observe inconsistent inhibition of Interleukin-17 (IL-17). This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments.
Question: Why am I observing variable or weaker-than-expected IL-17 inhibition with this compound in my experiments?
Answer: Inconsistent IL-17 inhibition can arise from several factors related to experimental setup and the biological context. Here are key aspects to consider:
-
Experimental System (In Vitro vs. In Vivo): The effects of this compound can differ between cell culture experiments and animal models. In vitro, this compound selectively inhibits IL-17 production by directly targeting RORγt in Th17 cells[1]. However, in vivo, the cellular environment is more complex. The interplay between different T cell subsets can influence the apparent efficacy of this compound[1][2].
-
T Cell Plasticity: Th17 cells exhibit plasticity and can transition towards a Th1 phenotype, which produces Interferon-gamma (IFN-γ)[1]. This phenomenon can complicate the interpretation of results, as the overall inflammatory milieu is influenced by more than just the IL-17 pathway.
-
Compound Concentration and Potency: Ensure you are using an appropriate concentration of this compound. The half-maximal inhibitory concentration (IC50) for IL-17 secretion can vary depending on the specific cell type and stimulation conditions[3]. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Cell State and Stimulation: The differentiation and activation state of your T cells can impact the effectiveness of this compound. The timing of compound addition in relation to T cell activation and differentiation is crucial.
Question: I'm seeing an unexpected inhibition of IFN-γ in my in vivo study. Is this a known off-target effect of this compound?
Answer: The inhibition of IFN-γ by this compound in vivo is an observed phenomenon and is considered an indirect effect rather than a direct off-target inhibition of Th1 cells[1][2]. In vitro studies have shown that this compound selectively inhibits IL-17 production without directly affecting IFN-γ[1]. The current hypothesis to explain the in vivo observation is the plasticity of Th17 cells. By inhibiting the Th17 population, this compound may reduce the number of Th17 cells that can transition into IFN-γ-producing Th1 cells, thereby indirectly lowering IFN-γ levels[4].
Question: How can I optimize my experimental protocol to achieve more consistent IL-17 inhibition?
Answer: To improve the consistency of your results, consider the following:
-
Titrate this compound Concentration: Perform a dose-response experiment to identify the optimal concentration for your specific cell type and stimulation conditions.
-
Optimize Timing of Treatment: The timing of this compound addition relative to T cell activation and differentiation can be critical. Evaluate different treatment windows to determine the most effective point of intervention.
-
Characterize T Cell Subsets: Use flow cytometry to characterize the different T cell populations (e.g., Th1, Th17, regulatory T cells) in your experiments. This will provide a more complete picture of the immunological effects of this compound beyond just IL-17 levels.
-
Use Appropriate Controls: Include a vehicle control (e.g., DMSO) and consider using an inactive diastereomer of this compound, such as TMP776, as a negative control to ensure the observed effects are specific to RORγt inhibition[3].
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt)[1][2]. RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of IL-17[5][6]. By inhibiting RORγt, this compound effectively suppresses the Th17/IL-17 pathway[7][8].
What is the target of this compound?
The primary target of this compound is RORγt[1][2]. It has been shown to be highly selective for RORγt over other related nuclear receptors like RORα and RORβ[9].
What are the reported IC50 values for this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound for RORγt-dependent transactivation is approximately 0.017 µM[9]. For the inhibition of human IL-17 secretion, the IC50 has been reported to be around 0.005 µM in Th17 skewing cultures and 0.03 µM for acute IL-17A secretion by established Th17 cells[3].
Does this compound affect other T cell lineages?
In vitro, this compound has been shown to be selective for the Th17 lineage, with no significant direct effects on Th1 or regulatory T (Treg) cell differentiation[10]. However, as mentioned in the troubleshooting guide, in vivo studies have reported an indirect effect on the Th1 population, likely due to the plasticity of Th17 cells[1][4].
Are there any known off-target effects of this compound?
While this compound is a selective RORγt inhibitor, high concentrations (>2.5 µM) have been noted to have potential toxic effects on T cell proliferation, which are not dependent on RORγt[9]. It is always recommended to perform toxicity assays to ensure the chosen concentrations are not affecting cell viability in your experiments.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| IC50 (RORγt Transactivation) | 0.017 µM | Luciferase Reporter Assay | [9] |
| IC50 (Human IL-17 Secretion) | 0.005 µM | Th17 Skewing Culture | [3] |
| IC50 (Acute IL-17A Secretion) | 0.03 µM | Established Human Th17 Cells | [3] |
| Effective In Vitro Concentration | 2.5 µM | Naïve CD4+ T cells | [9] |
Experimental Protocols
In Vitro Inhibition of IL-17 Production from Murine Naïve CD4+ T Cells
This protocol provides a general framework for assessing the inhibitory effect of this compound on IL-17 production from primary mouse T cells.
1. Isolation of Naïve CD4+ T Cells:
- Isolate spleens from mice.
- Prepare a single-cell suspension.
- Enrich for Naïve CD4+ T cells using a commercially available magnetic-activated cell sorting (MACS) kit.
2. T Cell Culture and Th17 Differentiation:
- Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to activate the T cells.
- Seed the purified naïve CD4+ T cells at an appropriate density.
- Culture the cells in a complete RPMI-1640 medium.
- To induce Th17 differentiation, add a cytokine cocktail containing TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4.
3. Treatment with this compound:
- Prepare a stock solution of this compound in DMSO.
- On day 0 of culture, add this compound to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 5 µM).
- Include a DMSO vehicle control.
4. Analysis of IL-17 Production:
- After 3-4 days of culture, collect the cell culture supernatants.
- Measure the concentration of IL-17A in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- For intracellular cytokine staining, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours before harvesting.
- Stain the cells for surface markers (e.g., CD4) and intracellular IL-17A and analyze by flow cytometry.
Visualizations
Caption: RORγt-IL-17 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unh.primo.exlibrisgroup.com [unh.primo.exlibrisgroup.com]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mechanism of Action: Inverse Agonist vs. Antagonist
An Objective Comparison of TMP778 and Digoxin (B3395198) for RORγt Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Retinoid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its master regulatory role in the differentiation and function of T helper 17 (Th17) cells.[1] These cells are key drivers of pathology in conditions such as psoriasis, rheumatoid arthritis, and experimental autoimmune encephalomyelitis (EAE). Consequently, the development of small molecule inhibitors targeting RORγt is an area of intense research.
This guide provides a detailed comparison of two prominent, yet distinct, RORγt inhibitors: This compound , a potent and selective synthetic inverse agonist, and Digoxin , a cardiac glycoside initially identified as a RORγt antagonist through chemical screening.[2][3] We present a comprehensive analysis of their mechanisms, potency, selectivity, and cellular effects, supported by experimental data and detailed protocols to aid researchers in their own investigations.
Both this compound and Digoxin modulate RORγt activity by interacting with its ligand-binding domain (LBD), but their precise mechanisms differ, leading to distinct functional outcomes.
This compound acts as a RORγt inverse agonist . It binds to the LBD and promotes a conformational change that actively represses the receptor's basal transcriptional activity. This involves the displacement of co-activator proteins and potentially the recruitment of co-repressors, leading to a potent downregulation of RORγt target genes like IL17A and IL17F.[2][4]
Digoxin , on the other hand, functions as a RORγt antagonist . Its binding to the LBD, specifically protruding between helices H3 and H11, physically prevents the recruitment of co-activator proteins necessary for transcriptional activation.[5] This disruption blocks the positioning of helix H12 into its active conformation, thereby inhibiting RORγt-mediated gene expression.[5] A primary concern with digoxin is its well-known off-target effect as an inhibitor of the Na+/K+-ATPase, which leads to cytotoxicity at concentrations often required for effective RORγt inhibition.[3][6]
Potency and Selectivity: A Quantitative Comparison
This compound demonstrates significantly higher potency and a broader effective dose range compared to digoxin in various biochemical and cell-based assays.
| Parameter | This compound | Digoxin | Assay Type | Reference |
| IC₅₀ (RORγt) | 5 nM | Not Reported | FRET (SRC1 peptide binding) | [2] |
| IC₅₀ (RORγ) | 17 nM | 1.98 µM (1980 nM) | Luciferase Reporter Assay | [2][3] |
| IC₅₀ (RORα) | 1.24 µM (1240 nM) | No significant inhibition | Luciferase Reporter Assay | [2][3] |
| IC₅₀ (RORβ) | 1.39 µM (1390 nM) | Not Reported | Luciferase Reporter Assay | [2] |
| Effective Dose (IL-17 Inhibition) | < 2.5 µM | > 2.5 µM | In vitro Th17 differentiation | [2] |
As shown in the table, this compound is a nanomolar inhibitor of RORγt, displaying over 100-fold selectivity for RORγ over the RORα and RORβ isoforms.[2] Digoxin's inhibitory concentration is in the micromolar range, and its utility is hampered by off-target toxicity.[2][3] Non-toxic derivatives of digoxin have been synthesized, but their potency against RORγt requires further characterization.[3]
Cellular Activity and In Vivo Efficacy
Both compounds effectively inhibit Th17 cell differentiation and function, but their overall impact on the immune response and their performance in preclinical models show key differences.
| Feature | This compound | Digoxin | Experimental Model | Reference |
| Th17 Differentiation | Potent Inhibition | Inhibition | In vitro human/mouse CD4+ T cells | [2][3] |
| IL-17 Production | Strong Reduction | Reduction | In vitro differentiated Th17 cells | [2][3] |
| Th1 Cell Effect | Unexpectedly reduces IFN-γ and T-bet expression in vivo | No effect on Th1 differentiation | Experimental Autoimmune Uveitis (EAU) | [7][8] |
| In Vivo Efficacy | Ameliorates EAE and EAU | Delays onset and reduces severity of EAE | Mouse models of autoimmune disease | [2][7] |
| Toxicity | Low cellular toxicity at effective doses | Cytotoxic at concentrations >300 nM | Human cell lines | [2][6] |
An important finding is that while this compound is a selective RORγt inhibitor, in vivo treatment also leads to a reduction in Th1 responses.[7][8] This is thought to be an indirect effect, potentially by reducing the pool of Th17 cells that can convert to a Th1 phenotype.[7] Digoxin has been shown to be effective in a mouse EAE model but its toxicity profile remains a significant hurdle for therapeutic development.[2]
Experimental Protocols
To facilitate further research, we provide detailed methodologies for key assays used to characterize RORγt inhibitors.
RORγt Luciferase Reporter Assay
This assay quantifies the ability of a compound to inhibit RORγt-mediated transcription of a reporter gene.
Materials:
-
HEK293T or Jurkat cells
-
RORγt expression vector (e.g., pCMV-RORγt)
-
Luciferase reporter vector with RORγt response elements (ROREs)
-
Control vector expressing Renilla luciferase
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells at 2 x 10⁴ cells/well in a 96-well plate the day before transfection.
-
Transfection: Co-transfect cells with the RORγt expression vector, the RORE-luciferase reporter, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, digoxin, or vehicle control (DMSO). Incubate for an additional 18-24 hours.
-
Cell Lysis: Wash cells with PBS and add 20 µL of 1X passive lysis buffer to each well. Incubate on an orbital shaker for 15 minutes at room temperature.
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II to each well and immediately measure firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.[1]
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Th17 Cell Differentiation Assay
This assay assesses the impact of inhibitors on the development of Th17 cells from naive CD4+ T cells.
Materials:
-
Naive CD4+ T cells (isolated from mouse spleen or human PBMCs)
-
96-well flat-bottom plates coated with anti-CD3 antibody
-
Soluble anti-CD28 antibody
-
Th17 polarizing cytokines: TGF-β, IL-6, IL-23, IL-1β
-
Neutralizing antibodies: anti-IFN-γ, anti-IL-4
-
RPMI-1640 medium with 10% FBS
-
Cell stimulation cocktail (PMA, Ionomycin) plus protein transport inhibitor (Brefeldin A)
-
Flow cytometry antibodies: anti-CD4, anti-IL-17A
Protocol:
-
Cell Plating: Plate naive CD4+ T cells (1 x 10⁵ cells/well) in anti-CD3 coated 96-well plates.
-
Differentiation Cocktail: Add soluble anti-CD28 (2 µg/mL) and the Th17 polarizing cocktail (e.g., TGF-β (1 ng/mL), IL-6 (20 ng/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)).
-
Inhibitor Addition: Add serial dilutions of this compound, digoxin, or vehicle control to the wells.
-
Incubation: Culture the cells for 3-5 days at 37°C, 5% CO₂.
-
Restimulation: Restimulate the cells for 4-5 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Staining: Stain the cells for surface CD4 and intracellular IL-17A using a standard flow cytometry protocol.[9]
-
Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.
Förster Resonance Energy Transfer (FRET) Assay
This biochemical assay measures the direct binding of an inhibitor to the RORγt LBD by detecting the disruption of the interaction between RORγt and a co-activator peptide.
Principle: A donor fluorophore (e.g., Terbium) is attached to the RORγt-LBD, and an acceptor fluorophore is attached to a co-activator peptide (e.g., SRC1). When they interact, FRET occurs. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, 0.01% Triton X-100, 1 mM DTT).
-
Reaction Setup: In a 384-well plate, add the Tb-labeled RORγt-LBD, the acceptor-labeled co-activator peptide, and serial dilutions of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the time-resolved fluorescence signal on a suitable plate reader, recording emissions at wavelengths corresponding to both the donor and the acceptor.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. A decrease in this ratio indicates inhibition. Determine the IC₅₀ from the dose-response curve.[2]
Summary and Conclusion
This compound and digoxin represent two different approaches to targeting RORγt.
-
This compound is a highly potent and selective RORγt inverse agonist with a favorable toxicity profile. Its unexpected effect on Th1 cells in vivo warrants further investigation but highlights its strong immunomodulatory potential. It serves as an excellent tool for probing RORγt biology and represents a more promising scaffold for therapeutic development.
-
Digoxin , while historically important as one of the first identified RORγt inhibitors, suffers from low potency and significant off-target toxicity. Its primary value now lies in its use as a chemical probe for understanding the structure of the RORγt LBD and as a starting point for the design of less toxic derivatives.[3]
For researchers in drug development, this compound exemplifies the modern approach of rational drug design to achieve high potency and selectivity. In contrast, digoxin's story is a classic example of drug repurposing that, while illuminating, reveals the challenges of translating a discovery into a viable therapeutic strategy without substantial medicinal chemistry optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of digoxin that antagonizes RORgamma t receptor activity and suppresses Th17 cell differentiation and interleukin (IL)-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
A Head-to-Head Comparison of RORγt Inhibitors: TMP778 Versus SR1001
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Retinoid-related Orphan Receptor gamma t (RORγt) is a critical frontier in the development of novel therapeutics for autoimmune diseases. RORγt is the master transcriptional regulator of T helper 17 (Th17) cells, which are key drivers of inflammation in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. This guide provides an objective comparison of two prominent RORγt inhibitors, TMP778 and SR1001, supported by experimental data to aid in the selection of the appropriate tool for research and development.
This comparison guide delves into the in vitro and in vivo efficacy, mechanism of action, and experimental protocols for both compounds, presenting quantitative data in accessible tables and illustrating key pathways and workflows with diagrams.
At a Glance: Key Performance Metrics
| Parameter | This compound | SR1001 |
| Target(s) | Selective RORγt | RORα and RORγt |
| Potency (IC50/Ki) | IC50: 7 nM (FRET assay)[1], 63 nM (IL-17F promoter assay)[1], 0.03 µM (in Th17 cells)[1], 0.1 µM (mouse Th17 differentiation)[2][3] | Ki: 111 nM (RORγ)[4][5][6][7][8][9], 172 nM (RORα)[4][5][6][7][8][9] |
| Effect on IL-17 Production | Potently inhibits IL-17A and IL-17F production[1][2][3] | Suppresses IL-17 promoter-driven transcriptional activity and inhibits IL-17A production[7][8][10] |
| In Vivo Efficacy | Ameliorates Experimental Autoimmune Encephalomyelitis (EAE)[1], Suppresses Experimental Autoimmune Uveitis (EAU)[11] | Halts the progression of diabetic retinopathy[10][12], prevents Type 1 diabetes progression in NOD mice[10], suppresses the clinical severity of EAE[8] |
| Selectivity | High selectivity for RORγt with little effect on genes unrelated to Th17 characteristics[2] | Dual inverse agonist for RORα and RORγt[4][5][7][8][9] |
| Reported Effects on other T-cell subsets | Unexpectedly affects Th1 cell population and IFN-γ production in vivo[13][11] | Suppresses Th1 cells in vivo[4] |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and SR1001 function as inverse agonists of RORγt, binding to its ligand-binding domain (LBD). This binding event induces a conformational change in the receptor, which in turn inhibits the recruitment of coactivators and promotes the recruitment of corepressors. The ultimate consequence is the repression of RORγt-mediated transcription of target genes, most notably IL17A and IL17F.
SR1001, however, also exhibits inverse agonist activity against RORα, another member of the ROR family. This broader activity profile may have implications for its overall biological effects and potential off-target activities. In contrast, this compound is reported to be a more selective inhibitor of RORγt, which could be advantageous in minimizing effects on other signaling pathways.
Caption: RORγt signaling pathway and points of inhibition by this compound and SR1001.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key in vitro and in vivo assays used to characterize RORγt inhibitors.
In Vitro Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the ability of an inhibitor to disrupt the interaction between the RORγt LBD and a coactivator peptide.
-
Principle: A GST-tagged RORγt-LBD is bound by a Terbium (Tb)-labeled anti-GST antibody (FRET donor). A fluorescein-labeled coactivator peptide (FRET acceptor) binds to the active RORγt-LBD, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor disrupts this interaction, leading to a loss of signal.
-
Materials:
-
Recombinant GST-RORγt-LBD
-
Tb-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., SRC1-2)
-
Assay buffer
-
Test compounds (this compound or SR1001) serially diluted in DMSO
-
384-well low-volume black assay plates
-
-
Protocol:
-
Prepare a master mix of GST-RORγt-LBD and Tb-labeled anti-GST antibody in assay buffer and incubate for 30 minutes at room temperature.
-
Dispense test compounds and DMSO (vehicle control) into the assay plate.
-
Add the RORγt/antibody mix to all wells.
-
Add the fluorescein-labeled coactivator peptide to all wells to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emissions at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the ratio of acceptor to donor emission and plot against the log of inhibitor concentration to determine the IC50 value.
-
2. Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of RORγt in response to an inhibitor.
-
Principle: A host cell line (e.g., HEK293) is co-transfected with an expression vector for RORγt and a reporter vector containing a luciferase gene under the control of a promoter with RORγt response elements (ROREs). Active RORγt binds to the ROREs and drives the expression of luciferase. An inhibitor will block this process, leading to a decrease in the luminescent signal.
-
Materials:
-
HEK293 cells
-
Expression vector for RORγt
-
Reporter vector with RORE-driven Firefly luciferase
-
Control vector with a constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent
-
Test compounds (this compound or SR1001)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
-
-
Protocol:
-
Seed HEK293 cells into a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the RORγt expression plasmid, the RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After 24 hours, replace the medium with fresh medium containing serially diluted test compounds or vehicle control (DMSO).
-
Incubate for an additional 24 hours.
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well and calculate the IC50 value.
-
Caption: A typical experimental workflow for the evaluation of RORγt inhibitors.
In Vivo Models
1. Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model of multiple sclerosis to assess the efficacy of immunomodulatory compounds.
-
Induction:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Immunize C57BL/6 mice subcutaneously with the MOG/CFA emulsion on day 0.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Administer this compound or SR1001 (or vehicle control) daily via subcutaneous or intraperitoneal injection, starting from the day of immunization or at the onset of clinical signs.
-
-
Assessment:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
At the end of the experiment, collect tissues (spinal cord, brain) for histological analysis of inflammation and demyelination.
-
Isolate immune cells from the central nervous system and spleen to analyze Th17 and other T-cell populations by flow cytometry.
-
2. Streptozotocin-Induced Diabetic Retinopathy Model
This model is used to study the effects of inhibitors on diabetes-mediated retinal inflammation.
-
Induction:
-
Induce diabetes in mice (e.g., C57BL/6) by multiple low-dose intraperitoneal injections of streptozotocin (B1681764) (STZ).
-
Monitor blood glucose levels to confirm the onset of hyperglycemia.
-
-
Treatment:
-
Administer SR1001 (or vehicle control) via subcutaneous injection at a specified dose and frequency (e.g., weekly) for a defined period (e.g., two months).[10]
-
-
Assessment:
-
Measure levels of inflammatory cytokines (e.g., IL-17A, TNF-α) and VEGF in the retina and serum by ELISA.[10]
-
Assess leukostasis (adhesion of leukocytes to the retinal vasculature) by in vivo imaging or perfusion labeling.
-
Evaluate capillary degeneration and acellular capillary formation in retinal flat mounts.
-
Conclusion
Both this compound and SR1001 are valuable tools for investigating the role of RORγt in health and disease. The choice between these two inhibitors will depend on the specific research question.
-
This compound offers high potency and selectivity for RORγt, making it an excellent choice for studies focused specifically on the function of this nuclear receptor with minimal confounding effects from RORα inhibition.
-
SR1001 , as a dual RORα/γt inverse agonist, may be useful for exploring the combined roles of these two receptors in a particular biological context.
The unexpected in vivo effects of both compounds on Th1 cell populations highlight the complexity of immune regulation and underscore the importance of thorough in vivo characterization of any immunomodulatory agent. The detailed experimental protocols provided in this guide should facilitate the rigorous evaluation of these and other RORγt inhibitors in the pursuit of novel therapies for autoimmune and inflammatory diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. RORγt Inhibitor-SR1001 Halts Retinal Inflammation, Capillary Degeneration, and the Progression of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
selectivity profile of TMP778 against other ROR isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of TMP778, a potent inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). The data presented herein demonstrates the high selectivity of this compound for RORγt over other ROR isoforms, namely RORα and RORβ, providing a valuable tool for studying Th17 cell biology and developing potential therapeutics for autoimmune diseases.
Selectivity Profile of this compound
This compound exhibits significant selectivity for RORγt, the master regulator of T helper 17 (Th17) cell differentiation. This selectivity is crucial for minimizing off-target effects and achieving a targeted therapeutic outcome. Quantitative analysis of its inhibitory activity against the three ROR isoforms reveals a clear preference for RORγt.
Table 1: Comparative Inhibitory Activity (IC50) of this compound against ROR Isoforms
| ROR Isoform | IC50 (μM) | Fold Selectivity (vs. RORγt) | Assay Type |
| RORγt | 0.017[1] | - | Cell-based Reporter Assay |
| RORα | 1.24[1] | ~73-fold | Cell-based Reporter Assay |
| RORβ | 1.39[1] | ~82-fold | Cell-based Reporter Assay |
| RORγ | 0.007 (7 nM)[2] | - | FRET Assay |
| RORγ | 0.017 (17 nM)[3] | - | RORγ Assay |
The data clearly indicates that this compound is significantly more potent in inhibiting RORγt compared to RORα and RORβ. The half-maximal inhibitory concentration (IC50) for RORγt was determined to be 0.017 μM in a cell-based nuclear receptor reporter assay, which is approximately 73-fold and 82-fold lower than its IC50 values for RORα (1.24 μM) and RORβ (1.39 μM), respectively[1]. Further highlighting its selectivity, this compound was found to be inactive against a panel of 22 other nuclear receptors, with IC50 values greater than 10 μM[1][4]. In a biochemical Fluorescence Resonance Energy Transfer (FRET) assay, this compound demonstrated an IC50 of 7 nM for RORγ[2].
Experimental Methodologies
The selectivity of this compound was determined using robust and validated experimental protocols, primarily cell-based reporter assays and FRET assays.
Cell-Based Nuclear Receptor Reporter Assay
This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of a specific nuclear receptor in a cellular context.
Protocol:
-
Cell Line: HEK293 cells are commonly used for their reliable transfection efficiency.
-
Plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of the ROR isoform (RORα, RORβ, or RORγt) fused to the Gal4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
Transfection: HEK293 cells are co-transfected with both the ROR-LBD-Gal4-DBD expression vector and the luciferase reporter plasmid.
-
Compound Treatment: The transfected cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control, and the IC50 value is calculated from the dose-response curve, representing the concentration of this compound required to inhibit 50% of the ROR-mediated transactivation.
Fluorescence Resonance Energy Transfer (FRET) Assay
This biochemical assay directly measures the binding of a compound to the RORγt ligand-binding domain (LBD) and its ability to disrupt the interaction with a cofactor peptide.
Protocol:
-
Reagents:
-
Purified, recombinant RORγt LBD, often tagged with a donor fluorophore (e.g., terbium).
-
A synthetic peptide representing a coactivator interaction domain (e.g., from SRC1/NCoA1), tagged with an acceptor fluorophore (e.g., fluorescein).
-
-
Assay Principle: In the absence of an inhibitor, the cofactor peptide binds to the RORγt LBD, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength.
-
Compound Addition: this compound is added to the assay mixture. As an inverse agonist, it binds to the RORγt LBD and induces a conformational change that prevents the binding of the coactivator peptide.
-
Measurement: The FRET signal is measured using a plate reader. A decrease in the FRET signal indicates that the compound has disrupted the RORγt-coactivator interaction.
-
Data Analysis: The IC50 value is determined by plotting the FRET signal against the concentration of this compound.
RORγt Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the RORγt signaling pathway in Th17 cells and the general workflow for determining inhibitor selectivity.
Caption: RORγt Signaling in Th17 Differentiation.
Caption: Workflow for Determining Inhibitor Selectivity.
References
- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unh.primo.exlibrisgroup.com [unh.primo.exlibrisgroup.com]
Validating TMP778's Inhibitory Effect on RORγt Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TMP778, a potent RORγt inverse agonist, with other known inhibitors of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). The data presented herein is intended to assist researchers in evaluating the efficacy and experimental utility of this compound in the context of Th17 cell biology and the development of therapeutics for autoimmune diseases.
Introduction to RORγt and Its Inhibition
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells.[1][2] These cells are critical for host defense against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis, primarily through their production of pro-inflammatory cytokines like Interleukin-17A (IL-17A).[3][4] Consequently, inhibiting RORγt activity has emerged as a promising therapeutic strategy for these conditions. This compound is a selective RORγt inverse agonist that has demonstrated potent inhibition of RORγt activity and Th17-mediated responses.[3]
Comparative Efficacy of RORγt Inhibitors
The inhibitory potency of this compound against RORγt has been quantified and compared to a panel of other small molecule inhibitors across various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the available IC50 data for this compound and its counterparts.
| Compound | FRET Assay IC50 (nM) | Luciferase Reporter Assay IC50 (nM) | IL-17A Secretion (in vitro Th17 cells) IC50 (nM) |
| This compound | 5 | 17 | 30 |
| TMP920 | 30 | 1100 | - |
| GSK805 | - | - | Potent inhibitor (comparable to this compound at higher conc.) |
| Digoxin | - | - | Inhibits IL-17 production |
| SR2211 | - | 320 | - |
| VTP-43742 | 17 | - | 57 (mouse splenocytes) |
| JNJ-61803534 | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell types used. Data is compiled from multiple sources for comparative purposes.[3][5][6][7]
Experimental Protocols
To facilitate the independent validation and comparison of RORγt inhibitors, detailed protocols for key experimental assays are provided below.
In Vitro Th17 Cell Differentiation
This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells, a critical cellular model for studying RORγt inhibitor activity.
-
Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
TCR Stimulation: Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies to stimulate the T cell receptor (TCR) and co-stimulatory pathways, respectively.
-
Th17 Polarizing Conditions: Culture the naive CD4+ T cells in the presence of a cytokine cocktail that promotes Th17 differentiation. For murine cells, this typically includes TGF-β and IL-6. For human cells, a combination of TGF-β and IL-21 is often used.[8][9]
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Differentiated Th17 cells can be identified by intracellular staining for IL-17A and flow cytometric analysis.
RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the ability of a compound to disrupt the interaction between RORγt and a coactivator peptide.
-
Reagents: Recombinant RORγt ligand-binding domain (LBD), a fluorescently labeled coactivator peptide (e.g., from SRC1), and a lanthanide-labeled antibody specific for the RORγt LBD.
-
Assay Principle: In the absence of an inhibitor, the binding of the coactivator peptide to RORγt brings the lanthanide donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.
-
Procedure:
-
Incubate the RORγt LBD with the lanthanide-labeled antibody.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Add the fluorescently labeled coactivator peptide.
-
After incubation, measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis: A decrease in the FRET signal indicates that the test compound has inhibited the RORγt-coactivator interaction. The IC50 value is calculated from the dose-response curve.[1][10]
RORγt Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of RORγt in a cellular context.
-
Cell Line and Plasmids: Use a suitable cell line (e.g., HEK293T) and co-transfect with two plasmids: one expressing the RORγt protein and another containing a luciferase reporter gene under the control of a RORγt-responsive promoter element (RORE).
-
Transfection: Transfect the cells with the expression and reporter plasmids.
-
Compound Treatment: After transfection, treat the cells with the test compound at various concentrations.
-
Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity indicates that the test compound has inhibited the transcriptional activity of RORγt. The IC50 value is determined from the dose-response curve.
IL-17A Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of IL-17A secreted by differentiated Th17 cells, providing a functional readout of RORγt inhibition.
-
Sample Collection: Collect the supernatant from in vitro Th17 cell cultures that have been treated with the RORγt inhibitor.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for IL-17A.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a plate reader.
-
-
Data Analysis: The concentration of IL-17A in the samples is determined by comparison to a standard curve.[7][11]
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: The RORγt signaling pathway in Th17 cell differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of SR2211: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of TMP778 and Other RORγt Inverse Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the RORγt inverse agonist TMP778 with other notable alternatives. This document synthesizes preclinical and clinical data to evaluate performance, supported by detailed experimental methodologies for key assays.
Retinoic acid-related orphan receptor gamma t (RORγt) is a master transcriptional regulator crucial for the differentiation and function of T helper 17 (Th17) cells. Th17 cells are key players in the pathogenesis of various autoimmune and inflammatory diseases, making RORγt a prime therapeutic target. This compound is a potent and selective RORγt inverse agonist that has been extensively studied. This guide compares this compound with other significant RORγt inverse agonists to aid in the selection and development of next-generation therapeutics.
Performance Comparison of RORγt Inverse Agonists
The following tables summarize the in vitro potency and selectivity of this compound against a panel of other RORγt inverse agonists. Data has been compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions between studies.
Table 1: In Vitro Potency of RORγt Inverse Agonists
| Compound | Assay Type | IC50 / EC50 (nM) | Source |
| This compound | TR-FRET | 7 | [1] |
| IL-17F Promoter Assay | 63 | [1] | |
| Th17 Cell IL-17A Production | 30 | [1] | |
| TMP920 | TR-FRET | 30 | N/A |
| Digoxin | RORγt Luciferase Reporter | 1980 | [2] |
| GSK2981278 | Th17 Cell IL-17A Secretion | 3.2 | [3] |
| VTP-43742 | Not Specified | Potent (Specific value not publicly available) | [4][5] |
| BMS-986251 | IL-17 Human Whole Blood Assay | Potent (Specific value not publicly available) | [6] |
| Cedirogant (ABBV-157) | Not Specified | Potent (Specific value not publicly available) | |
| PF-06763809 | Not Specified | Potent in preclinical assays (Specific value not publicly available) | |
| Unnamed Triazine Derivative | Dual FRET Assay | 22.9 |
Table 2: Selectivity Profile of RORγt Inverse Agonists
| Compound | RORα IC50 (nM) | RORβ IC50 (nM) | Selectivity for RORγt | Source |
| This compound | >1000 | >1000 | High | N/A |
| GSK2981278 | >10,000 | >10,000 | High | [3] |
| BMS-986251 | >10,000 (RORα, RORβ) | >10,000 (RORα, RORβ) | High | [6] |
RORγt Signaling Pathway
The diagram below illustrates the central role of RORγt in the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines. RORγt inverse agonists act by inhibiting the transcriptional activity of RORγt, thereby blocking this pathway.
Caption: RORγt signaling pathway in Th17 cell differentiation.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of RORγt inverse agonists to the RORγt ligand-binding domain (LBD) and their ability to displace a coactivator peptide.
Materials:
-
Recombinant human RORγt-LBD tagged with Glutathione S-transferase (GST).
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled coactivator peptide (e.g., from SRC1) (acceptor fluorophore).
-
Assay buffer (e.g., TR-FRET Coregulator Buffer D).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
384-well low-volume black plates.
-
Fluorescence plate reader with TR-FRET capability.
Procedure:
-
Prepare a master mix of RORγt-LBD and Tb-anti-GST antibody in assay buffer and incubate for 1 hour at room temperature.
-
Add the test compound dilutions to the assay plate.
-
Add the RORγt-LBD/antibody mix to the wells.
-
Add the fluorescein-labeled coactivator peptide to all wells.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Measure the fluorescence emission at 495 nm (terbium emission) and 520 nm (fluorescein emission) after excitation at 340 nm.
-
The TR-FRET ratio (520 nm / 495 nm) is calculated. A decrease in the ratio indicates displacement of the coactivator peptide by the inverse agonist.
-
IC50 values are determined by plotting the TR-FRET ratio against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
RORγt Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit RORγt-mediated gene transcription.
Materials:
-
HEK293T cells or other suitable host cell line.
-
Expression plasmid for a Gal4 DNA-binding domain fused to the RORγt-LBD.
-
Reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activating sequence (UAS).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds serially diluted in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the host cells with the Gal4-RORγt-LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle (DMSO) for 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
The percentage of inhibition is calculated relative to the vehicle-treated control.
-
IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration.
Imiquimod-Induced Psoriasis-Like Skin Inflammation Model in Mice
This in vivo model is used to assess the efficacy of RORγt inverse agonists in a psoriasis-like disease model.
Materials:
-
BALB/c or C57BL/6 mice.
-
Imiquimod (B1671794) cream (5%).
-
Test compound formulated for topical or systemic administration.
-
Vehicle control.
-
Calipers for measuring ear thickness.
-
Scoring system for erythema, scaling, and skin thickness (e.g., Psoriasis Area and Severity Index - PASI).
Procedure:
-
Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like phenotype.
-
Administer the test compound (e.g., this compound) or vehicle control daily, starting from the first day of imiquimod application.
-
Monitor the mice daily for clinical signs of inflammation, including erythema, scaling, and skin thickness. Score these parameters using a standardized scoring system.
-
Measure ear thickness daily using calipers.
-
At the end of the study, collect skin biopsies for histological analysis (e.g., H&E staining to assess epidermal thickness and immune cell infiltration) and gene expression analysis (e.g., qPCR for IL-17A, IL-17F).
Experimental Workflow for a Preclinical Study
The following diagram outlines a typical workflow for the preclinical evaluation of a novel RORγt inverse agonist.
Caption: Preclinical evaluation workflow for a RORγt inverse agonist.
Conclusion
This compound stands out as a highly potent and selective RORγt inverse agonist with robust preclinical data supporting its efficacy in models of autoimmune disease. While a direct, comprehensive head-to-head comparison with all emerging clinical candidates in the same study is challenging to assemble from public data, the available information suggests that this compound's potency is comparable to or greater than many other reported RORγt inhibitors. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and to further elucidate the therapeutic potential of novel RORγt inverse agonists. The continued development of potent and selective RORγt inhibitors holds significant promise for the treatment of a wide range of inflammatory and autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A phase I, randomized, double-blind study to assess the safety, tolerability and efficacy of the topical RORC2 inverse agonist PF-06763809 in participants with mild-to-moderate plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel RORγt inverse agonist active in psoriasis model | BioWorld [bioworld.com]
Assessing the Specificity of TMP778 in Primary T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of TMP778, a known RORγt inhibitor, in primary T cells. Its performance is compared with an alternative RORγt inhibitor, GSK805, with a focus on their on-target and potential off-target effects. This document summarizes key experimental data, details relevant protocols, and visualizes important cellular pathways and workflows to aid in the critical evaluation of these compounds for research and therapeutic development.
Executive Summary
This compound is a potent and selective inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORγt), a master transcription factor for the differentiation of pro-inflammatory Th17 cells. While this compound effectively suppresses IL-17 production, a key cytokine of Th17 cells, evidence suggests potential off-target effects on Th1 cells, particularly in in vivo settings. This guide delves into the available data to provide a nuanced understanding of this compound's specificity compared to another RORγt inhibitor, GSK805.
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of RORγt Inhibitors
| Compound | Target | Assay Type | IC50 / pIC50 | Cellular Effect (Primary T Cells) | Reported Cytotoxicity |
| This compound | RORγt | FRET Assay | IC50: 7 nM | Potent inhibition of IL-17 production.[1] | Toxic effects on T cell proliferation observed at >2.5 μM. |
| RORγ | Reporter Assay | IC50: 17 nM[1] | |||
| RORα | Reporter Assay | IC50: 1.24 μM[1] | |||
| RORβ | Reporter Assay | IC50: 1.39 μM[1] | |||
| GSK805 | RORγt | FRET Assay | pIC50: 8.4 | Potent inhibition of IL-17 production.[2] | Not explicitly reported in the reviewed literature. |
| Th17 | Cellular Assay | pIC50: >8.2 | Does not appear to influence IFN-γ+ T cells.[2] |
Table 2: Effects on T Helper Cell Cytokine Production
| Compound | T Cell Subset | Cytokine | In Vitro Effect | In Vivo Effect |
| This compound | Th17 | IL-17 | Potent, dose-dependent inhibition.[1][3] | Significant reduction in IL-17 producing cells.[3] |
| Th1 | IFN-γ | Reportedly no direct effect on IFN-γ production.[3] | Unexpected reduction in IFN-γ production and T-bet expression.[3][4] | |
| GSK805 | Th17 | IL-17 | Potent inhibition. | Significant reduction in IL-17 producing cells. |
| Th1 | IFN-γ | Reportedly does not influence IFN-γ+ T cells.[2] | Reduced both IL-17+ and IL-17+IFN-γ+ T cells, but not IFN-γ+ T cells.[2] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th17 Cells and Cytokine Analysis
This protocol outlines the general steps for differentiating naive human CD4+ T cells into Th17 cells and assessing the impact of inhibitors on cytokine production.
1. Isolation of Naive CD4+ T Cells:
- Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Enrich for naive CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit, targeting CD45RO, CD8, CD14, CD16, CD19, CD56, and glycophorin A expressing cells for depletion. Purity of the isolated naive CD4+ T cells (CD4+CD45RA+) should be >95% as assessed by flow cytometry.
2. T Cell Culture and Th17 Differentiation:
- Culture the isolated naive CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Coat 96-well plates with anti-CD3 antibody (e.g., OKT3, 5 µg/mL) overnight at 4°C.
- Wash the plates and seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL.
- Add soluble anti-CD28 antibody (2 µg/mL) to the culture.
- To induce Th17 differentiation, add the following cytokine cocktail: IL-1β (20 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), and anti-IFN-γ (10 µg/mL) and anti-IL-4 (10 µg/mL) neutralizing antibodies.
- Add the test compounds (this compound, GSK805) at various concentrations or a vehicle control (e.g., DMSO).
3. Intracellular Cytokine Staining and Flow Cytometry:
- After 5-6 days of culture, restimulate the cells for 4-6 hours with phorbol (B1677699) 12-myristate 13-acetate (PMA, 50 ng/mL), ionomycin (B1663694) (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
- Harvest the cells and stain for surface markers (e.g., CD4).
- Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
- Perform intracellular staining for IL-17A and IFN-γ using fluorescently labeled antibodies.
- Analyze the cells using a flow cytometer to determine the percentage of CD4+ T cells producing IL-17A and IFN-γ.
4. Cytokine Measurement in Supernatants (ELISA):
- Collect culture supernatants before restimulation.
- Measure the concentration of secreted IL-17A and IFN-γ using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Mandatory Visualization
Caption: RORγt signaling pathway in Th17 differentiation and points of inhibition.
Caption: Workflow for evaluating RORγt inhibitor specificity in primary T cells.
References
- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
TMP778 vs. its Inactive Diastereomer TMP776: A Guide to Proper Negative Control Usage in RORγt Research
For researchers, scientists, and drug development professionals, the use of appropriate negative controls is paramount for the validation of experimental results. This guide provides a comprehensive comparison of the potent RORγt inverse agonist, TMP778, and its inactive diastereomer, TMP776, underscoring the critical role of TMP776 as a negative control in studying the RORγt signaling pathway.
Retinoid-related orphan receptor gamma t (RORγt) is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are crucial mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases. This compound has been identified as a potent and selective inverse agonist of RORγt, effectively inhibiting Th17 cell differentiation and function. To ascertain that the observed biological effects of this compound are specifically due to its action on RORγt, it is essential to use a structurally similar but biologically inactive control compound. TMP776, the diastereomer of this compound, serves this purpose, exhibiting no significant activity against RORγt. This guide details the comparative activity of these two molecules, provides experimental protocols for their assessment, and illustrates the signaling pathway they modulate.
Data Presentation: Quantitative Comparison of this compound and TMP776
The following tables summarize the quantitative data from various assays, highlighting the potent activity of this compound and the inert nature of TMP776.
Table 1: In Vitro Biochemical and Cellular Activity
| Compound | RORγt FRET Assay IC50 (nM) | RORγt Reporter Assay IC50 (nM) | Human Th17 Differentiation IC50 (µM) |
| This compound | 7 | 17 | ~0.1 |
| TMP776 | > 10,000 | > 10,000 | Inactive |
FRET: Förster Resonance Energy Transfer. IC50: Half-maximal inhibitory concentration.
Table 2: Effect on IL-17A Production
| Compound | Inhibition of IL-17A production in human Th17 cells | Inhibition of IL-17A production in human Tc17 cells |
| This compound | Potent Inhibition | Potent Inhibition |
| TMP776 | No Inhibition | No Inhibition |
Mandatory Visualization
RORγt Signaling Pathway in Th17 Cell Differentiation
Caption: RORγt signaling pathway in Th17 cell differentiation and points of intervention.
Experimental Workflow: RORγt Reporter Assay
Caption: Workflow for assessing RORγt activity using a luciferase reporter assay.
Experimental Protocols
RORγt Luciferase Reporter Assay
This assay measures the ability of compounds to inhibit the transcriptional activity of RORγt in a cellular context.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
RORγt expression plasmid (e.g., pCMV-RORγt)
-
ROR response element (RORE)-driven luciferase reporter plasmid (e.g., pGL4-RORE-luc)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound and TMP776, dissolved in DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete medium and incubate overnight.
-
Transfection: Co-transfect the cells with the RORγt expression plasmid and the RORE-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Compound Addition: After 24 hours of transfection, prepare serial dilutions of this compound and TMP776 in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Discard the medium and lyse the cells using a luciferase assay buffer. Add the luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the normalized values against the compound concentration and fit a dose-response curve to determine the IC50 values.
Human Th17 Cell Differentiation Assay
This assay assesses the impact of compounds on the differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and Anti-CD28 antibodies
-
Th17 polarizing cytokines: IL-6, TGF-β, IL-1β, IL-23
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies
-
This compound and TMP776, dissolved in DMSO
-
24-well cell culture plates
-
Flow cytometer
-
Fluorescently labeled antibodies against CD4 and IL-17A
Protocol:
-
Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit.
-
Cell Culture Setup: Plate the naive CD4+ T cells in a 24-well plate pre-coated with anti-CD3 antibody (5 µg/mL) at a density of 1 x 10^6 cells/mL.
-
Differentiation Cocktail: Add soluble anti-CD28 antibody (2 µg/mL) and the Th17 polarizing cocktail (IL-6: 20 ng/mL, TGF-β: 5 ng/mL, IL-1β: 20 ng/mL, IL-23: 20 ng/mL, anti-IFN-γ: 10 µg/mL, anti-IL-4: 10 µg/mL) to the wells.
-
Compound Treatment: Add this compound, TMP776, or vehicle (DMSO) at the desired concentrations to the cultures.
-
Incubation: Culture the cells for 5-7 days at 37°C in a CO2 incubator.
-
Restimulation and Intracellular Staining: On the final day, restimulate the cells with PMA (50 ng/mL), ionomycin (B1663694) (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Flow Cytometry: Harvest the cells, stain for the surface marker CD4, then fix, permeabilize, and stain for intracellular IL-17A.
-
Data Analysis: Analyze the percentage of CD4+IL-17A+ cells by flow cytometry to determine the extent of Th17 differentiation and the inhibitory effect of the compounds.
Comparative Analysis of TMP778 and Other Potent Inhibitors in Inflammatory Pathways
This guide provides a detailed comparison of the potency of TMP778, a selective Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitor, with other relevant inhibitors in the field of inflammation and autoimmune disease research. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor potency, the experimental protocols used for their evaluation, and the signaling pathways they target.
Section 1: RORγt Inhibitors - Targeting the Th17 Cell Master Regulator
RORγt is a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells, which are critical drivers of many autoimmune and inflammatory diseases.[1] Small molecule inhibitors targeting RORγt represent a promising therapeutic strategy for these conditions.[1][2]
The following table summarizes the in vitro potency of this compound and other notable RORγt inhibitors. Potency is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| This compound | RORγt | FRET Assay | 7 | [3] |
| RORγt | IL-17F Promoter Assay | 63 | [3] | |
| Th17 Cells | IL-17 Production | 30 | [3] | |
| Tc17 Cells | IL-17 Production | 5 | [3] | |
| TMP920 | RORγt | FRET Assay | 30 | [4][5][6] |
| RORγ | Luciferase Reporter Assay | 1100 | [4][6] | |
| GSK805 | RORγt | FRET Assay | pIC50 = 8.5 (~3.16 nM) | [7] |
| Th17 Cells | IL-17 Production | pIC50 > 8.2 (~6.31 nM) | [8][9][10] |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
The diagram below illustrates the signaling pathway leading to Th17 cell differentiation and the production of pro-inflammatory cytokines, highlighting the point of intervention for RORγt inhibitors like this compound.
Section 2: RIPK1 Inhibitors - A Different Approach to Curbing Inflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that control inflammation and cell death, particularly necroptosis, a form of programmed necrosis.[11] Inhibiting RIPK1 kinase activity is another key strategy for treating inflammatory diseases.
The following table summarizes the potency of GSK2982772, a well-characterized clinical-stage RIPK1 inhibitor.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| GSK2982772 | Human RIPK1 | Biochemical Kinase Assay | 16 | [12] |
| Mouse RIPK1 | Biochemical Kinase Assay | 2500 | [12] | |
| U937 cells | Cellular Necroptosis Assay | 6.3 | [12] | |
| L929 cells | Cellular Necroptosis Assay | 1300 | [12] |
The diagram below outlines the TNF-α induced necroptosis pathway and illustrates how RIPK1 inhibitors block this process.
Section 3: Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to determine inhibitor potency.
This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide.
Materials:
-
Recombinant human RORγt LBD (tagged, e.g., with GST or His)
-
Fluorescently-labeled co-activator peptide (e.g., SRC1 peptide labeled with a FRET acceptor)
-
Lanthanide-labeled antibody against the LBD tag (FRET donor)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
Assay buffer
-
384-well low-volume black plates
Procedure:
-
Add test compounds at various concentrations to the assay plate wells.
-
Prepare a mixture of RORγt LBD and the labeled antibody in assay buffer and add to the wells.
-
Add the fluorescently-labeled co-activator peptide to initiate the binding reaction.
-
Incubate the plate at room temperature to allow the reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation and emission wavelengths specific to the donor-acceptor pair).
-
A high FRET signal indicates a close proximity between the LBD and the co-activator peptide. Inhibition by the test compound disrupts this interaction, leading to a decrease in the FRET signal.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[2]
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP solution
-
Test compounds (e.g., GSK2982772) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Add diluted test compounds or DMSO (vehicle control) to the assay wells.
-
Add the RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[12]
This cell-based assay measures the ability of an inhibitor to protect cells from TNF-α-induced necroptosis.[12][13]
Materials:
-
Human cell line susceptible to necroptosis (e.g., HT-29 or U937)
-
Cell culture medium
-
Human TNF-α
-
Smac mimetic (e.g., BV6 or LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compound (e.g., GSK2982772) at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom assay plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add a cell viability reagent to each well to measure cell viability based on ATP levels.
-
Measure the luminescence using a plate reader.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.[12]
The following diagram outlines a typical workflow for determining the in vitro potency of an inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. glpbio.cn [glpbio.cn]
- 6. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK805 | RORγt inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. GSK805 | RORγt抑制剂 | MCE [medchemexpress.cn]
- 11. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. jitc.bmj.com [jitc.bmj.com]
TMP778: A Comparative Analysis of its Impact on Human versus Mouse Th17 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of TMP778, a potent and selective inverse agonist of the master transcription factor RORγt, on human and mouse T helper 17 (Th17) cells. Th17 cells are critical players in host defense against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. RORγt is essential for the differentiation and function of Th17 cells, making it a key therapeutic target.[1][2] This guide synthesizes available experimental data to highlight the similarities and differential effects of this compound in these two species, offering valuable insights for preclinical and translational research.
Quantitative Analysis of this compound's Inhibitory Activity
This compound has been shown to effectively inhibit Th17 differentiation and function in both human and mouse cells. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound from various in vitro studies. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
| Species | Cell Type | Assay | IC50 (µM) | Reference |
| Human | Naïve CD4+ T cells | IL-17A Secretion | 0.005 | [3] |
| Human | Memory CD4+ T cells (CCR6+) | IL-17A Secretion | Not explicitly stated, but effective at nanomolar concentrations | |
| Mouse | Naïve CD4+ T cells | Th17 Differentiation (IL-17A production) | 0.1 | [3] |
| Mouse | Draining lymph node cells (from EAE model) | IL-17A production | Not explicitly stated, but effective at 2.5 µM |
Differential Effects on T Helper Cell Lineages
A key distinction in the activity of this compound between human and mouse cells lies in its impact on other T helper subsets, particularly Th1 cells.
In Human Cells: In vitro studies using human peripheral blood mononuclear cells (PBMCs) or purified naïve CD4+ T cells have demonstrated that this compound selectively inhibits Th17 differentiation and IL-17 production without significantly affecting the production of IFN-γ, the signature cytokine of Th1 cells.[4] This suggests a more targeted effect on the Th17 lineage in humans.
In Mouse Cells: In contrast, in vivo studies in mouse models of autoimmune diseases, such as experimental autoimmune uveitis (EAU), have revealed an unexpected effect of this compound on Th1 cells.[4][5][6][7][8] Treatment with this compound not only suppressed the Th17 response as expected but also led to a reduction in Th1 cell numbers and IFN-γ production.[4][5][6][7][8] This phenomenon is hypothesized to be a consequence of the known plasticity of mouse Th17 cells, which can transdifferentiate into Th1-like cells in inflammatory environments. By inhibiting the initial development of Th17 cells, this compound indirectly reduces the pool of cells that can give rise to pathogenic Th1 cells.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vitro differentiation of human and mouse Th17 cells, which can be adapted for studying the effects of this compound.
Human Th17 Cell Differentiation
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for naïve CD4+ T cells (CD4+CD45RA+) using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated naïve CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and β-mercaptoethanol.
-
Th17 Polarization: Activate the T cells with plate-bound anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies. To drive Th17 differentiation, add the following cytokine cocktail:
-
IL-6 (e.g., 20-50 ng/mL)
-
TGF-β (e.g., 1-5 ng/mL)
-
IL-1β (e.g., 10-20 ng/mL)
-
IL-23 (e.g., 10-20 ng/mL)
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies (to block Th1 and Th2 differentiation, respectively).
-
-
This compound Treatment: Add this compound at the desired concentrations at the initiation of the culture.
-
Analysis: After 3-5 days of culture, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Analyze the intracellular expression of IL-17A and other cytokines by flow cytometry. Supernatants can also be collected for cytokine measurement by ELISA.
Mouse Th17 Cell Differentiation
-
Cell Isolation: Isolate splenocytes and lymph node cells from mice (e.g., C57BL/6). Enrich for naïve CD4+ T cells (CD4+CD62L+CD44low) using MACS.[9]
-
Cell Culture: Culture the isolated naïve CD4+ T cells in complete RPMI-1640 medium.
-
Th17 Polarization: Activate the T cells with plate-bound anti-CD3 (e.g., 2-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) antibodies. Add the following to induce Th17 differentiation:
-
IL-6 (e.g., 20-50 ng/mL)
-
TGF-β (e.g., 1-3 ng/mL)
-
IL-23 (e.g., 20 ng/mL)
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
-
This compound Treatment: Introduce this compound at various concentrations at the start of the culture.
-
Analysis: After 3-4 days, restimulate the cells and analyze cytokine production as described for human Th17 cells.
Visualizing the Mechanism of Action and Experimental Workflow
To illustrate the underlying molecular pathways and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by this compound.
Caption: In vitro workflow for comparing the effect of this compound on human and mouse Th17 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 6. rupress.org [rupress.org]
- 7. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
literature review comparing efficacy of different RORγt inhibitors
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its central role in the differentiation of pro-inflammatory Th17 cells and the production of IL-17.[1] This has led to the development of numerous small molecule inhibitors targeting RORγt. This guide provides a comparative overview of the efficacy of several prominent RORγt inhibitors, supported by experimental data from preclinical studies.
RORγt Signaling Pathway
RORγt is a ligand-dependent transcription factor that, upon activation, binds to ROR response elements (ROREs) in the promoter regions of target genes, including those encoding for key inflammatory cytokines such as IL-17A, IL-17F, and IL-22. The development of Th17 cells is driven by a cytokine milieu that includes TGF-β and IL-6, which induce the expression of RORγt. The transcriptional activity of RORγt is further modulated by co-activator and co-repressor proteins. RORγt inhibitors, which can be either antagonists or inverse agonists, function by binding to the ligand-binding domain of RORγt, thereby preventing the recruitment of co-activators and promoting the recruitment of co-repressors, ultimately leading to the suppression of Th17 cell differentiation and effector functions.[1]
Caption: Simplified RORγt signaling pathway leading to Th17 differentiation.
In Vitro Efficacy of RORγt Inhibitors
The potency of RORγt inhibitors is typically first assessed using in vitro biochemical and cell-based assays. These assays measure the inhibitor's ability to interfere with RORγt's transcriptional activity or to block the differentiation of Th17 cells.
Biochemical Assays
A common biochemical assay is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the displacement of a co-activator peptide from the RORγt ligand-binding domain (LBD). Lower IC50 values in this assay indicate higher potency.
| Inhibitor | TR-FRET IC50 (nM) | Reference |
| TMP778 | 5 | [2] |
| TMP920 | 30 | [2] |
| VTP-43742 | 17 | [3] |
| Unnamed (cpd 1) | 19 | [4] |
Cell-Based Reporter Gene Assays
Reporter gene assays utilize cell lines engineered to express a reporter gene (e.g., luciferase) under the control of a RORγt-responsive promoter. Inhibition of the reporter signal indicates RORγt antagonism.
| Inhibitor | RORγt Reporter Assay IC50 (nM) | Cell Line | Reference |
| This compound | 17 | Not Specified | [2] |
| TMP920 | 1100 | Not Specified | [2] |
| JNJ-54271074 | 9 | HEK293 | [1] |
| S18-000003 | 29 | Not Specified | [1] |
Th17 Differentiation Assays
These assays assess the ability of inhibitors to prevent the differentiation of naïve CD4+ T cells into Th17 cells, typically by measuring the production of IL-17A.
| Inhibitor | Human Th17 Differentiation IC50 (nM) | Reference |
| GSK805 | pIC50 > 8.2 | [5] |
| JNJ-61803534 | 9.6 | [6] |
| VTP-43742 | 18 (hPBMCs) | [3] |
| S18-000003 | 13 | [1] |
| Unnamed (cpd 1) | 56 | [4] |
In Vivo Efficacy of RORγt Inhibitors
The therapeutic potential of RORγt inhibitors is evaluated in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and collagen-induced arthritis (CIA) for rheumatoid arthritis.
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | EAE (mice) | 200 µ g/injection , s.c., twice daily | Significantly ameliorated disease severity. | [2] |
| GSK805 | EAE (mice) | Oral administration | Efficiently ameliorated EAE severity. | [2] |
| JNJ-54271074 | CIA (mice) | 10, 30, or 60 mg/kg, oral | Dose-dependently inhibited joint inflammation. | [1] |
| SR2211 | CIA (mice) | Not Specified | Suppressed expression of inflammatory cytokines. | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor efficacy. Below are outlines of common methodologies.
RORγt Reporter Gene Assay
This assay is designed to measure the transcriptional activity of RORγt in a cellular context.
Caption: A typical workflow for a RORγt reporter gene assay.
Detailed Steps:
-
Cell Culture: A suitable host cell line, such as HEK293T, is cultured in appropriate media.[8]
-
Transfection: Cells are transiently co-transfected with two plasmids: one expressing the RORγt protein (often as a fusion with a GAL4 DNA-binding domain) and a second containing a reporter gene (e.g., luciferase) downstream of a promoter with ROR response elements (ROREs) or GAL4 upstream activating sequences (UAS).[8][9]
-
Incubation: Cells are incubated to allow for plasmid expression.
-
Compound Treatment: The transfected cells are treated with a range of concentrations of the RORγt inhibitor.
-
Second Incubation: Cells are incubated with the compound to allow for its effect on RORγt activity.
-
Cell Lysis and Substrate Addition: The cells are lysed to release the cellular contents, and the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added.[8]
-
Signal Measurement: The signal from the reporter enzyme (e.g., luminescence) is measured using a plate reader.
-
Data Analysis: The results are analyzed to determine the half-maximal inhibitory concentration (IC50) of the compound.
Human Th17 Cell Differentiation Assay
This assay evaluates the impact of an inhibitor on the development of functional Th17 cells from naïve T cells.
Detailed Steps:
-
Isolation of Naïve CD4+ T cells: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).[10][11]
-
Cell Culture and Differentiation: The isolated naïve T cells are cultured in a 96-well plate pre-coated with anti-CD3 antibody. The culture medium is supplemented with anti-CD28 antibody, and a cocktail of cytokines to induce Th17 differentiation (e.g., TGF-β, IL-6, IL-1β, IL-23) and neutralizing antibodies against IFN-γ and IL-4.[10][12]
-
Inhibitor Treatment: The RORγt inhibitor is added to the culture medium at various concentrations at the beginning of the culture period.
-
Incubation: The cells are incubated for 3-6 days to allow for differentiation.[10][11]
-
Restimulation and Cytokine Detection: The differentiated cells are restimulated with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours. The production of IL-17A is then measured by intracellular cytokine staining followed by flow cytometry or by ELISA of the culture supernatant.[13][14]
-
Data Analysis: The percentage of IL-17A producing cells or the concentration of IL-17A in the supernatant is quantified, and the IC50 value for the inhibitor is calculated.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis to assess the in vivo efficacy of anti-inflammatory compounds.
Detailed Steps:
-
Immunization: DBA/1J mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[15][16]
-
Booster Immunization: A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.[16]
-
Inhibitor Treatment: Oral or parenteral administration of the RORγt inhibitor or vehicle control is initiated typically at the time of the booster immunization or upon the first signs of arthritis.
-
Clinical Scoring: The severity of arthritis in the paws is monitored and scored regularly (e.g., 3-4 times a week) based on a scale that assesses erythema and swelling.[15]
-
Histopathological Analysis: At the end of the study, paws are collected for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
Conclusion
The development of potent and selective RORγt inhibitors represents a promising therapeutic strategy for a variety of autoimmune diseases. The data presented in this guide highlight the efficacy of several lead compounds in both in vitro and in vivo settings. A thorough understanding of the underlying RORγt signaling pathway and the application of robust and standardized experimental protocols are essential for the continued development and successful clinical translation of this important class of drugs. While many inhibitors have shown promise in preclinical studies, challenges such as off-target effects and unfavorable pharmacokinetic properties remain hurdles to be overcome.[17] Continued research and development in this area are crucial to unlocking the full therapeutic potential of RORγt inhibition.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 12. antbioinc.com [antbioinc.com]
- 13. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 15. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
Safety Operating Guide
TMP778: A Guide to Safe Disposal in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: This document outlines the essential procedures for the proper and safe disposal of TMP778, a potent and selective RORγt inverse agonist. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection. Given that a specific Safety Data Sheet (SDS) with comprehensive disposal instructions is not publicly available, these procedures are based on general best practices for handling potent, non-hazardous solid chemical waste in a research environment.
Key Properties of this compound
A summary of the relevant quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Chemical Formula | C₃₁H₃₀N₂O₄ |
| Molecular Weight | 494.59 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
| Shipping Condition | Shipped as a non-hazardous chemical at ambient temperature.[1] |
| Recommended Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[1] |
| Known Toxicity | In vitro studies show toxic effects on cell growth at concentrations greater than 2.5 μM.[2] |
Detailed Disposal Protocol for this compound
The following step-by-step protocol should be followed for the disposal of this compound and any materials contaminated with it.
I. Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Personal Protective Equipment: Standard laboratory PPE is required. This includes, but is not limited to:
-
A properly fitting lab coat.
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
II. Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound must be collected as chemical waste. This includes:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (e.g., gloves).
-
Weighing boats, spatulas, and other contaminated disposable lab supplies.
-
-
Liquid Waste: Solutions containing this compound should not be disposed of down the drain. They must be collected as liquid chemical waste.
-
Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste. The containers should be made of a material compatible with the chemicals being discarded.
III. Labeling and Storage of Waste
-
Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or laboratory.
-
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
IV. Decontamination of Glassware and Surfaces
-
Glassware: Reusable glassware that has come into contact with this compound should be decontaminated by rinsing with a suitable solvent in which this compound is soluble (e.g., DMSO, followed by ethanol (B145695) and then water). The rinsate must be collected as liquid hazardous waste.
-
Work Surfaces: Decontaminate all work surfaces in the chemical fume hood after handling this compound.
V. Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Do Not Dispose in Regular Trash: Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the sink.
This compound Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: A flowchart outlining the procedural steps for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling TMP778
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of novel compounds like TMP778 is paramount. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, a potent and selective RORγt inverse agonist.
Personal Protective Equipment (PPE)
When handling this compound, which is typically supplied as a solid powder, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Protective gloves | Nitrile or latex gloves should be worn to protect hands from direct contact. |
| Eye Protection | Safety goggles with side-shields | To provide protection from splashes of chemicals or liquids. |
| Body Protection | Impervious clothing / Lab coat | A lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended short-term storage (days to weeks) is at 0 - 4°C, and long-term storage (months to years) is at -20°C.[1] |
| Shipping | This compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping and customs procedures.[1] |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Skin Contact | Wash the affected area with plenty of soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so, and continue rinsing. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. |
Fire Fighting and Disposal
| Aspect | Procedure |
| Fire Fighting | Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers. Wear a self-contained breathing apparatus and protective clothing. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. For solid waste, it is recommended to collect it in a designated biohazard bag within a leak-proof container with a tight-fitting lid. |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
